molecular formula C19H18ClN3O4 B128455 Pyraclostrobin CAS No. 175013-18-0

Pyraclostrobin

Cat. No.: B128455
CAS No.: 175013-18-0
M. Wt: 387.8 g/mol
InChI Key: HZRSNVGNWUDEFX-UHFFFAOYSA-N
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Description

Pyraclostrobin is a strobilurin fungicide belonging to the quinone outside inhibitor (QoI) group, widely used in agricultural research for its broad-spectrum activity against fungal pathogens. Its primary mechanism of action involves the inhibition of mitochondrial respiration in fungi by blocking electron transfer at the Qo site of the cytochrome bc1 complex, thereby disrupting energy (ATP) production and leading to fungal cell death . This makes it a potent tool for studying the control of major diseases like stem-end rot in mango, sheath blight in rice caused by Rhizoctonia solani , and various foliar pathogens in crops such as corn and tomato . Beyond its direct fungicidal action, research has revealed that this compound induces positive physiological effects in plants, a phenomenon known as the "green effect." Studies on tomatoes have shown that application leads to the upregulation of genes related to photosynthesis (RBCs), gibberellic acid synthesis (GA20ox), and nitrogen assimilation (NR) . This transcriptional shift correlates with enhanced plant growth, including increased plant height, leaf number, and flower production, as well as elevated protein and phenol content . Furthermore, this compound primes plant defense systems, enhancing nitrate reductase activity and the expression of pathogenesis-related (PR) proteins, thereby increasing resistance against subsequent pathogen attacks . In the field of formulation science, this compound is a model compound for developing advanced nanopesticides. Innovative delivery systems, such as reactive oxygen species (ROS)-responsive nanoparticles, have been engineered to encapsulate the active ingredient. These smart formulations release the fungicide specifically at the site of pathogen infection, which is characterized by elevated ROS levels. This approach significantly enhances fungicidal efficacy against pathogens like R. solani , reduces the required dosage, and mitigates environmental loss . This compound is For Research Use Only (RUO) and is strictly intended for laboratory research, including studies on fungicide resistance mechanisms, plant-pathogen interactions, and the development of sustainable crop protection strategies.

Properties

IUPAC Name

methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-methoxycarbamate
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InChI

InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3
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InChI Key

HZRSNVGNWUDEFX-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC
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Molecular Formula

C19H18ClN3O4
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DSSTOX Substance ID

DTXSID7032638
Record name Pyraclostrobin
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Molecular Weight

387.8 g/mol
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Physical Description

White or light beige solid; [Merck Index]
Record name Pyraclostrobin
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Solubility

In water, 1.9 mg/L at 20 °C
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Density

1.285 g/cu cm at 20 °C[Health Canada; Regulatory Note: Pyraclostrobin-Headline EC-Cabrio EG (REG2003-06); Pest Management Regulatory Agency (2003)
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Vapor Pressure

1.95X10-10 mm Hg at 20 °C
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Color/Form

White or light beige crystalline solid

CAS No.

175013-18-0
Record name Pyraclostrobin
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Record name Pyraclostrobin
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Record name Carbamic acid, N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]-N-methoxy-, methyl ester
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Melting Point

63.7 to 65.2 °C
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Foundational & Exploratory

The Molecular Target of Pyraclostrobin in Fungal Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class, which are Quinone outside Inhibitors (QoIs). Its primary molecular target in fungal cells is the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain. By binding to the Qo site on cytochrome b, a key subunit of Complex III, this compound effectively blocks the transfer of electrons, thereby inhibiting mitochondrial respiration. This disruption of the electron transport chain halts the production of adenosine (B11128) triphosphate (ATP), the essential energy currency of the cell, leading to the cessation of fungal growth and eventual cell death. This guide provides a comprehensive overview of the molecular action of this compound, quantitative efficacy data, detailed experimental protocols for its study, and visual representations of the key pathways and workflows.

The Core Molecular Target: Cytochrome bc1 Complex

This compound's fungicidal activity stems from its specific interaction with the cytochrome bc1 complex, an essential enzyme in the mitochondrial electron transport chain of fungi.[1][2][3]

  • Mechanism of Action: this compound is classified as a Quinone outside Inhibitor (QoI).[1] It competitively binds to the ubiquinol (B23937) oxidation (Qo) site located on cytochrome b, one of the catalytic subunits of the cytochrome bc1 complex.[1] This binding event physically obstructs the docking of the natural substrate, ubiquinol.

  • Inhibition of Electron Transfer: By blocking the Qo site, this compound prevents the transfer of electrons from ubiquinol to cytochrome c1.[3] This interruption effectively halts the flow of electrons through the latter part of the respiratory chain.

  • Disruption of ATP Synthesis: The electron transport chain is intrinsically linked to oxidative phosphorylation, the process that generates the majority of cellular ATP. By inhibiting electron flow, this compound collapses the proton gradient across the inner mitochondrial membrane that drives ATP synthase. The resulting depletion of ATP leads to a severe energy deficit within the fungal cell, inhibiting vital processes such as spore germination, mycelial growth, and sporulation.[3]

Signaling Pathway of this compound's Inhibitory Action

G cluster_0 Mitochondrial Inner Membrane cluster_1 Downstream Cellular Effects This compound This compound Qo_site Qo Site on Cytochrome b This compound->Qo_site Binds to and blocks Complex_III Cytochrome bc1 Complex (Complex III) Qo_site->Complex_III ETC Electron Transport Chain Complex_III->ETC Electron transfer blocked Ubiquinol Ubiquinol (Substrate) Ubiquinol->Qo_site Binding inhibited ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton gradient disrupted ATP ATP (Energy) ATP_Synthase->ATP Synthesis inhibited Mitochondrial_Dysfunction Mitochondrial Dysfunction ATP->Mitochondrial_Dysfunction Depletion leads to ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) Mitochondrial_Dysfunction->ROS Cellular_Damage Cellular Damage ROS->Cellular_Damage Fungal_Death Fungal Cell Death Cellular_Damage->Fungal_Death

Caption: Signaling pathway of this compound's inhibitory action on the fungal mitochondrial respiratory chain.

Quantitative Data: Efficacy of this compound

The efficacy of this compound varies among different fungal species. This is quantified by determining the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

Fungal SpeciesParameterValue (µg/mL)Reference(s)
Alternaria alternataEC500.01 - >100[1][2]
Cercospora zeae-maydisEC500.0003 - 0.0025
Colletotrichum siamense (sensitive)EC501.192 - 2.068[3]
Colletotrichum siamense (resistant)EC5018.159 - 23.797[3]
Colletotrichum asianum & C. gloeosporioidesEC500.01 - 1.37[4]
Fusarium pseudograminearumEC500.022 - 0.172[5][6]
Puccinia triticinaIC50Varies by race[7]
Puccinia triticinaIC90Varies by race[7]
Pyrenophora tritici-repentisEC500.001 - 0.0074 (conidial germination)[8]

Experimental Protocols

Mycelial Growth Inhibition Assay (EC50 Determination)

This protocol determines the effective concentration of this compound that inhibits fungal mycelial growth by 50%.

Materials:

  • Pure culture of the target fungal species

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Sterile Petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Preparation of Amended Media: Autoclave the growth medium and cool it to approximately 50-55°C. Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone. Pour the amended and control media into sterile Petri dishes.

  • Inoculation: From the margin of an actively growing fungal culture, aseptically cut a mycelial plug (typically 5 mm in diameter) using a sterile cork borer. Place the mycelial plug in the center of each prepared Petri dish.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungal species in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached a significant portion of the plate's diameter.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value.

Cytochrome bc1 Complex Enzyme Inhibition Assay (IC50 Determination)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the isolated cytochrome bc1 complex.[9]

Materials:

  • Fungal mycelia

  • Mitochondria isolation buffer

  • Assay buffer (e.g., potassium phosphate (B84403) buffer)

  • Purified cytochrome bc1 complex or isolated mitochondria

  • Substrate: a reduced coenzyme Q analog (e.g., decylubiquinol)

  • Oxidized cytochrome c

  • Spectrophotometer

Procedure:

  • Isolation of Mitochondria: Grow the fungal species in liquid culture and harvest the mycelia. Disrupt the fungal cells and isolate the mitochondrial fraction through differential centrifugation.

  • Enzyme Activity Assay: The activity of the cytochrome bc1 complex is measured by monitoring the reduction of cytochrome c spectrophotometrically at 550 nm.

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, isolated mitochondria (or purified enzyme), and oxidized cytochrome c.

  • Inhibition Assay: Pre-incubate the reaction mixture with various concentrations of this compound for a defined period.

  • Initiation of Reaction: Start the reaction by adding the substrate (decylubiquinol).

  • Measurement: Record the increase in absorbance at 550 nm over time, which corresponds to the rate of cytochrome c reduction.

  • Data Analysis: Calculate the percentage of inhibition of the enzyme activity for each this compound concentration relative to a control without the inhibitor. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme's activity.

Experimental Workflow for Cytochrome bc1 Inhibition Assay

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Fungal Culture B Harvest and Lyse Cells A->B C Isolate Mitochondria (Differential Centrifugation) B->C D Prepare Reaction Mix (Buffer, Cytochrome c, Mitochondria) C->D E Add this compound (Varying Concentrations) D->E F Initiate Reaction (Add Substrate - Ubiquinol) E->F G Measure Cytochrome c Reduction (Absorbance at 550 nm) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Experimental workflow for a cytochrome bc1 enzyme inhibition assay.

Downstream Effects and Resistance

Oxidative Stress

The blockage of the electron transport chain by this compound can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[10][11] This increase in ROS can induce oxidative stress within the fungal cell, leading to damage of cellular components like lipids, proteins, and DNA, further contributing to the fungicidal effect.

Resistance Mechanisms

The primary mechanism of resistance to this compound and other QoI fungicides is a point mutation in the cytochrome b gene (cytb).[1][3] The most common mutation is a substitution of glycine (B1666218) with alanine (B10760859) at position 143 (G143A).[1][3] This amino acid change alters the conformation of the Qo binding site, reducing the binding affinity of this compound and rendering the fungicide ineffective. Other mutations, such as F129L, have also been reported to confer resistance.[3]

Conclusion

This compound's efficacy as a broad-spectrum fungicide is rooted in its highly specific molecular targeting of the cytochrome bc1 complex in fungal mitochondria. By inhibiting this crucial enzyme, it effectively shuts down cellular energy production, leading to fungal death. Understanding this core mechanism, its downstream consequences, and the genetic basis of resistance is paramount for the strategic use of this compound in disease management and for the development of novel fungicides that can overcome existing resistance issues. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and professionals working in the field of fungal biology and agrochemical development.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Pyraclostrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraclostrobin is a broad-spectrum foliar fungicide belonging to the strobilurin class of chemical compounds.[1] Developed by BASF in 1993 and commercially available since 2001, it is widely utilized in agriculture to control a variety of plant pathogenic fungi, including those causing diseases like Septoria tritici, Puccinia spp., and Pyrenophora teres.[2] Its mechanism of action involves the inhibition of mitochondrial respiration in fungi, which disrupts energy production and ultimately leads to cell death.[2][3] Beyond its fungicidal activity, this compound has been observed to induce physiological changes in some crops, contributing to enhanced growth and stress tolerance.[2][4] This guide provides a detailed overview of the chemical structure and physicochemical properties of this compound, along with experimental protocols for its analysis and a visualization of its mechanism of action.

Chemical Structure and Identifiers

This compound is a carbamate (B1207046) ester characterized by a complex molecular structure that includes a pyrazole (B372694) ring, a chlorophenyl group, and a methoxycarbamate moiety.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-methoxycarbamate[1]
CAS Number 175013-18-0[5]
Molecular Formula C₁₉H₁₈ClN₃O₄
Molecular Weight 387.82 g/mol
Canonical SMILES COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC
InChI Key HZRSNVGNWUDEFX-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its environmental fate, bioavailability, and formulation requirements. A summary of these properties is presented in the tables below.

Table 2: General Physicochemical Properties of this compound

PropertyValueConditionsSource(s)
Physical State White or light beige solid-[1]
Melting Point 63.7-65.2 °C-[6]
Boiling Point Decomposes before boiling-[1]
Decomposition Temperature ~200 °C-[7]
Vapor Pressure 2.6 x 10⁻⁵ mPa20 °C[6]
Density 1.285 g/cm³20 °C[1]

Table 3: Solubility of this compound

SolventSolubilityTemperatureSource(s)
Water 1.9 mg/L20 °C[6]
n-Heptane 3.7 g/L20 °C[6]
Isopropanol 30.0 g/L20 °C[6]
Methanol 100.8 g/L20 °C[6]
Ethanol ~10 mg/mL-[3]
Acetone >500 g/L20 °C[6]
Ethyl Acetate >500 g/L20 °C[6]
Acetonitrile (B52724) >500 g/L20 °C[6]
Dichloromethane >500 g/L20 °C[6]
Toluene >500 g/L20 °C[6]
DMSO ~30 mg/mL-[3]
Dimethylformamide (DMF) ~30 mg/mL-[3]

Table 4: Environmental Fate and Transport Properties of this compound

PropertyValueConditionsSource(s)
Octanol-Water Partition Coefficient (Log Kow) 3.9922 °C[8]
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 6,000 - 16,000 mL/g-[9]
Soil Adsorption Coefficient (Kd) 4.91 - 18.26Varies with soil type[10]
Henry's Law Constant 1.3 x 10⁻⁷ atm-m³/mole20 °C[9]

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the inhibition of mitochondrial respiration by blocking the electron transport chain at the cytochrome bc1 complex, also known as Complex III.[6][7] This inhibition prevents the transfer of electrons from ubiquinol (B23937) to cytochrome c, which is a critical step in the generation of ATP. The disruption of the proton gradient across the inner mitochondrial membrane ultimately leads to a cessation of cellular energy production and fungal cell death.[7]

Pyraclostrobin_Mechanism_of_Action cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Coenzyme Q (Ubiquinone) Complex_I->Ubiquinone e- Proton_Gradient Proton Gradient (H+) Complex_I->Proton_Gradient Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_III->Proton_Gradient Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase (Complex V) Complex_IV->Proton_Gradient ATP ATP ATP_Synthase->ATP produces This compound This compound This compound->Complex_III Inhibits Proton_Gradient->ATP_Synthase drives Cell_Death Fungal Cell Death ATP->Cell_Death Depletion leads to

This compound inhibits Complex III of the mitochondrial electron transport chain.

Experimental Protocols

Determination of this compound Residues in Environmental Samples

This protocol outlines a general method for the analysis of this compound residues in solid matrices such as soil or plant tissues using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][11]

Residue_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Homogenization 1. Sample Homogenization Extraction 2. Acetonitrile Extraction (with salting out) Sample_Homogenization->Extraction dSPE 3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup Extraction->dSPE LC_Separation 4. LC Separation dSPE->LC_Separation MS_Detection 5. MS/MS Detection LC_Separation->MS_Detection Quantification 6. Quantification MS_Detection->Quantification

Workflow for this compound residue analysis.

Methodology:

  • Sample Homogenization: A representative sample (e.g., 10-15 g of soil or plant material) is homogenized to ensure uniformity.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate amount of acetonitrile. Magnesium sulfate (B86663) and sodium chloride are added to induce phase separation and salt out the this compound into the acetonitrile layer. The mixture is shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars) and C18 sorbent (to remove nonpolar interferences). The tube is vortexed and then centrifuged.

  • LC Separation: The cleaned extract is filtered and an aliquot is injected into a liquid chromatography system equipped with a C18 column. A gradient elution with mobile phases such as water with formic acid and acetonitrile is used to separate this compound from other matrix components.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for selective and sensitive detection of this compound, monitoring specific precursor-to-product ion transitions.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a calibration curve prepared using certified reference standards.

Measurement of Mitochondrial Respiration Inhibition

This protocol describes a method to assess the inhibitory effect of this compound on mitochondrial respiration, for example, in isolated mitochondria or whole cells, using a Seahorse XF Analyzer.[12][13][14]

Methodology:

  • Cell Seeding: Cells are seeded into a Seahorse XF cell culture microplate and allowed to attach and form a monolayer overnight.

  • Sensor Cartridge Hydration: A Seahorse XF sensor cartridge is hydrated with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Assay Preparation: On the day of the assay, the cell culture medium is replaced with pre-warmed Seahorse XF assay medium. The cells are then incubated in a non-CO2 incubator at 37°C for one hour prior to the assay.

  • Compound Loading: this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A for a mitochondrial stress test) are loaded into the injection ports of the hydrated sensor cartridge.

  • Seahorse XF Assay: The sensor cartridge is placed into the Seahorse XF Analyzer for calibration. Following calibration, the cell culture plate is loaded into the instrument. The instrument measures the basal oxygen consumption rate (OCR) and then sequentially injects the compounds, measuring the OCR after each injection to determine various parameters of mitochondrial respiration.

  • Data Analysis: The Seahorse Wave software is used to analyze the OCR data and calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of this compound is determined by comparing the OCR in treated cells to that of vehicle-treated controls.

Conclusion

This compound is a highly effective fungicide with a well-defined mechanism of action targeting mitochondrial respiration. Its chemical and physical properties dictate its behavior in agricultural applications and the environment. The experimental protocols provided in this guide offer a foundation for the analysis of this compound residues and the investigation of its biological activity. A thorough understanding of these technical aspects is essential for its safe and effective use, as well as for the development of new and improved fungicidal agents.

References

The Core Biochemical Disruptions of Pyraclostrobin Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biochemical pathways significantly affected by exposure to pyraclostrobin, a widely used strobilurin fungicide. The core of its toxic action lies in the disruption of mitochondrial respiration, which triggers a cascade of cellular events, including oxidative stress, apoptosis, and inflammation. This document summarizes key quantitative data, details relevant experimental protocols, and visually represents the affected signaling pathways to facilitate a comprehensive understanding for research and development applications.

Primary Mechanism of Action: Mitochondrial Respiratory Chain Inhibition

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain (ETC) at Complex III (cytochrome bc1 complex).[1][2][3] By binding to the quinone outside (Qo) site of cytochrome b, this compound blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1.[4] This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis, leading to a severe cellular energy deficit.[1][4]

Quantitative Effects on Mitochondrial Function

The inhibition of Complex III by this compound leads to measurable dose-dependent effects on several key mitochondrial parameters.

Parameter MeasuredOrganism/Cell LineThis compound ConcentrationObserved EffectReference
Mitochondrial Respiration (State 3) Honey Bee Thorax Mitochondria10 µM and aboveDose-dependent inhibition[5]
Oxygen Consumption Rate (OCR) Human Hepatocytes (HepG2)0.5 µM (24h exposure)Significant decrease[2][6]
Mitochondrial Membrane Potential Honey Bee Thorax Mitochondria5 µM and aboveDecline[5]
3T3-L1 cells1 µM and 10 µMReduction[7]
ATP Synthesis/Levels Honey Bee Thorax Mitochondria15 µM and aboveDecline[5]
Human Hepatocytes (HepG2)0.5 µM (24h exposure)Significant decrease[2][6]
3T3-L1 cells1 µM and 10 µMDose-dependent reduction[7]

Downstream Biochemical Pathways Affected

The initial mitochondrial insult triggers a series of interconnected downstream pathways, primarily oxidative stress, apoptosis, and inflammation.

Oxidative Stress

The blockage of the electron transport chain by this compound leads to an accumulation of electrons, which are then transferred to molecular oxygen, generating superoxide (B77818) radicals (O₂⁻) and other reactive oxygen species (ROS).[6][8][9] This surge in ROS overwhelms the cell's antioxidant defense mechanisms, leading to oxidative stress.

Parameter MeasuredOrganism/Cell LineThis compound ConcentrationObserved EffectReference
Reactive Oxygen Species (ROS) Levels Mouse BrainNot specifiedSignificant increase[8]
Zebrafish Embryos20, 40, and 60 µg/LEnhanced ROS content[10]
Human Hepatocytes (HepG2)0.5 µM (24h exposure)Significant increase in mitochondrial superoxide[2][6]
Malondialdehyde (MDA) Levels Mouse Brain & BV-2 cellsNot specifiedSignificant rise[8]
Zebrafish Embryos20, 40, and 60 µg/LEnhanced MDA content[10]
Rats30 mg/kg (4 weeks)Increased[11]
Superoxide Dismutase (SOD) Activity Zebrafish Embryos20, 40, and 60 µg/LInhibited[10]
Rats30 mg/kg (4 weeks)Decreased[11][12]
Catalase (CAT) Activity Mouse Brain & BV-2 cellsNot specifiedMarked decrease[8]
Zebrafish Embryos20, 40, and 60 µg/LUp-regulated[10]
Rats30 mg/kg (4 weeks)Decreased[11][12]
Total Antioxidant Capacity (T-AOC) Mouse Brain & BV-2 cellsNot specifiedMarked decrease[8]
Glutathione (GSH) Levels Mouse Brain & BV-2 cellsNot specifiedMarked decrease[8]
Rats30 mg/kg (4 weeks)Decreased[11][12]
GSH/GSSG Ratio Human Hepatocytes (HepG2)0.5 µM (24h exposure)Significantly reduced[2][6]
Apoptosis

Mitochondrial dysfunction and oxidative stress are potent inducers of the intrinsic (mitochondria-mediated) apoptotic pathway.[13] this compound exposure has been shown to modulate the expression of key apoptosis-regulating proteins, leading to programmed cell death.

Parameter MeasuredOrganism/Cell LineThis compound ConcentrationObserved EffectReference
Bax Expression Mouse Brain & BV-2 cellsNot specifiedIncreased[8]
Rats30 mg/kg (4 weeks)Increased[11]
Bcl-2 Expression Mouse Brain & BV-2 cellsNot specifiedDecreased[8]
Rats30 mg/kg (4 weeks)Decreased[11][12]
Cytochrome c Release Mouse Brain & BV-2 cellsNot specifiedIncreased[8]
Cleaved-caspase-3 Expression Mouse Brain & BV-2 cellsNot specifiedIncreased[8]
Rats30 mg/kg (4 weeks)Increased[11]
Cleaved-caspase-8 Expression Mouse Brain & BV-2 cellsNot specifiedIncreased[8]
Rats30 mg/kg (4 weeks)Increased[11]
Cleaved-caspase-9 Expression Mouse Brain & BV-2 cellsNot specifiedIncreased[8]
Rats30 mg/kg (4 weeks)Increased[11]
p53 Gene Expression ZebrafishNot specifiedSignificant upregulation[13]
Rats30 mg/kg (4 weeks)Increased[11]
Early Apoptotic Cells Human Hepatocytes (HepG2)0.5 µM (24h exposure)Significant increase[6][14]
Inflammatory Response

This compound-induced oxidative stress can activate inflammatory signaling pathways, such as the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, resulting in the production of pro-inflammatory cytokines.[8][10]

Parameter MeasuredOrganism/Cell LineThis compound ConcentrationObserved EffectReference
p38 MAPK Activation Mouse BrainNot specifiedActivated[8]
TNF-α Expression Mouse BrainNot specifiedIncreased[8]
Zebrafish Embryos20, 40, and 60 µg/LUpregulation[10]
IL-1β Expression Mouse BrainNot specifiedIncreased[8]
IL-6 Expression Mouse BrainNot specifiedIncreased[8]
NF-κB Pathway Activation Zebrafish Embryos20, 40, and 60 µg/LActivated[10]
NF-κB Gene Expression Rats30 mg/kg (4 weeks)Increased[11]
Metabolic Dysregulation

Beyond the immediate energy crisis, this compound exposure disrupts broader metabolic homeostasis, particularly affecting lipid and glucose metabolism.[7][15]

Parameter MeasuredOrganism/Cell LineThis compound ConcentrationObserved EffectReference
Triglyceride (TG) Accumulation 3T3-L1 cellsNot specifiedInduced[7][16]
Glucose, Pyruvate, Triglyceride, Cholesterol, Carbohydrate Levels Adult Zebrafish Liver0.24 and 2.4 µg/L (21 days)Decreased[15]
Glycerophospholipid Levels Adult Zebrafish Liver0.24 and 2.4 µg/L (21 days)Accumulation[15]
Gene Expression (Glucose Transport, Glycolysis, Fatty Acid Oxidation, Lipogenesis) 3T3-L1 cellsNot specifiedReduced[7]
Pyrimidine and Purine Metabolism Gene Expression Adult Zebrafish Liver0.24 and 2.4 µg/L (21 days)Decreased transcription[15]

Experimental Protocols

Measurement of Mitochondrial Respiration

This protocol is adapted from studies on isolated mitochondria.[5]

  • Mitochondria Isolation: Tissues (e.g., honey bee thoraces, rodent liver) are homogenized in an ice-cold isolation buffer. The homogenate is then subjected to differential centrifugation to pellet the mitochondria.

  • Oxygen Consumption Measurement: A Clark-type oxygen electrode is used to measure oxygen consumption at a controlled temperature (e.g., 30°C).

  • Reaction Medium: Isolated mitochondria (e.g., 0.5 mg of protein) are added to a standard reaction medium containing a substrate for a specific complex (e.g., 4 mM succinate (B1194679) for Complex II) and an inhibitor for other complexes to isolate the activity of interest (e.g., 50 nM rotenone (B1679576) to inhibit Complex I).[5]

  • This compound Addition: Various concentrations of this compound are added to the reaction chamber to determine the dose-dependent inhibition of state 3 respiration (ADP-stimulated).

Assessment of Reactive Oxygen Species (ROS) Production

This protocol describes the use of fluorescent probes for ROS detection.[8]

  • Cell Culture and Treatment: Cells (e.g., BV-2 microglia) are cultured to a suitable confluency and then treated with desired concentrations of this compound for a specified duration.

  • Fluorescent Probing:

    • For general ROS, cells are incubated with a probe like Dihydroethidium (DHE), which fluoresces upon oxidation.

    • For intracellular H₂O₂, Dihydrorhodamine 123 (DHR 123) can be used, which is oxidized to the fluorescent Rhodamine 123.[17]

  • Imaging and Quantification: The fluorescence intensity is measured using a fluorescence microscope or a plate reader. The increase in fluorescence is proportional to the amount of ROS produced.

Detection of Apoptosis

This protocol outlines the use of Annexin V staining for detecting early apoptosis.[14]

  • Cell Seeding and Treatment: Cells (e.g., HepG2) are seeded and allowed to attach before being treated with this compound or a vehicle control for the desired time (e.g., 24 hours).

  • Cell Harvesting: Cells are washed and detached using a gentle enzyme like Trypsin-EDTA.

  • Staining: Cells are resuspended in a binding buffer and stained with APC-conjugated Annexin V and a viability dye (e.g., Propidium Iodide, PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative.

Visualizing the Affected Pathways

Experimental_Workflow_ROS_Measurement

References

Pyraclostrobin: An In-depth Technical Guide to its Environmental Fate and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraclostrobin (methyl [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl] phenyl]methoxycarbamate) is a broad-spectrum strobilurin fungicide widely used in agriculture to control a variety of fungal diseases.[1] Its extensive use necessitates a thorough understanding of its environmental fate and degradation pathways to assess its potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental behavior of this compound, with a focus on its degradation in soil, water, and sediment. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Physicochemical Properties and Mobility

This compound is a white to light beige crystalline solid with low water solubility (1.9 mg/L at 20°C).[1] It is considered relatively non-volatile under field conditions.[2] The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound ranges from 6,000 to 16,000 mL/g, indicating that it is slightly to hardly mobile in soil.[2] Consequently, this compound is expected to be immobile in soil, with a low potential for leaching into groundwater.[3][4] However, it can enter surface water through spray drift and runoff.[2]

Environmental Degradation

This compound is subject to degradation in the environment through abiotic and biotic processes, primarily photolysis in water and microbial degradation in soil and aquatic systems. It is stable to hydrolysis.[2]

Degradation in Soil

The degradation of this compound in soil is primarily a biological process.[3] The half-life (DT50) in aerobic soil metabolism studies ranges from 35 to 323 days, indicating that it can be persistent in some soil types.[2] In contrast, under anaerobic conditions, the degradation is more rapid, with half-lives ranging from 3.0 to 3.1 days.[2] Field dissipation studies have reported DT50 values ranging from 8.4 to 89 days.[2]

The major degradation pathway in soil involves the cleavage of the ether linkage and modifications to the tolyl-methoxycarbamate and chlorophenyl-pyrazole moieties of the molecule.[3] One of the major metabolites identified in soil is BF 500-3 (methyl N-(2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxymethyl)phenyl)carbamate), which shows medium to low mobility in soil.[3][5] Other significant metabolites include BF 500-6 and BF 500-7, which are considered immobile.[5]

Degradation in Water and Sediment

In aquatic environments, this compound undergoes rapid photolysis in water, with a reported half-life of approximately 0.062 days (about 1.5 hours) under continuous irradiation.[2][6] It is stable to hydrolysis across a range of pH values (pH 5, 7, and 9).[2]

In water-sediment systems, this compound tends to partition from the water column to the sediment. The aerobic aquatic metabolism half-lives range from 7.4 to 25 days, while anaerobic aquatic metabolism is faster, with half-lives of 3.3 to 8.5 days.[2] A study on a water-sediment system under irradiated conditions showed a this compound half-life of 5 days in water and 4 days in sediment.[4]

Major photodegradation products in water include 500M78, BF 500-13, 500M58, BF 500-14, and BF 500-11.[4] In the sediment, a key metabolite is 500M07, formed through the demethoxylation of this compound.[4]

Quantitative Data on Environmental Fate

The following tables summarize the key quantitative data regarding the environmental fate of this compound.

Table 1: Soil Dissipation and Mobility

ParameterValueSoil TypeReference
Aerobic Soil Metabolism DT5035 - 323 daysVarious[2]
Anaerobic Soil Metabolism DT503.0 - 3.1 daysSandy loam, Loamy sand[2]
Field Dissipation DT508.4 - 89 daysVarious[2]
25 - 37 daysLoamy sand, Loamy silt[4]
3.86 - 5.95 daysNot specified[7]
Soil Adsorption Coefficient (Koc)6,000 - 16,000 mL/gVarious[2]
Mean: 9304 mL/gVarious[2]

Table 2: Aquatic Degradation and Partitioning

ParameterValueConditionsReference
Aqueous Photolysis DT500.062 days (1.5 hours)pH 5, 40°N sunlight[2]
< 12 hourspH 5.0, 7.0, 9.0 (UV and sunlight)[8]
Hydrolysis DT50StablepH 5, 7, 9[2]
23.1 - 115.5 dayspH 5.0, 7.0, 9.0 and paddy water[8]
Aerobic Aquatic Metabolism DT507.4 - 25 daysWater-sediment systems[2]
Anaerobic Aquatic Metabolism DT503.3 - 8.5 daysWater-sediment systems[2]
Water/Sediment Study DT50 (irradiated)5 days (water), 4 days (sediment)Not specified[4]
Bioconcentration Factor (BCF)675 - 735 (whole fish)Bluegill sunfish[2]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of environmental fate studies. The following sections outline the general methodologies for key experiments based on regulatory guidelines and published research.

Soil Dissipation Study (Aerobic)

This study is typically conducted following guidelines such as OECD Guideline 307.

Methodology:

  • Test System: Fresh surface soil is collected from a representative agricultural area. The soil is sieved (e.g., 2 mm) and its characteristics (texture, pH, organic carbon content, microbial biomass) are determined.

  • Test Substance Application: 14C-labeled this compound, typically labeled in the chlorophenyl or tolyl ring, is applied to the soil samples at a rate equivalent to the maximum recommended field application rate.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

  • Sampling: Soil samples are collected at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Analysis:

    • Volatile organic compounds and CO2 are trapped in appropriate solutions (e.g., ethylene (B1197577) glycol and potassium hydroxide, respectively) and analyzed for radioactivity by Liquid Scintillation Counting (LSC).

    • Soil samples are extracted with appropriate solvents (e.g., acetonitrile, followed by a more polar solvent). The extracts are analyzed by LSC to determine the total extractable residues.

    • The parent compound and its metabolites in the extracts are identified and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Non-extractable (bound) residues are determined by combusting the extracted soil and measuring the released 14CO2.

  • Data Analysis: The dissipation half-life (DT50) of this compound is calculated using first-order kinetics.

Hydrolysis Study

This study is generally performed according to guidelines like OECD Guideline 111.

Methodology:

  • Test Solutions: Sterile aqueous buffer solutions at different pH values (typically pH 4, 7, and 9) are prepared.

  • Test Substance Application: A stock solution of this compound is added to the buffer solutions to achieve a known initial concentration.

  • Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate potential degradation).

  • Sampling: Aliquots of the test solutions are taken at various time points.

  • Analysis: The concentration of this compound in each sample is determined by a suitable analytical method, such as HPLC with UV or MS detection.

  • Data Analysis: The rate of hydrolysis is determined, and if significant degradation occurs, the half-life is calculated. For this compound, studies have shown it to be stable to hydrolysis.[2]

Aqueous Photolysis Study

This study follows guidelines such as OECD Guideline 316.

Methodology:

  • Test Solutions: this compound is dissolved in sterile, buffered, air-saturated water.

  • Light Source: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity is measured and controlled.

  • Control Samples: Dark control samples, protected from light, are incubated under the same conditions to assess any abiotic degradation not due to photolysis.

  • Incubation: The samples are incubated at a constant temperature.

  • Sampling: Samples are collected from both the irradiated and dark control solutions at various time intervals.

  • Analysis: The concentration of this compound and the formation of photoproducts are monitored using analytical techniques like HPLC-UV, HPLC-MS, or GC-MS.

  • Data Analysis: The photodegradation rate constant and the half-life of this compound are calculated. The quantum yield can also be determined to predict photolysis rates under different environmental conditions.

Microbial Degradation Study

Methodology:

  • Microbial Inoculum: Microbial communities capable of degrading this compound can be enriched from contaminated soil or water samples.[9] This often involves sequential culturing in a mineral salts medium with this compound as the sole carbon source.

  • Culture Conditions: The enriched microbial consortium is grown in a liquid medium or in a soil slurry under controlled laboratory conditions (e.g., temperature, pH, aeration).

  • Test Substance Application: this compound is added to the cultures at a specific concentration.

  • Sampling: Aliquots of the culture are taken at different time points.

  • Analysis: The disappearance of this compound and the formation of metabolites are monitored by analytical methods such as HPLC or LC-MS/MS.

  • Metabolite Identification: The structure of the metabolites is elucidated using techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Analysis: The biodegradation rate and pathway are determined.

Degradation Pathways Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the major degradation pathways of this compound in different environmental compartments.

Pyraclostrobin_Soil_Degradation This compound This compound Metabolite_BF500_3 Metabolite BF 500-3 (demethoxylation) This compound->Metabolite_BF500_3 Microbial Degradation Metabolite_BF500_6 Metabolite BF 500-6 This compound->Metabolite_BF500_6 Metabolite_BF500_7 Metabolite BF 500-7 This compound->Metabolite_BF500_7 Bound_Residues Bound Residues Metabolite_BF500_3->Bound_Residues Mineralization Mineralization (CO2) Metabolite_BF500_3->Mineralization

This compound Degradation Pathway in Soil

Pyraclostrobin_Aqueous_Photolysis This compound This compound Photoproduct_500M78 Photoproduct 500M78 This compound->Photoproduct_500M78 Sunlight Photoproduct_BF500_13 Photoproduct BF 500-13 This compound->Photoproduct_BF500_13 Sunlight Photoproduct_500M58 Photoproduct 500M58 This compound->Photoproduct_500M58 Sunlight Photoproduct_BF500_14 Photoproduct BF 500-14 This compound->Photoproduct_BF500_14 Sunlight Photoproduct_BF500_11 Photoproduct BF 500-11 This compound->Photoproduct_BF500_11 Sunlight Further_Degradation Further Degradation Products Photoproduct_500M78->Further_Degradation Photoproduct_BF500_13->Further_Degradation Photoproduct_500M58->Further_Degradation Photoproduct_BF500_14->Further_Degradation Photoproduct_BF500_11->Further_Degradation

This compound Aqueous Photolysis Pathway

Pyraclostrobin_Microbial_Degradation This compound This compound Carbamate_Hydrolysis Carbamate Hydrolysis This compound->Carbamate_Hydrolysis Pseudomonas sp. Primary_Amine_Metabolite Primary Amine Metabolite Carbamate_Hydrolysis->Primary_Amine_Metabolite Decarboxylation Decarboxylation Primary_Amine_Metabolite->Decarboxylation Further_Degradation Further Degradation Decarboxylation->Further_Degradation

Proposed Microbial Degradation Pathway

Conclusion

This compound exhibits distinct degradation patterns in different environmental compartments. While it is relatively persistent in aerobic soils, it degrades rapidly under anaerobic conditions and through photolysis in water. The primary degradation pathways involve microbial activity in soil and photodegradation in aquatic environments, leading to the formation of several metabolites. The immobility of this compound and some of its major metabolites in soil suggests a low risk of groundwater contamination. However, its potential to enter surface waters via runoff and spray drift, coupled with its aquatic toxicity, highlights the importance of responsible application practices. This technical guide provides a foundational understanding of the environmental fate of this compound, which is essential for conducting comprehensive environmental risk assessments and developing strategies for sustainable agricultural practices.

References

Pyraclostrobin: A Comprehensive Analysis of its Absorption, Distribution, Metabolism, and Excretion in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of the fungicide pyraclostrobin in rat models. The following sections detail the pharmacokinetic profile of this compound, offering valuable data and insights for toxicological and drug development research.

Absorption

This compound demonstrates moderate absorption following oral administration in rats. Studies utilizing radiolabelled compounds indicate that approximately 50% of an orally administered dose is absorbed.[1][2] Plasma concentrations of radioactivity exhibit a biphasic pattern, with an initial peak occurring between 0.5 to 1 hour post-dosing. A secondary peak is observed at 8 hours in males and at 24 hours in females, particularly at higher doses.[1][3]

Dermal absorption of this compound in rats is also significant. In in-vitro studies using rat skin, 21-51% of the applied dose was absorbed within 24 hours.[2][3] The majority of this dermal absorption occurred within the first 6 hours of application.[3]

Table 1: Quantitative Data on this compound Absorption in Rats
ParameterValueSpecies/SexDoseRouteSource
Oral Absorption~50%Wistar Rats5 or 50 mg/kg bwOral[1][2]
Time to Initial Peak Plasma Concentration (Tmax)0.5 - 1 hourWistar Rats (Male & Female)5 or 50 mg/kg bwOral[3]
Time to Secondary Peak Plasma Concentration (Tmax)8 hoursWistar Rats (Male)5 or 50 mg/kg bwOral[1][3]
Time to Secondary Peak Plasma Concentration (Tmax)24 hoursWistar Rats (Female)50 mg/kg bwOral[1][3]
Dermal Absorption (24h)21-51%Rat Skin (in vitro)15, 75, and 375 µg/cm²Dermal[2][3]

Distribution

Following absorption, this compound and its metabolites distribute to various tissues. The highest concentrations of radioactivity shortly after oral administration are found in the gastrointestinal tract and its contents.[3] At 0.5 hours after a 5 mg/kg body weight dose, significant levels were measured in the stomach (49–89 µg equivalent/g) and its contents (160–205 µg equivalent/g), as well as the gut (5 µg equivalent/g) and its contents (7–9 µg equivalent/g).[3]

Over time, radioactivity is distributed to other tissues, including the liver and thyroid gland. After 120 hours in rats pre-treated with unlabelled this compound, the highest concentrations were found in the thyroid gland (0.18–0.35 µg equivalent/g) and the liver (0.1 µg equivalent/g).[3][4] In most other tissues, concentrations declined to less than 0.1 µg equivalent/g after 120 hours.[3][4] Unchanged parent compound and a demethoxylated derivative were the major forms of radioactivity found in kidney tissues.[1]

Table 2: Tissue Distribution of this compound-Derived Radioactivity in Rats
TissueConcentration (µg equivalent/g)Time PointDosePre-treatmentSource
Stomach49 - 890.5 hours5 mg/kg bwNone[3]
Stomach Contents160 - 2050.5 hours5 mg/kg bwNone[3]
Gut50.5 hours5 mg/kg bwNone[3]
Gut Contents7 - 90.5 hours5 mg/kg bwNone[3]
Thyroid Gland0.18 - 0.35120 hours5 mg/kg bw14 days unlabelled this compound[3][4]
Liver0.1120 hours5 mg/kg bw14 days unlabelled this compound[3][4]
Other Tissues< 0.1120 hours5 mg/kg bw14 days unlabelled this compound[3][4]

Metabolism

The biotransformation of this compound in rats is extensive and proceeds via three primary pathways.[1][3] A key initial step is the loss of the methoxy (B1213986) group from the tolylmethoxycarbamate moiety.[1][3] Subsequent metabolic transformations include:

  • Hydroxylation: Hydroxylation of the benzene (B151609) and/or pyrazole (B372694) rings.[1][3]

  • Conjugation: The hydroxylated metabolites are then conjugated with glucuronic acid and, to a lesser extent, sulfate.[1][3]

  • Cleavage of the Ether Linkage: Many metabolites are formed following the cleavage of the ether linkage between the chlorophenol-pyrazole and tolylmethoxycarbamate parts of the molecule. These resulting moieties then undergo further hydroxylation and conjugation.[1][3]

Notably, no unchanged parent compound is found in the bile or urine, and only small amounts are present in the feces.[1] The metabolic profile is similar between sexes and across different dose levels.[1]

Pyraclostrobin_Metabolism cluster_pathway1 Pathway 1: Demethoxylation cluster_pathway2 Pathway 2: Ring Hydroxylation & Conjugation cluster_pathway3 Pathway 3: Ether Linkage Cleavage This compound This compound Demethoxylation Loss of Methoxy Group This compound->Demethoxylation Ether_Cleavage Cleavage of Ether Linkage This compound->Ether_Cleavage Demethoxylated_Metabolite Demethoxylated Metabolite Demethoxylation->Demethoxylated_Metabolite Ring_Hydroxylation Hydroxylation of Benzene/Pyrazole Rings Demethoxylated_Metabolite->Ring_Hydroxylation Hydroxylated_Metabolites Hydroxylated Metabolites Ring_Hydroxylation->Hydroxylated_Metabolites Conjugation Glucuronide/ Sulfate Conjugation Hydroxylated_Metabolites->Conjugation Conjugated_Metabolites Conjugated Metabolites Conjugation->Conjugated_Metabolites Chlorophenol_Pyrazole_Moiety Chlorophenol-Pyrazole Moiety Ether_Cleavage->Chlorophenol_Pyrazole_Moiety Tolylmethoxycarbamate_Moiety Tolylmethoxycarbamate Moiety Ether_Cleavage->Tolylmethoxycarbamate_Moiety Ring_Hydroxylation_Cleaved Ring Hydroxylation Chlorophenol_Pyrazole_Moiety->Ring_Hydroxylation_Cleaved Tolylmethoxycarbamate_Moiety->Ring_Hydroxylation_Cleaved Conjugation_Cleaved Glucuronide/ Sulfate Conjugation Ring_Hydroxylation_Cleaved->Conjugation_Cleaved Cleaved_Conjugated_Metabolites Conjugated Metabolites Conjugation_Cleaved->Cleaved_Conjugated_Metabolites ADME_Study_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Analysis Animal_Model Select Wistar Rats (Male & Female, >7 weeks) Dosing_Regimen Administer Single Oral Dose (5 or 50 mg/kg bw) Animal_Model->Dosing_Regimen Test_Substance Synthesize 14C-Pyraclostrobin (Tolyl or Chlorophenyl label) Test_Substance->Dosing_Regimen Blood_Sampling Collect Blood Samples (Timed Intervals) Dosing_Regimen->Blood_Sampling Excreta_Collection Collect Urine & Feces (Intervals up to 168h) Dosing_Regimen->Excreta_Collection Tissue_Harvesting Harvest Tissues at Necropsy Dosing_Regimen->Tissue_Harvesting Quantification Quantify Radioactivity (LSC) Blood_Sampling->Quantification Excreta_Collection->Quantification Tissue_Harvesting->Quantification Metabolite_Profiling Profile Metabolites (HPLC) Quantification->Metabolite_Profiling Data_Analysis Pharmacokinetic Modeling & Mass Balance Calculation Metabolite_Profiling->Data_Analysis

References

Initial Studies on Pyraclostrobin's Impact on Soil Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyraclostrobin, a broad-spectrum strobilurin fungicide, is extensively used in agriculture to control a wide range of fungal pathogens. Its mode of action involves the inhibition of mitochondrial respiration in fungi. However, the widespread application of this compound raises concerns about its potential non-target effects on beneficial soil microbial communities, which are crucial for maintaining soil health and ecosystem functions. This technical guide provides an in-depth overview of the initial studies investigating the impact of this compound on soil microbial diversity, community structure, and enzymatic activities. It summarizes key quantitative data from various studies, presents detailed experimental protocols for assessing these impacts, and visualizes experimental workflows and conceptual relationships. This guide is intended to be a valuable resource for researchers and professionals in environmental science, soil microbiology, and sustainable agriculture.

Impact on Soil Microbial Community Structure and Diversity

Initial studies have demonstrated that this compound can induce significant shifts in the structure and diversity of soil bacterial and fungal communities. The effects are often dependent on the concentration of this compound, soil type, and the duration of exposure.

Bacterial Communities

Application of this compound has been shown to alter the relative abundance of several key bacterial phyla. For instance, some studies report an increase in the abundance of Actinobacteria, while simultaneously observing a decrease in Proteobacteria and Acidobacteria.[1][2] At the genus level, significant changes have been noted in genera such as Gp6, Exiguobacterium, Gp4, and Gemmatimonas.[3][4] Repeated applications of this compound have been found to enrich for potentially degradative bacterial genera like Methylibium and Nocardioides.[5] However, the overall impact on bacterial diversity, as measured by indices like the Shannon index, has been reported as not significant in some cases.[1][2]

Fungal Communities

As a fungicide, this compound directly targets fungi by inhibiting mitochondrial respiration.[3][4] This can lead to a reduction in fungal biomass and shifts in the fungal community composition. Studies have reported that azoxystrobin, a related strobilurin fungicide, can reduce fungal diversity under certain conditions.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the impact of this compound on the relative abundance of microbial taxa.

Table 1: Impact of this compound on the Relative Abundance of Bacterial Phyla

Bacterial PhylumThis compound ConcentrationChange in Relative AbundanceReference
ActinobacteriaNot specified+15.2%[1][2]
ProteobacteriaNot specified-8.7%[1][2]
AcidobacteriaNot specified-6.3%[1][2]

Table 2: Impact of Repeated this compound Application on the Relative Abundance of Bacterial Genera

Bacterial GeneraThis compound ConcentrationChange in Relative AbundanceReference
MethylibiumHigh concentration+3.0-181.8%[5]
NocardioidesHigh concentration+3.0-181.8%[5]

Impact on Soil Microbial Function

The functional capacity of soil microbial communities can also be affected by this compound, as evidenced by changes in soil enzyme activities and the abundance of functional genes involved in key nutrient cycles.

Soil Enzyme Activities

Soil enzymes are sensitive indicators of soil health and are involved in various nutrient cycling processes. This compound has been shown to have variable effects on different soil enzymes. Dehydrogenase activity is often inhibited by this compound exposure.[3][4] The activity of β-glucosidase has been reported to be inhibited at certain time points and induced at others, suggesting a complex interaction.[3][4] In contrast, urease activity has been found to remain relatively stable in some studies.[3][4]

Nitrogen Cycling

This compound can disrupt the soil nitrogen cycle by affecting the abundance of key functional genes. Repeated high-concentration treatments have been shown to significantly decrease the absolute abundance of genes involved in ammonia (B1221849) oxidation (amoA, amoB), nitrogen fixation (nifH), and denitrification (nirK, nirS).[5]

Quantitative Data Summary

The following table summarizes the quantitative data on the impact of this compound on soil enzyme activities and nitrogen cycling genes.

Table 3: Impact of this compound on Soil Enzyme Activities and Nitrogen Cycling Genes

Functional MarkerThis compound ConcentrationEffectMagnitude of ChangeReference
Dehydrogenase Activity0.1, 1.0, 2.5 mg/kgInhibitionNot specified[3][4]
β-glucosidase Activity1.0, 2.5 mg/kg (day 28)InhibitionNot specified[3][4]
β-glucosidase Activity1.0, 2.5 mg/kg (day 48)InductionNot specified[3][4]
Urease Activity0.1, 1.0, 2.5 mg/kgStableNo significant change[3][4]
amoA, amoB, nifH, nirK, nirS genesHigh concentrationDecrease in absolute abundance-19.4% to -91.8%[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the initial studies on this compound's impact on soil microbial communities.

Soil Microbial Community Analysis via 16S rRNA Gene Sequencing

This protocol outlines the typical workflow for analyzing soil bacterial communities using high-throughput sequencing of the 16S rRNA gene.

  • Soil Sample Collection and Preparation: Collect soil samples and pass them through a 2 mm sieve to remove large debris.

  • DNA Extraction Kit: Utilize a commercially available soil DNA extraction kit, such as the DNeasy PowerSoil Pro Kit (QIAGEN), following the manufacturer's instructions.[7] This kit employs a combination of mechanical (bead beating) and chemical lysis to efficiently extract DNA from a wide range of microorganisms in the soil.[8][9]

  • DNA Quality and Quantity Assessment: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit) and assess its purity by measuring the A260/280 and A260/230 ratios.

  • Primer Selection: Amplify the V4 hypervariable region of the 16S rRNA gene using the Earth Microbiome Project (EMP) recommended primers: 515F (5'-GTGYCAGCMGCCGCGGTAA-3') and 806R (5'-GGACTACNVGGGTWTCTAAT-3').[1][10] These primers are designed to have broad coverage of both Bacteria and Archaea.

  • PCR Amplification: Perform PCR in triplicate for each sample to minimize amplification bias. A typical PCR reaction mixture includes template DNA, forward and reverse primers, a high-fidelity DNA polymerase, dNTPs, and PCR buffer.

  • Library Preparation and Sequencing: Pool the triplicate PCR products for each sample. Purify the pooled amplicons and quantify them. Prepare sequencing libraries according to the Illumina platform guidelines. Sequence the libraries on an Illumina MiSeq or HiSeq platform to generate paired-end reads.[11]

  • Data Processing: Process the raw sequencing data using a bioinformatics pipeline such as QIIME 2 (Quantitative Insights Into Microbial Ecology 2).[12][13][14]

  • Quality Filtering and Denoising: Demultiplex the sequences, and perform quality filtering and denoising using a tool like DADA2 to identify and correct sequencing errors and generate Amplicon Sequence Variants (ASVs).[14]

  • Taxonomic Classification: Assign taxonomy to the ASVs by aligning them to a reference database such as Greengenes or SILVA.

  • Diversity Analysis: Calculate alpha diversity indices (e.g., Shannon, Chao1) to assess within-sample diversity and beta diversity metrics (e.g., Bray-Curtis, Jaccard) to compare community composition between samples.

Experimental_Workflow_16S_rRNA_Sequencing cluster_sample_prep Sample Preparation cluster_dna_extraction DNA Extraction cluster_sequencing Sequencing cluster_bioinformatics Bioinformatics soil_sample Soil Sample Collection sieving Sieving (2mm) soil_sample->sieving dna_extraction DNeasy PowerSoil Pro Kit sieving->dna_extraction dna_quant DNA Quantification & Purity Check dna_extraction->dna_quant pcr 16S rRNA V4 Amplification (515F/806R) dna_quant->pcr library_prep Library Preparation pcr->library_prep illumina_seq Illumina Sequencing library_prep->illumina_seq qiime2 QIIME 2 Pipeline illumina_seq->qiime2 dada2 Denoising (DADA2) qiime2->dada2 taxonomy Taxonomic Assignment dada2->taxonomy diversity Diversity Analysis taxonomy->diversity

Workflow for 16S rRNA gene sequencing analysis of soil samples.
Soil Enzyme Activity Assays

This section details the protocols for measuring the activity of key soil enzymes.

This assay measures the overall microbial activity in the soil.

  • Principle: Dehydrogenase enzymes, which are intracellular, reduce 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (B1609692) (TPF), a red-colored compound. The intensity of the red color is proportional to the enzyme activity.[15][16]

  • Reagents:

    • 3% (w/v) 2,3,5-triphenyltetrazolium chloride (TTC) solution.

    • Methanol (B129727) or Ethanol for extraction.

  • Procedure: a. Incubate a known weight of soil (e.g., 1 g) with a solution of TTC at a specific temperature (e.g., 37°C) for a defined period (e.g., 24 hours) in the dark. b. Stop the reaction and extract the TPF formed using an organic solvent like methanol or ethanol. c. Centrifuge the mixture to pellet the soil particles. d. Measure the absorbance of the supernatant at a specific wavelength (e.g., 485 nm) using a spectrophotometer. e. Calculate the amount of TPF produced based on a standard curve and express the dehydrogenase activity as µg TPF g⁻¹ soil h⁻¹.[17]

This assay measures the rate of urea (B33335) hydrolysis in the soil.

  • Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The amount of ammonia produced is determined colorimetrically.[4][18][19]

  • Reagents:

    • Urea solution (substrate).

    • Phosphate buffer (e.g., pH 7.0).

    • Reagents for ammonia quantification (e.g., modified Berthelot method).[6]

  • Procedure: a. Incubate a known weight of soil with a urea solution in a suitable buffer at a specific temperature (e.g., 37°C) for a set time (e.g., 2 hours). b. Stop the reaction and extract the ammonium (B1175870) produced. c. Develop a color reaction for ammonia using a colorimetric method. d. Measure the absorbance of the colored solution at a specific wavelength (e.g., 670 nm). e. Calculate the urease activity based on an ammonium standard curve and express it as µg NH₄⁺-N g⁻¹ soil h⁻¹.[20]

This assay measures the hydrolysis of β-glucosides in the soil.

  • Principle: β-glucosidase hydrolyzes p-nitrophenyl-β-D-glucoside (pNPG) to p-nitrophenol (pNP), which is yellow in alkaline conditions. The intensity of the yellow color is proportional to the enzyme activity.[2][5][21]

  • Reagents:

    • p-nitrophenyl-β-D-glucoside (pNPG) solution (substrate).

    • Modified universal buffer (MUB) or acetate (B1210297) buffer (e.g., pH 6.0).

    • Calcium chloride (CaCl₂) solution.

    • Sodium hydroxide (B78521) (NaOH) or Tris buffer to stop the reaction and develop color.

  • Procedure: a. Incubate a known weight of soil with a pNPG solution in a suitable buffer at a specific temperature (e.g., 37°C) for a defined period (e.g., 1 hour). b. Stop the reaction by adding an alkaline solution. c. Centrifuge the mixture to clarify the supernatant. d. Measure the absorbance of the yellow-colored p-nitrophenol in the supernatant at 400-410 nm.[22][23] e. Calculate the β-glucosidase activity based on a p-nitrophenol standard curve and express it as µg pNP g⁻¹ soil h⁻¹.

Experimental_Workflow_Enzyme_Assays cluster_sample_prep Sample Preparation cluster_dehydrogenase Dehydrogenase Assay cluster_urease Urease Assay cluster_glucosidase β-Glucosidase Assay soil_sample Soil Sample incubation_d Incubate with TTC soil_sample->incubation_d incubation_u Incubate with Urea soil_sample->incubation_u incubation_g Incubate with pNPG soil_sample->incubation_g extraction_d Extract TPF with Methanol incubation_d->extraction_d measure_d Measure Absorbance (485 nm) extraction_d->measure_d extraction_u Extract Ammonium incubation_u->extraction_u measure_u Measure Absorbance (670 nm) extraction_u->measure_u stop_reaction_g Stop with Alkaline Solution incubation_g->stop_reaction_g measure_g Measure Absorbance (410 nm) stop_reaction_g->measure_g

General workflow for soil enzyme activity assays.

Signaling Pathways and Logical Relationships

The direct mode of action of this compound is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of fungi. This blocks ATP synthesis, leading to fungal cell death. While this is the primary mechanism against target fungi, the broader impacts on the soil microbial ecosystem are likely a cascade of direct and indirect effects.

Signaling_Pathway_Impact cluster_direct_effect Direct Effect on Fungi cluster_indirect_effects Indirect Effects on Soil Ecosystem This compound This compound Application fungal_respiration Inhibition of Fungal Mitochondrial Respiration (Complex III) This compound->fungal_respiration fungal_death Reduced Fungal Biomass & Diversity fungal_respiration->fungal_death altered_competition Altered Fungal-Bacterial Competition fungal_death->altered_competition nutrient_availability Changes in Nutrient Availability fungal_death->nutrient_availability bacterial_shift Shifts in Bacterial Community Structure altered_competition->bacterial_shift nutrient_availability->bacterial_shift enzyme_activity Altered Soil Enzyme Activities bacterial_shift->enzyme_activity n_cycling Disruption of Nitrogen Cycling bacterial_shift->n_cycling

Conceptual model of this compound's impact on soil microbes.

Conclusion

Initial studies indicate that this compound can have significant impacts on soil microbial communities. These effects include alterations in the abundance of specific bacterial and fungal taxa, inhibition of key soil enzymes, and disruption of important nutrient cycles like nitrogen cycling. The provided experimental protocols offer a standardized framework for researchers to further investigate these impacts. Future research should focus on long-term studies under various agricultural practices and soil types to fully understand the ecological consequences of this compound use and to develop strategies for mitigating any adverse effects on soil health. A deeper understanding of the molecular mechanisms and signaling pathways involved in the response of non-target microorganisms to this compound is also crucial for a comprehensive risk assessment.

References

Pyraclostrobin's Propensity for Bioaccumulation in Aquatic Vertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the bioaccumulation potential of the fungicide pyraclostrobin in fish. Synthesizing data from key ecotoxicological studies, this document offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's behavior in aquatic ecosystems, focusing on its uptake, concentration, and elimination in fish. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of the subject.

Physicochemical Properties Influencing Bioaccumulation

The potential for a chemical to bioaccumulate is significantly influenced by its physicochemical properties, particularly its octanol-water partition coefficient (log Kₒw) and water solubility. This compound, a strobilurin fungicide, possesses properties that suggest a potential for bioaccumulation.

PropertyValueReference
log Kₒw3.8 - 4.2[1]
Water Solubility1.9 mg/L (at 20°C)[2][3]
Molecular FormulaC₁₉H₁₈ClN₃O₄[3]
Molecular Weight387.8 g/mol [3]

The high log Kₒw value indicates that this compound is lipophilic, meaning it has a greater affinity for fatty tissues than for water, a key factor driving bioaccumulation in organisms.[4]

Bioconcentration Factor (BCF) Data in Fish

The Bioconcentration Factor (BCF) is a critical measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water. Studies on different fish species have established BCF values for this compound.

Fish SpeciesExposure Concentration (µg/L)BCF ValueStudy TypeReference
Zebrafish (Danio rerio)0.1820.8Flow-through[4][5]
Zebrafish (Danio rerio)1.0265.9Flow-through[4][5]
Bluegill Sunfish (Lepomis macrochirus)Not Specified675 - 735Not Specified[1]

These values, being significantly greater than 1, confirm that this compound does bioaccumulate in fish. Interestingly, the BCF for zebrafish was found to be lower at a higher exposure concentration, suggesting that uptake and/or elimination processes may be concentration-dependent.[4]

Kinetic Data from Bioaccumulation Studies

The dynamics of uptake and elimination are crucial for understanding the overall bioaccumulation potential. A key study with zebrafish provides kinetic parameters.

Fish SpeciesExposure Concentration (µg/L)Uptake Rate Constant (k₁) (d⁻¹)Elimination Rate Constant (k₂) (d⁻¹)Half-life (t₁/₂) (days)Reference
Zebrafish (Danio rerio)0.1391.00.57953.84[4][5]
Zebrafish (Danio rerio)1.0153.20.47213.33[4][5]

Despite the significant uptake, studies also indicate that depuration (elimination) of this compound can be relatively rapid. In bluegill sunfish, 50% of the accumulated residues were eliminated by the first day of the depuration period, and over 90% were eliminated within the following three days.[1]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, the following section details the methodologies employed in a key bioaccumulation study.

Flow-Through Bioconcentration Study with Zebrafish (Danio rerio)
  • Test Organism: Adult zebrafish were acclimated to laboratory conditions before the experiment.[6]

  • Test Substance: this compound (purity >98%) was dissolved in a solvent to prepare stock solutions.[6]

  • Exposure System: A flow-through system was used to maintain constant concentrations of this compound in the test aquaria.[5][6] The test solution was updated approximately every 8 hours.[6]

  • Exposure Concentrations: Two nominal concentrations, 0.1 µg/L and 1.0 µg/L, were used, along with a control group.[4][5] These concentrations were selected based on the acute toxicity data (96-hour LC₅₀) for zebrafish, which was reported to be 10 µg/L.[4][6]

  • Uptake Phase: Fish were exposed to the test concentrations for a period sufficient to reach a steady state, which was observed to be around 12 days.[4][5] Fish and water samples were collected at regular intervals (e.g., 3, 7, 12, 18, 22, and 28 days) to determine the concentration of this compound.[6]

  • Depuration Phase: After the uptake phase, a subset of fish was transferred to clean water, and the elimination of this compound was monitored over time.

  • Analytical Method: The concentration of this compound in fish tissue and water samples was determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[4][6]

  • Data Analysis: The BCF was calculated as the ratio of the this compound concentration in the fish (at steady state) to the concentration in the water. The uptake (k₁) and elimination (k₂) rate constants were determined by fitting the data to a one-compartment kinetic model.[4]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_setup Experimental Setup cluster_exposure Exposure Phase (Uptake) cluster_depuration Depuration Phase (Elimination) cluster_analysis Analysis acclimation Acclimation of Zebrafish prep Preparation of this compound Stock Solutions acclimation->prep system Flow-Through System Setup prep->system exposure Exposure to 0.1 & 1.0 µg/L this compound system->exposure sampling_up Sampling of Fish and Water at Intervals exposure->sampling_up transfer Transfer to Clean Water exposure->transfer hplc HPLC-MS/MS Analysis sampling_up->hplc sampling_dep Sampling of Fish at Intervals transfer->sampling_dep sampling_dep->hplc calc Calculation of BCF, k1, k2 hplc->calc

Caption: A typical experimental workflow for a fish bioaccumulation study.

signaling_pathway cluster_entry Cellular Entry cluster_mitochondrion Mitochondrial Impact cluster_stress Cellular Stress Response cluster_toxicity Observed Toxicity This compound This compound complex_iii Mitochondrial Complex III (Cytochrome bc1) This compound->complex_iii Inhibits etc Inhibition of Electron Transport Chain complex_iii->etc atp Decreased ATP Synthesis etc->atp ros Increased Reactive Oxygen Species (ROS) etc->ros oxidative_stress Oxidative Stress ros->oxidative_stress inflammation Inflammatory Response oxidative_stress->inflammation cardiotoxicity Cardiotoxicity oxidative_stress->cardiotoxicity developmental_toxicity Developmental Toxicity inflammation->developmental_toxicity

Caption: this compound's proposed mechanism of toxicity in fish.

Mechanism of Action and Metabolism

This compound's primary mode of action is the inhibition of mitochondrial respiration by blocking electron transfer at the cytochrome bc1 complex (Complex III).[7] This disruption of cellular energy production can lead to a cascade of adverse effects. Studies in zebrafish have shown that this compound exposure can induce oxidative stress, as evidenced by increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and alterations in antioxidant enzyme activities.[8][9] This oxidative stress and the resulting inflammatory responses are thought to contribute to the observed developmental toxicity and cardiotoxicity in zebrafish embryos.[8]

The metabolism of this compound in vertebrates involves several pathways, including the cleavage of the ether linkage and hydroxylation of the aromatic rings, followed by conjugation with glucuronic acid or sulfate.[7] A key metabolic step is the loss of the methoxy (B1213986) group on the tolyl-methoxycarbamate moiety.[7] While extensive metabolism occurs, the rate and efficiency of these processes in fish will ultimately influence the net bioaccumulation.

Conclusion

The available data unequivocally demonstrate that this compound has the potential to bioaccumulate in fish. Its lipophilic nature, reflected in a high log Kₒw, drives its partitioning from water into fish tissues. Bioconcentration factors in both zebrafish and bluegill sunfish are well above the threshold for concern. While elimination can be relatively rapid once the exposure ceases, continuous exposure in aquatic environments could lead to significant body burdens in fish. The primary mechanism of toxicity involves the disruption of mitochondrial energy production, leading to oxidative stress and subsequent organ damage. This technical guide provides a foundational understanding for researchers and professionals involved in assessing the environmental risks of this compound and other similar compounds.

References

Acute Oral and Dermal Toxicity of Pyraclostrobin in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute oral and dermal toxicity of pyraclostrobin in mammalian species. The information is compiled from various safety data sheets, regulatory agency evaluations, and scientific literature. The data is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Quantitative Toxicity Data

The acute toxicity of this compound has been evaluated in several mammalian species. The following tables summarize the quantitative data for acute oral and dermal exposure.

Table 1: Acute Oral Toxicity of this compound

SpeciesStrainSexLD50 (mg/kg bw)VehicleGuidelineReference(s)
RatWistarMale & Female> 5000Aqueous solution / 0.5% aqueous Tylose CB 30 000OECD 401[1][2][3][4][5][6]
Mouse-Male & Female450Olive oil-[1][6]

Table 2: Acute Dermal Toxicity of this compound

SpeciesStrainSexLD50 (mg/kg bw)ObservationsGuidelineReference(s)
RatWistarMale & Female> 2000No mortality observedOECD 402[1][2][3][4][7]
RabbitNew Zealand White--Erythema observed in all animals from 1 hour after removal of the bandage and persisting in most animals until day 8.-[5]

Experimental Protocols

The acute toxicity studies for this compound were largely conducted in accordance with the Organisation for Economic Co-operation and Development (OECD) guidelines. Below are detailed methodologies for the key experiments cited.

Acute Oral Toxicity Testing (based on OECD Guideline 401)

The objective of this study is to determine the acute oral toxicity of a substance.[2]

Experimental Workflow:

cluster_prep Preparation cluster_admin Administration cluster_obs Observation cluster_analysis Analysis acclimatisation Animal Acclimatisation (Healthy young adult rodents) fasting Fasting (e.g., overnight for rats) acclimatisation->fasting dosing Single Dose Administration (Oral gavage) fasting->dosing clinical_signs Clinical Observations (Mortality, clinical signs, body weight) dosing->clinical_signs duration Observation Period (At least 14 days) clinical_signs->duration necropsy Gross Necropsy (All animals) duration->necropsy data_analysis Data Analysis (Determination of LD50) necropsy->data_analysis

Caption: General workflow for an acute oral toxicity study (OECD 401).

Methodology:

  • Animal Selection: Healthy, young adult rodents of a single strain are used.[2]

  • Acclimatisation: Animals are acclimatized to laboratory conditions for at least five days prior to the test.[8]

  • Housing: Animals are housed in appropriate cages with controlled temperature (22 ± 3°C) and humidity (30-70%).[2]

  • Fasting: Food is withheld overnight for rats before administration of the test substance. Water is available ad libitum.[2]

  • Dose Administration: The test substance is administered orally in a single dose by gavage.[2] Several dose groups are used with a sufficient number of animals per group (typically at least 5 rodents of the same sex).[2]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (such as changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[9]

  • Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[2]

  • Data Analysis: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Acute Dermal Toxicity Testing (based on OECD Guideline 402)

This study aims to determine the acute dermal toxicity of a substance.[10]

Experimental Workflow:

cluster_prep Preparation cluster_admin Administration cluster_obs Observation cluster_analysis Analysis acclimatisation Animal Acclimatisation (Healthy young adult animals) shaving Fur Removal (Dorsal/flank area) acclimatisation->shaving application Dermal Application (Single dose, ~10% of body surface) shaving->application occlusion Occlusive Dressing (24-hour exposure) application->occlusion removal Removal of Test Substance occlusion->removal clinical_signs Clinical Observations (Mortality, skin reactions, systemic toxicity) removal->clinical_signs duration Observation Period (At least 14 days) clinical_signs->duration necropsy Gross Necropsy (All animals) duration->necropsy data_analysis Data Analysis (Determination of LD50) necropsy->data_analysis

Caption: General workflow for an acute dermal toxicity study (OECD 402).

Methodology:

  • Animal Selection: Healthy young adult animals (often rats or rabbits) with intact skin are used.[11]

  • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal/flank area of the test animals.[11]

  • Dose Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area.[12] The application site is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[13]

  • Observation Period: Animals are observed for mortality, signs of skin irritation (erythema and edema), and systemic toxicity for at least 14 days after removal of the test substance.[12] Body weights are recorded weekly.[12]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.[12]

  • Data Analysis: The dermal LD50 is determined.

Mechanism of Acute Toxicity

The primary mechanism of this compound's toxicity is the inhibition of mitochondrial respiration.[3][14] It specifically targets the Qo site of Complex III (cytochrome bc1 complex) in the electron transport chain, blocking electron transfer and thereby inhibiting ATP synthesis.[14][15] This disruption of cellular energy production can lead to the observed toxic effects.

Signaling Pathway:

This compound This compound ComplexIII Mitochondrial Complex III (Cytochrome bc1) This compound->ComplexIII Inhibits ElectronTransport Electron Transport Chain ComplexIII->ElectronTransport ATP_Production ATP Production ComplexIII->ATP_Production Blocks ATP_Synthase ATP Synthase (Complex V) ElectronTransport->ATP_Synthase Drives ATP_Synthase->ATP_Production Cellular_Energy Cellular Energy Depletion ATP_Production->Cellular_Energy Leads to Toxicity Acute Toxicity Cellular_Energy->Toxicity

Caption: this compound's inhibition of mitochondrial respiration.

Clinical Signs and Pathological Findings

Following acute oral administration, clinical signs observed in animals included dyspnoea, staggering, piloerection, and diarrhoea, which typically resolved by day 6.[2][3] No specific pathology findings were consistently reported in acute oral and dermal studies.[2][3] For dermal application, skin irritation, such as erythema, has been noted in rabbits.[1]

Conclusion

This compound exhibits low acute oral toxicity in rats with an LD50 greater than 5000 mg/kg, while in mice, it shows moderate toxicity with an LD50 of 450 mg/kg when administered in olive oil.[1][6] The acute dermal toxicity in rats is also low, with an LD50 greater than 2000 mg/kg.[1][2][3][4][7] The primary mechanism of toxicity is the inhibition of mitochondrial respiration.[3][14] The experimental data have been generated following standardized OECD guidelines, providing a robust basis for risk assessment.

References

Pyraclostrobin's Effect on Plant Hormone Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Pyraclostrobin, a broad-spectrum strobilurin fungicide, is widely utilized for its efficacy in controlling a range of plant pathogens. Its primary mode of action involves the inhibition of mitochondrial respiration in fungi.[1][2] Beyond its fungicidal properties, extensive research has revealed that this compound induces significant physiological changes in plants, often referred to as "plant health benefits." These effects include enhanced growth, delayed senescence, and increased tolerance to abiotic stress.[3][4][5] At the core of these benefits lies the modulation of key plant hormone signaling pathways. This guide provides an in-depth technical overview of the mechanisms by which this compound influences the regulation of ethylene (B1197577), abscisic acid (ABA), and auxins, supported by quantitative data, experimental protocols, and visual pathway diagrams.

Introduction

This compound (methyl N-(2-{[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl}phenyl)-N-methoxycarbamate) belongs to the quinone outside inhibitor (QoI) class of fungicides. Its fungicidal activity stems from its ability to block the quinol oxidation site (Qo site) of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, thereby inhibiting ATP production and halting fungal growth.[1][2] Interestingly, this same complex is present in plants, and while the inhibition is less pronounced, it is sufficient to trigger a cascade of metabolic and signaling events.[4] These secondary effects manifest as improved nitrogen assimilation, enhanced photosynthetic efficiency, and profound alterations in the plant's hormonal balance, which collectively contribute to increased yield and stress resilience.[6][7]

Core Mechanism of Action and Physiological Cascade

The application of this compound initiates a series of interconnected events starting with a partial inhibition of mitochondrial respiration. This leads to a reduction in nocturnal respiration and a shift in the plant's metabolic state.[4] This primary action stimulates nitric oxide (NO), a critical secondary messenger in plants, and alters the cellular redox state, which in turn influences various signaling pathways, including those governed by plant hormones.[3][6]

cluster_0 This compound Application cluster_1 Cellular Target cluster_2 Primary Metabolic Effects cluster_3 Downstream Physiological & Hormonal Regulation This compound This compound Mito Mitochondrial Respiration (Complex III) This compound->Mito Inhibits Resp Reduced Respiration Mito->Resp NO Nitric Oxide (NO) Stimulation Mito->NO Ethylene Ethylene Synthesis (Inhibition) Resp->Ethylene ABA ABA Levels (Increase) Resp->ABA Auxin Auxin (IAA) Levels (Increase) Resp->Auxin NR Nitrate Reductase Activity (Increase) Resp->NR NO->Ethylene NO->ABA NO->Auxin NO->NR

Caption: this compound's mechanism from mitochondrial inhibition to hormonal effects.

Regulation of Key Plant Hormones

This compound's influence on plant physiology is most prominently mediated through its interaction with three major hormone classes: ethylene, abscisic acid, and auxins.

Ethylene Synthesis and Senescence

One of the most well-documented effects of this compound is the delay of leaf senescence, often termed the "stay-green" effect.[3] This is primarily achieved by inhibiting the synthesis of ethylene, the hormone responsible for aging and ripening.[4] this compound has been shown to inhibit the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway.[6] By reducing ethylene production, the plant maintains photosynthetically active leaves for a longer period, which can contribute to increased biomass and yield.[4]

Met Methionine SAM S-Adenosyl Methionine (SAM) Met->SAM ACCSynthase ACC Synthase SAM->ACCSynthase ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) Ethylene Ethylene ACC->Ethylene This compound This compound This compound->ACCSynthase Inhibits ACCSynthase->ACC

Caption: Inhibition of ethylene biosynthesis by this compound via ACC synthase.
Abscisic Acid (ABA) Signaling

This compound treatment has been observed to increase the endogenous levels of abscisic acid (ABA), a key hormone in regulating abiotic stress responses, particularly drought.[3][4] Elevated ABA levels can lead to stomatal closure, reducing water loss through transpiration. This change in ABA synthesis can promote greater water use efficiency and improved plant growth under water-limited conditions.[4] The increase in ABA primes the plant for stress, contributing to the observed enhancement in stress tolerance.

This compound This compound ABA_pool Endogenous ABA Pool This compound->ABA_pool Increases Receptor ABA Receptors (PYR/PYL/RCAR) ABA_pool->Receptor PP2C PP2Cs Receptor->PP2C Inactivates SnRK2 SnRK2s PP2C->SnRK2 Represses TF Transcription Factors (AREB/ABF) SnRK2->TF Activates Response Stress Response Gene Expression (e.g., Stomatal Closure) TF->Response Induces A 1. Plant Acclimatization (Controlled environment: temp, light, humidity) B 2. This compound Application (Foliar spray to runoff at desired concentration. Control group sprayed with solvent/water + surfactant) A->B C 3. Time-Course Sampling (Collect leaf/root tissue at 0, 24, 48, 72 hours post-treatment) B->C D 4. Sample Processing (Flash-freeze in liquid nitrogen, store at -80°C) C->D E 5. Downstream Analysis D->E

References

An In-depth Technical Guide to the Primary Mode of Action of Quinone outside Inhibitors (QoIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinone outside inhibitors (QoIs), a significant class of agricultural fungicides, are renowned for their broad-spectrum activity against a wide array of fungal pathogens.[1] Derived from naturally occurring strobilurins found in wood-rotting mushrooms, these synthetic analogs have become indispensable tools in modern crop protection.[1][2] Their primary mode of action lies in the disruption of mitochondrial respiration, a fundamental process for energy production in fungal cells.[1][3] This technical guide provides a comprehensive overview of the core mechanism of QoI fungicides, detailing their molecular interactions, quantitative efficacy, and the experimental protocols used for their characterization.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

The fungicidal activity of QoIs stems from their ability to specifically inhibit the mitochondrial electron transport chain (ETC) at Complex III, also known as the cytochrome bc1 complex.[3][4] This multi-subunit enzyme plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane to generate ATP.[4]

QoIs exert their inhibitory effect by binding to the Quinone outside (Qo) binding site on cytochrome b, a key subunit of the cytochrome bc1 complex.[1][3] This binding event physically blocks the oxidation of ubiquinol, thereby halting the electron flow through the ETC. The subsequent collapse of the mitochondrial membrane potential and the cessation of ATP synthesis ultimately lead to fungal cell death.[3][4]

Signaling Pathway of QoI Action

The following diagram illustrates the signaling pathway affected by QoI fungicides, leading to the inhibition of fungal respiration.

QoI_Action_Pathway cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e⁻ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e⁻ Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e⁻ Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e⁻ No_ATP ATP Synthesis Blocked Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e⁻ ATP_Synthase ATP Synthase (Complex V) O2 O₂ Complex_IV->O2 e⁻ ATP ATP H2O H₂O O2->H2O QoI QoI Fungicide QoI->Complex_III Binds to Qo site Inhibition Inhibition Cell_Death Fungal Cell Death No_ATP->Cell_Death

Caption: Signaling pathway of QoI fungicide action.

Quantitative Data on QoI Fungicides

The efficacy of QoI fungicides can be quantified through various parameters, including their binding affinity to the target enzyme (Ki or IC50 values) and their effectiveness in controlling fungal growth (EC50 values). Resistance to QoIs, primarily due to mutations in the cytochrome b gene, is quantified by the resistance factor (RF).

Binding Affinities and Efficacy of Common QoI Fungicides
FungicideTarget OrganismBinding Affinity (Ki or IC50)Efficacy (EC50)Reference
AzoxystrobinZymoseptoria triticiKi = 297.6 nM-[5]
PyraclostrobinZymoseptoria tritici--[6]
TrifloxystrobinFusarium graminearum-Widespread distribution of EC50 values[7]
Kresoxim-methylSaccharomyces cerevisiae--[8]
PicoxystrobinPhakopsora pachyrhizi-54.1% control[9]
MetyltetraproleZymoseptoria tritici-Effective against wild-type and resistant strains[6]
Compound 18Porcine bc1 complexKi = 4.1 nM-[10]
Compound 5cPorcine bc1 complexKi = 570 pM-[8]
Compound 14dPorcine SCRKi = 1.89 nmol/L-[11]
NeopeltolideBovine heart mitochondrial bc1 complexIC50 = 2.0 nM-[11]
Resistance Factors for Key Cytochrome b Gene Mutations
MutationAmino Acid ChangeResistance Factor (RF)DescriptionReference
G143AGlycine to Alanine>100 (often several hundreds)High (complete) resistance, leading to severe loss of disease control.[12][13]
F129LPhenylalanine to Leucine5 - 15 (up to 50 in some cases)Moderate (partial) resistance; effective control can still be achieved at recommended rates.[12][13]
G137RGlycine to Arginine5 - 15Moderate (partial) resistance; rarely observed.[12][13]

Experimental Protocols

Characterizing the mode of action of QoI fungicides involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR) in live cells to assess mitochondrial function in real-time.

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • Mito Stress Test Kit reagents: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.

  • Fungal spores or mycelia.

Protocol:

  • Cell Seeding: Seed fungal cells (e.g., 25,000 cells/well) into a Seahorse XF cell culture microplate and culture for 2-3 days.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation:

    • Equilibrate the cells in unbuffered XF assay medium for 1 hour in a non-CO2 incubator at 37°C.[12]

    • Load the injector ports of the hydrated sensor cartridge with the Mito Stress Test reagents (Oligomycin, FCCP, Rotenone/Antimycin A) and the QoI fungicide at desired concentrations.

  • Assay Execution:

    • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

    • The instrument will measure the basal OCR, followed by sequential injections of the QoI fungicide, oligomycin, FCCP, and finally rotenone/antimycin A.[14]

  • Data Analysis:

    • The software calculates OCR at different stages.

    • Normalize the data to cell number or protein concentration.

    • Key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity are determined to assess the impact of the QoI.[15]

Cytochrome bc1 Complex Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of the isolated cytochrome bc1 complex.

Materials:

  • Isolated mitochondrial membranes or purified cytochrome bc1 complex.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Substrate: Decylubiquinol (DBH2) or other ubiquinol analogs.

  • Electron Acceptor: Cytochrome c.

  • Spectrophotometer.

Protocol:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and cytochrome c.

  • Background Measurement: Initiate the reaction by adding the ubiquinol substrate and measure the non-enzymatic reduction of cytochrome c by monitoring the absorbance at 550 nm for a short period.

  • Enzymatic Reaction: Add the isolated mitochondrial membranes or purified cytochrome bc1 complex to the cuvette to start the enzymatic reaction.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 550 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

  • Inhibitor Assay: To determine the inhibitory effect of a QoI, pre-incubate the enzyme with the inhibitor for a specific time before adding the substrate.

  • Data Analysis:

    • Calculate the initial rate of cytochrome c reduction from the linear portion of the absorbance versus time plot.

    • Determine the IC50 value of the QoI by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Molecular Detection of Resistance Mutations (PCR-RFLP)

This method is used to detect single nucleotide polymorphisms (SNPs) in the cytochrome b gene that confer resistance to QoIs.

Materials:

  • Fungal DNA extract.

  • PCR primers flanking the mutation site (e.g., codon 143).

  • Taq DNA polymerase and dNTPs.

  • Restriction enzyme that specifically cuts either the wild-type or the mutant allele (e.g., Fnu4HI for G143A).

  • Agarose (B213101) gel electrophoresis equipment.

Protocol:

  • PCR Amplification: Amplify the target region of the cytochrome b gene from the fungal DNA using the specific primers.

  • Restriction Digestion: Digest the PCR product with the chosen restriction enzyme. The enzyme will cut the DNA only if its recognition site is present (or absent, depending on the enzyme and mutation). For the G143A mutation, the restriction enzyme Fnu4HI specifically cuts the mutated sequence (GCT) but not the wild-type sequence (GGT).

  • Gel Electrophoresis: Separate the digested DNA fragments on an agarose gel.

  • Analysis:

    • Sensitive (Wild-type): A single, uncut PCR product will be visible.

    • Resistant (Mutant): Two or more smaller DNA fragments will be visible due to the restriction enzyme cleavage.

    • Heteroplasmy (mixture of wild-type and mutant): Both the uncut product and the smaller fragments will be present.[14]

Experimental and Logical Workflow

The characterization of a novel QoI fungicide typically follows a structured workflow, from initial discovery to understanding its resistance profile.

QoI_Workflow cluster_Discovery Discovery & Initial Screening cluster_MoA Mode of Action Elucidation cluster_Quantitative Quantitative Characterization cluster_Resistance Resistance Studies A1 Compound Synthesis or Natural Product Isolation A2 In vitro Antifungal Screening (Mycelial Growth) A1->A2 A3 Lead Compound Identification A2->A3 B1 Mitochondrial Respiration Assay (e.g., Seahorse XF) A3->B1 D1 Selection of Resistant Mutants A3->D1 B2 Cytochrome bc1 Complex Activity Assay B1->B2 B3 Confirmation of Qo Site Inhibition B2->B3 C1 Determination of Ki and IC50 values B3->C1 C2 Broad-spectrum Efficacy Testing (EC50 values) C1->C2 C3 In vivo Greenhouse Trials C2->C3 D2 Molecular Analysis of Cytochrome b Gene (Sequencing) D1->D2 D4 Cross-resistance Studies D1->D4 D3 Development of Diagnostic Tools (e.g., PCR-RFLP, qPCR) D2->D3

Caption: Experimental workflow for characterizing a novel QoI fungicide.

Conclusion

Quinone outside inhibitors represent a cornerstone of modern fungal disease management. Their specific mode of action, targeting the Qo site of the cytochrome bc1 complex, provides highly effective control of a broad range of plant pathogens. A thorough understanding of their molecular mechanism, quantitative efficacy, and the potential for resistance development is crucial for their sustainable use and for the development of new, more resilient fungicidal compounds. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate and characterize both existing and novel QoI fungicides.

References

Methodological & Application

Application Note & Protocol: Quantification of Pyraclostrobin using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class. It is widely used in agriculture to control a variety of fungal diseases on crops. Accurate quantification of this compound is essential for formulation quality control, residue analysis in food and environmental samples, and research purposes. This document provides a detailed protocol for the determination of this compound using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The method is simple, precise, and accurate for its intended applications.

Principle

The method involves the separation of this compound from a sample matrix using reversed-phase HPLC. The quantification is achieved by detecting the analyte with a UV detector at a specific wavelength and comparing the peak area with that of a known standard.

Data Presentation

The following table summarizes the quantitative data and validation parameters for the HPLC-UV method for this compound analysis, compiled from various studies.

ParameterReported ValuesReference
Linearity Range 0.01 - 5.0 µg/mL[1][2]
50% to 150% of nominal concentration[3]
Correlation Coefficient (r²) > 0.999[2][3]
Limit of Detection (LOD) 0.01 - 0.02 µg/mL[1][2]
Limit of Quantification (LOQ) 0.03 - 0.05 µg/mL[1][2]
Accuracy (Recovery) 87% - 97%[1][2]
Precision (%RSD) < 2%[1][3]
Wavelength (λmax) 230 nm, 275 nm[1][3][4][5]
Retention Time Approximately 6.2 - 7.7 minutes[2][4]

Experimental Protocols

4.1. Reagents and Materials

4.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV/VIS or PDA detector.

  • Analytical column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3]

  • Analytical weighing balance.

  • Ultrasonic bath.

  • Rotary evaporator.

4.3. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile and 0.1% Formic acid in water (70:30, v/v)[1][2][3]
Flow Rate 1.0 mL/min[1][3]
Column Temperature 30°C - 40°C[1][6]
Injection Volume 20 µL[1][2]
Detection Wavelength 230 nm[1][3] or 275 nm[4][5]
Run Time Approximately 20 minutes[3]

4.4. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and make up to the mark with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).[1][2]

4.5. Sample Preparation

The following is a general procedure for the extraction of this compound from a plant matrix (e.g., groundnut leaves).[1] The specific procedure may need to be optimized depending on the sample matrix.

  • Extraction: Homogenize approximately 10 g of the sample and extract with 100 mL of acetonitrile by shaking for 30 minutes. Filter the extract and repeat the extraction of the solid residue with another 100 mL of acetonitrile.[1]

  • Concentration: Combine the filtrates and concentrate to a smaller volume using a rotary evaporator at 60°C.[1]

  • Partitioning: To the concentrated extract, add 150 mL of 10% aqueous sodium chloride solution and partition with 80 mL of dichloromethane. Separate the dichloromethane layer. Repeat the partitioning of the aqueous layer with another 60 mL of dichloromethane.[1]

  • Drying and Concentration: Combine the dichloromethane layers, pass through anhydrous sodium sulfate to remove any residual water, and then concentrate to near dryness using a rotary evaporator.[1]

  • Clean-up (if necessary): For complex matrices, a clean-up step using a silica gel column may be required.[1]

    • Pack a chromatography column with silica gel.

    • Dissolve the residue from the previous step in a small volume of n-hexane-ethyl acetate (1:1) and load it onto the column.

    • Elute the column with 50 mL of n-hexane-ethyl acetate (1:1).[1]

    • Collect the eluent and evaporate it to dryness.

  • Final Solution: Reconstitute the final residue in a suitable volume of mobile phase (e.g., 5 mL), filter through a 0.2 µm syringe filter, and it is ready for HPLC analysis.[1]

4.6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present at the retention time of this compound.

  • Inject the series of working standard solutions to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

System Suitability

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The acceptance criteria are typically:

  • Theoretical plates: Not less than 2000.[3]

  • Tailing factor: Less than 2.0.[3]

  • % RSD of replicate injections: Not more than 2.0%.[3]

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Calibration_Curve Calibration Curve Generation (Inject Standards) Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation (Extraction, Concentration, Clean-up) Sample_Injection Sample Injection Sample_Prep->Sample_Injection System_Equilibration System Equilibration System_Equilibration->Calibration_Curve System_Equilibration->Sample_Injection Quantification Quantification (vs. Calibration Curve) Calibration_Curve->Quantification Chromatogram Chromatogram Acquisition Sample_Injection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Peak_Integration->Quantification Final_Report Final Report Quantification->Final_Report

References

Application Note: Determination of Pyraclostrobin Residues in Fruit by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyraclostrobin is a broad-spectrum fungicide extensively used in agriculture to control a wide range of fungal diseases on various fruits and vegetables.[1][2] Its widespread application necessitates the development of sensitive and reliable analytical methods to monitor its residues in food commodities, ensuring consumer safety and compliance with regulatory limits.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the determination of pesticide residues in complex food matrices due to its high selectivity, sensitivity, and accuracy.[3][4] This application note details a robust and validated method for the quantification of this compound residues in fruit samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by LC-MS/MS analysis.

Principle

The analytical method involves the extraction of this compound from homogenized fruit samples using an acetonitrile-based extraction, followed by a cleanup step using dispersive solid-phase extraction (dSPE). The final extract is then analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for the quantification of the target analyte. The use of an isotopically labeled internal standard can be employed to compensate for matrix effects and variations in sample preparation and instrument response.[1]

Experimental Protocols

1. Materials and Reagents

2. Standard Solution Preparation

A stock standard solution of this compound (e.g., 1000 mg/L) is prepared in acetonitrile.[5] Working standard solutions are then prepared by serial dilution of the stock solution with an appropriate solvent, such as acetonitrile or a blank matrix extract, to prepare matrix-matched calibration curves.[5]

3. Sample Preparation (Modified QuEChERS Protocol)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food.[6]

  • Homogenization: Weigh 10 g of a representative, homogenized fruit sample into a 50 mL centrifuge tube. For dry commodities like raisins, a wetting step with deionized water is necessary before homogenization.[6]

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. For certain matrices like apples, acetonitrile containing 2% ammonia (B1221849) water can be used.[5] Cap and shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[6] Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL microcentrifuge tube containing a mixture of dSPE sorbents. The choice of sorbents depends on the fruit matrix. A common combination is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[7] For fruits with high pigment content, GCB may be added, but its use should be optimized to avoid loss of planar pesticides like this compound.

  • Final Centrifugation and Filtration: Vortex the dSPE tube for 30 seconds and then centrifuge at high speed for 2 minutes. Transfer the final extract into a vial for LC-MS/MS analysis, filtering through a 0.22 µm syringe filter if necessary.

4. LC-MS/MS Analysis

The analysis is performed on a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a modifier like formic acid or ammonium formate, is commonly employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for this compound.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. At least two transitions are monitored for this compound.

    • MRM Transitions: The precursor ion for this compound is m/z 388.0. Common product ions for quantification and confirmation are m/z 194.0 and m/z 163.0.[8][9] The collision energy (CE) and other MS parameters should be optimized for the specific instrument being used.

Data Presentation

The following table summarizes the quantitative data for this compound analysis in various fruit matrices as reported in the literature.

Fruit MatrixSample Preparation MethodLC-MS/MS SystemLOQ (mg/kg)Recovery (%)RSD (%)Reference
AppleModified QuEChERSUHPLC-MS/MS0.0196.0 - 103.80.8 - 2.3[5]
StrawberryQuEChERSLC-MS/MS0.00197 - 1041 - 6[10]
PepperModified QuEChERSUPLC-MS/MS0.00012 - 0.0009191 - 1073.7 - 9.6[4][11]
GrapesQuEChERSLC-MS/MS0.01--[7]
Pomegranate-LC-MS/MS0.0170-120-[12]
Banana-HPLC-DAD-92.0 - 99.0< 5[7]
Various FruitsQuEChERSUHPLC-MS/MS0.0189 - 105< 13.7[3][13]

LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Dashes indicate data not specified in the cited source.

Experimental Workflow and Diagrams

experimental_workflow sample_collection Fruit Sample Collection homogenization Homogenization sample_collection->homogenization extraction QuEChERS Extraction (Acetonitrile) homogenization->extraction salting_out Salting Out (MgSO4, NaCl, Citrate salts) extraction->salting_out centrifugation1 Centrifugation salting_out->centrifugation1 dspe Dispersive SPE Cleanup (PSA, C18, MgSO4) centrifugation1->dspe Supernatant centrifugation2 Centrifugation dspe->centrifugation2 filtration Filtration centrifugation2->filtration Supernatant lcmsms LC-MS/MS Analysis filtration->lcmsms data_analysis Data Analysis & Quantification lcmsms->data_analysis lcmsms_workflow lc_separation LC Separation (C18 Column) esi_ionization Electrospray Ionization (Positive Mode) lc_separation->esi_ionization q1 Q1: Precursor Ion Selection (m/z 388.0) esi_ionization->q1 q2 Q2: Collision Induced Dissociation q1->q2 q3 Q3: Product Ion Selection (m/z 194.0, 163.0) q2->q3 detector Detector q3->detector quantification Quantification detector->quantification

References

Application Note: High-Throughput Analysis of Pyraclostrobin in Soil using a Modified QuEChERS Protocol and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the extraction and quantification of pyraclostrobin, a widely used strobilurin fungicide, from soil samples. The method utilizes a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach, providing high recovery rates and robust performance. The subsequent analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) ensures high selectivity and sensitivity for accurate quantification. This protocol is intended for researchers, scientists, and professionals in environmental monitoring and agricultural science.

Introduction

This compound is extensively used in agriculture to control a broad spectrum of fungal diseases. Its persistence and potential accumulation in soil necessitate reliable and efficient analytical methods to monitor its environmental fate. The QuEChERS method has emerged as a popular sample preparation technique due to its simplicity, speed, and low solvent consumption. This document provides a step-by-step guide for the extraction of this compound from soil, followed by LC-MS/MS analysis.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes (for d-SPE)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS/MS system

Sample Preparation
  • Soil Sample Collection and Pre-treatment: Collect soil samples from the desired depth. Air-dry the samples in a well-ventilated area, protected from direct sunlight. Once dried, grind the soil and sieve it through a 2 mm mesh to ensure homogeneity.

QuEChERS Extraction
  • Sample Weighing: Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of deionized water to the soil sample in the centrifuge tube. Vortex for 30 seconds to ensure the soil is thoroughly wetted.

  • Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

  • Salting-Out: Add a QuEChERS salt packet containing 4 g of magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Extraction: Immediately cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker can be used for consistency.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer: Carefully transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube.

  • Sorbent Addition: The d-SPE tube should contain 900 mg of magnesium sulfate, 300 mg of PSA, and 150 mg of C18 sorbent. For soils with high organic matter content, the addition of 50 mg of GCB may be beneficial, although it should be tested for potential recovery loss of this compound.

  • Cleanup: Cap the d-SPE tube and vortex for 1 minute.

  • Centrifugation: Centrifuge the d-SPE tube at ≥ 8000 rpm for 5 minutes.

Final Extract Preparation and Analysis
  • Filtration: Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis: Analyze the filtered extract using a suitably configured LC-MS/MS system.

Data Presentation

The performance of the QuEChERS protocol for this compound extraction from soil has been validated in several studies. The following table summarizes the key quantitative data.

ParameterSoil TypeFortification Levels (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)Reference
This compound Peanut field soil0.005, 0.05, 0.580.3 - 109.41.1 - 8.20.00057[1][2]
This compound Various0.1, 1, 594.21 - 102.380.64 - 3.21Not Specified[3]
This compound ClayNot Specified>65Not Specified0.01[4][5]

Experimental Workflow Diagram

QuEChERS_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Cleanup cluster_analysis 4. Analysis sample_prep Sample Preparation extraction QuEChERS Extraction cleanup d-SPE Cleanup analysis LC-MS/MS Analysis weigh Weigh 10g of sieved soil into a 50 mL tube hydrate Add 10 mL of water and vortex weigh->hydrate add_acn Add 10 mL of Acetonitrile hydrate->add_acn add_salts Add QuEChERS salts (4g MgSO4, 1g NaCl) add_acn->add_salts shake Shake vigorously for 1 min add_salts->shake centrifuge1 Centrifuge at ≥4000 rpm for 5 min shake->centrifuge1 transfer Transfer 6 mL of supernatant to d-SPE tube centrifuge1->transfer dspe d-SPE tube contains: 900mg MgSO4, 300mg PSA, 150mg C18 transfer->dspe vortex_dspe Vortex for 1 min dspe->vortex_dspe centrifuge2 Centrifuge at ≥8000 rpm for 5 min vortex_dspe->centrifuge2 filter Filter supernatant (0.22 µm) into autosampler vial centrifuge2->filter inject Inject into LC-MS/MS filter->inject

Caption: QuEChERS workflow for this compound extraction from soil.

Conclusion

The described modified QuEChERS protocol provides an effective and efficient method for the extraction of this compound from soil samples. The subsequent analysis by LC-MS/MS allows for sensitive and selective quantification, making this a reliable approach for routine monitoring and research applications. The provided data demonstrates good recovery and precision, highlighting the robustness of the method across different soil types and fortification levels.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Pyraclostrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class.[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), which disrupts the electron transport chain and leads to a cessation of ATP synthesis, ultimately causing fungal cell death.[2][3][4] This document provides a detailed protocol for determining the in vitro efficacy of this compound against various fungal pathogens, outlines its signaling pathway, and presents a summary of its effective concentrations.

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol details the determination of the half-maximal effective concentration (EC50) of this compound required to inhibit the mycelial growth of a target fungus.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Potato Dextrose Agar (B569324) (PDA) or other suitable fungal growth medium

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Target fungal cultures (e.g., Alternaria alternata, Colletotrichum scovillei, Aspergillus niger)

  • Sterile cork borer or scalpel

  • Incubator

  • Laminar flow hood

  • Micropipettes and sterile tips

  • Parafilm

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration should be high enough to allow for serial dilutions to the desired final concentrations.

  • Media Preparation: Prepare the fungal growth medium (e.g., PDA) according to the manufacturer's instructions and autoclave. Allow the medium to cool to 45-50°C in a water bath.

  • Fungicide Amendment: Under sterile conditions in a laminar flow hood, add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µg/mL). Ensure thorough mixing. A control plate with only DMSO (at the same concentration as the highest this compound treatment) should also be prepared to account for any solvent effects.

  • Pouring Plates: Pour the amended and control media into sterile 90 mm petri dishes (approximately 20 mL per plate) and allow them to solidify.

  • Fungal Inoculation: From the margin of an actively growing culture of the target fungus, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer or scalpel.

  • Incubation: Place the mycelial plug, mycelial side down, in the center of each agar plate. Seal the plates with parafilm.

  • Data Collection: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark. Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the fungal growth in the control plate has reached the edge of the plate.

  • Data Analysis:

    • Calculate the average diameter of the fungal colony for each concentration.

    • Determine the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the EC50 value (the concentration of this compound that causes 50% inhibition of mycelial growth) using probit analysis or other suitable statistical software.

Data Presentation

The following table summarizes the in vitro efficacy of this compound against various fungal pathogens as reported in the literature.

Fungal SpeciesAssay TypeEC50 (µg/mL)Reference
Alternaria alternataMycelial Growth Inhibition1.57[5]
Colletotrichum scovilleiMycelial Growth Inhibition0.349 - 0.542[4]
Colletotrichum scovilleiSpore Germination Inhibition0.0475 - 0.0639[4]
Pythium insidiosumBroth Microdilution0.019 - 5
Aspergillus nigerMycelial Growth Inhibition100% inhibition at 0.1% and 0.15% concentrations

Mandatory Visualization

Signaling Pathway of this compound's Mode of Action

G cluster_0 Mitochondrion cluster_1 Downstream Cellular Effects This compound This compound ComplexIII Complex III (Cytochrome bc1) This compound->ComplexIII Inhibits ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) ComplexIII->ROS Leads to increased production ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Produces Apoptosis Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK p38 MAPK Pathway OxidativeStress->MAPK Activates NFkB NF-κB Pathway OxidativeStress->NFkB Activates MAPK->Apoptosis NFkB->Apoptosis

Caption: this compound's mode of action and downstream signaling cascade.

Experimental Workflow for In Vitro Efficacy Testing

G prep_stock Prepare this compound Stock Solution amend_media Amend Cooled Medium with this compound prep_stock->amend_media prep_media Prepare and Autoclave Fungal Growth Medium prep_media->amend_media pour_plates Pour Amended Agar into Petri Dishes amend_media->pour_plates inoculate Inoculate Plates with Fungal Mycelial Plugs pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition and EC50 Value measure->calculate

Caption: Workflow for determining this compound's in vitro efficacy.

References

Pyraclostrobin in Plant Pathology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraclostrobin, a member of the quinone outside inhibitor (QoI) class of fungicides, stands as a critical tool in modern agriculture and plant pathology research.[1][2] Its efficacy extends beyond direct fungal antagonism, encompassing a range of physiological benefits to the plant that contribute to enhanced growth and stress resilience.[2][3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in a research context, focusing on its mechanism of action, physiological effects, and methodologies for its evaluation.

Mechanism of Action

This compound's primary mode of action is the inhibition of mitochondrial respiration in fungi.[5][6][7] It specifically targets the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][3] This binding action blocks electron transfer, thereby disrupting the production of adenosine (B11128) triphosphate (ATP), the essential energy currency of the cell.[6][8] The cessation of energy production ultimately leads to the death of the fungal pathogen.[5] Due to this specific, single-site mode of action, there is a high risk for the development of resistance in fungal populations, primarily through point mutations in the cytochrome b gene.[8]

Physiological Effects on Plants

Beyond its fungicidal properties, this compound has been shown to elicit positive physiological responses in plants, often referred to as "plant health" effects. These include:

  • Enhanced Photosynthesis and Delayed Senescence: this compound can increase the net rate of photosynthesis and delay the degradation of chlorophyll (B73375), thus prolonging the photosynthetically active period of leaves.[2][4] Studies have shown that this compound treatment can lead to a significant increase in total chlorophyll levels.[2]

  • Increased Stress Tolerance: The application of this compound has been linked to enhanced tolerance to both biotic and abiotic stresses.[1][9] It can stimulate the activity of antioxidative enzymes such as superoxide (B77818) dismutase, catalase, and peroxidase, which help mitigate oxidative stress.[2][4]

  • Regulation of Phytohormones: this compound can influence plant hormone signaling pathways. For instance, it has been shown to inhibit the synthesis of ethylene, a hormone associated with senescence and stress responses, thereby contributing to delayed leaf aging.[2][4]

  • Improved Nitrogen Assimilation: Research indicates that this compound can enhance nitrate (B79036) uptake and assimilation in plants, leading to improved nitrogen use efficiency.[2][10]

Application Notes

This compound is a broad-spectrum fungicide effective against a wide range of fungal pathogens, including those belonging to the Ascomycetes, Basidiomycetes, and Oomycetes.[5] It exhibits both preventative and curative properties.[5] When applied preventatively, it forms a protective barrier on the plant surface, inhibiting pathogen penetration.[5] In a curative capacity, it can halt the growth of the fungus and prevent further disease development.[5] Furthermore, this compound displays translaminar movement, allowing it to penetrate leaf tissue and protect the untreated underside of the leaf.[5]

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of this compound from various studies.

Table 1: In Vitro Efficacy of this compound against Colletotrichum scovillei

Assay TypeEC50 Range (mg/liter)Average EC50 (mg/liter)Year of Isolate Collection
Mycelial Growth0.177 - 1.0980.349 ± 0.1522016[11]
Mycelial Growth0.143 - 1.8130.542 ± 0.2182017[11]
Spore Germination0.0126 - 0.08350.0475 ± 0.0082016[11]
Spore Germination0.021 - 0.1120.0639 ± 0.0142017[11]

Table 2: Field Efficacy of this compound against Pepper Anthracnose

TreatmentApplication Rate (g a.i./ha)Control Efficacy (%)
This compound alone12064.27 - 66.79[11]
This compound + TebuconazoleNot specified69.87 - 71.30[11]
This compound + FludioxonilNot specified72.68 - 78.36[11]

Table 3: Effect of this compound on Tomato Disease Development under Controlled Conditions

PathogenTreatmentDisease Development
Pseudomonas syringae pv. tomatoThis compoundReduced disease development at 21 dpi (P = 0.001)[1]
Cucumber Mosaic Virus (CMV)This compoundReduced number of systemically infected plants at 5, 7, 9, and 22 dpi (P < 0.001)[1]

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Testing (Agar Dilution Method)

This protocol is adapted from methodologies used to assess the sensitivity of Colletotrichum species to this compound.[12][13]

1. Preparation of Fungicide Stock Solution: a. Accurately weigh a precise amount of analytical grade this compound. b. Dissolve the this compound in a minimal amount of a suitable solvent (e.g., acetone (B3395972) or dimethyl sulfoxide). c. Bring the solution to the final desired stock concentration with sterile distilled water.

2. Preparation of Amended Media: a. Prepare potato dextrose agar (B569324) (PDA) according to the manufacturer's instructions and autoclave. b. Cool the molten PDA to approximately 50-55°C in a water bath. c. Add the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control set of plates with the solvent only. d. Mix thoroughly and pour the amended PDA into sterile Petri dishes.

3. Inoculation: a. From the margin of an actively growing fungal colony on PDA, cut a mycelial plug of a standard diameter (e.g., 5 mm) using a sterile cork borer. b. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

4. Incubation: a. Incubate the plates at a suitable temperature for the test fungus (e.g., 25°C) in the dark.

5. Data Collection and Analysis: a. After a defined incubation period (e.g., 7 days), or when the fungal growth in the control plates has reached a specific diameter, measure the colony diameter of each plate in two perpendicular directions. b. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. c. Determine the Effective Concentration 50% (EC50), the concentration of the fungicide that inhibits fungal growth by 50%, using probit analysis or other suitable statistical software.

Protocol 2: Molecular Detection of this compound Resistance (PCR-RFLP)

This protocol is a generalized method for detecting the G143A mutation in the cytochrome b gene, which is a common mechanism of resistance to QoI fungicides.[12][14]

1. Fungal DNA Extraction: a. Grow the fungal isolate in a suitable liquid medium or on PDA. b. Harvest the mycelium and extract genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB protocol.

2. PCR Amplification of the Cytochrome b Gene Fragment: a. Design or use previously published primers that flank the G143A mutation site in the cytochrome b gene. b. Perform PCR using the extracted fungal DNA as a template. The reaction mixture should typically contain DNA template, primers, dNTPs, Taq polymerase, and PCR buffer. c. Use appropriate thermocycling conditions (denaturation, annealing, and extension temperatures and times) for the specific primers and target DNA.

3. Restriction Fragment Length Polymorphism (RFLP) Analysis: a. The G143A mutation often creates or abolishes a restriction site for a specific restriction enzyme. For example, in some fungi, the mutation can be detected using the enzyme Fnu4HI. b. Digest the PCR product with the appropriate restriction enzyme according to the manufacturer's instructions. c. Separate the digested DNA fragments by gel electrophoresis on an agarose (B213101) gel. d. Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe). e. Resistant isolates will show a different banding pattern compared to sensitive isolates due to the presence or absence of the restriction site.

Visualizations

Fungicide_Action_Pathway cluster_fungus Fungal Cell Mitochondrion Mitochondrion ETC Electron Transport Chain Mitochondrion->ETC contains ComplexIII Complex III (Cytochrome bc1) ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Electron Flow ATP ATP ATP_Synthase->ATP produces This compound This compound This compound->ComplexIII Inhibits

Caption: Mechanism of action of this compound on the fungal mitochondrial electron transport chain.

Experimental_Workflow cluster_invitro In Vitro Sensitivity cluster_molecular Resistance Mechanism cluster_invivo In Vivo Efficacy Fungal_Isolate Fungal Isolate Agar_Dilution Agar Dilution Assay Fungal_Isolate->Agar_Dilution DNA_Extraction DNA Extraction Fungal_Isolate->DNA_Extraction EC50 Determine EC50 Agar_Dilution->EC50 PCR PCR of Cyt b gene DNA_Extraction->PCR RFLP RFLP Analysis PCR->RFLP Resistance_Genotype Identify Resistance Genotype RFLP->Resistance_Genotype Plant_Inoculation Plant Inoculation with Pathogen Pyraclostrobin_Treatment This compound Treatment Plant_Inoculation->Pyraclostrobin_Treatment Disease_Assessment Disease Severity Assessment Pyraclostrobin_Treatment->Disease_Assessment Efficacy_Calculation Calculate Control Efficacy Disease_Assessment->Efficacy_Calculation

Caption: Experimental workflow for evaluating this compound's efficacy and resistance.

References

Application Notes and Protocols for Studying Fungal Mitochondrial Function Using Pyraclostrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class. Its primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain (ETC).[1][2] This targeted inhibition disrupts the vital process of ATP synthesis, leading to cellular energy depletion and ultimately, fungal cell death.[3] Due to its specific target within the mitochondrial respiratory chain, this compound serves as an invaluable tool for researchers studying fungal mitochondrial function, mechanisms of fungicide resistance, and for the development of novel antifungal agents.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate key aspects of fungal mitochondrial bioenergetics, including mitochondrial respiration, ATP synthesis, mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).

Mechanism of Action

This compound's efficacy as a fungicide stems from its ability to block electron transfer at Complex III of the mitochondrial ETC.[4] Specifically, it binds to the Qo site on cytochrome b, preventing the oxidation of ubiquinol. This interruption of the Q-cycle halts the flow of electrons to cytochrome c, which in turn inhibits the proton pumping activity of Complex III. The consequences of this inhibition are twofold: a collapse of the mitochondrial membrane potential and a drastic reduction in ATP synthesis.[5][6] Furthermore, the blockage of the electron flow can lead to an accumulation of electrons at Complex III, resulting in the increased production of superoxide (B77818) radicals, a primary type of reactive oxygen species (ROS).[4][7]

Data Presentation

The following tables summarize the quantitative effects of this compound on various fungal species and key mitochondrial parameters.

Table 1: EC50 Values of this compound for Mycelial Growth Inhibition in Various Fungal Species

Fungal SpeciesEC50 (µg/mL)Reference
Colletotrichum siamense (sensitive)1.192 - 2.068[8]
Colletotrichum siamense (resistant)18.159 - 23.797[8]
Sclerotium rolfsii0.0291 - 1.0871[9]
Cercospora zeae-maydis0.0003 - 0.0025[10]
Colletotrichum spp. (from various hosts)Varies by species and host[11]

Table 2: Effects of this compound on Fungal Mitochondrial Parameters

ParameterFungal Species/ModelThis compound ConcentrationObserved EffectReference
Mitochondrial RespirationHoney Bee (as a model)≥ 10 µMDose-dependent inhibition[5][12]
ATP SynthesisHoney Bee (as a model)≥ 15 µMDose-dependent decrease[5][12]
Mitochondrial Membrane PotentialHoney Bee (as a model)≥ 5 µMDose-dependent decline[5][12]
Mitochondrial Superoxide ProductionHuman Hepatocytes (as a model)0.5 µMSignificant increase[4][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols may require optimization for specific fungal species and laboratory conditions.

Protocol 1: Isolation of Fungal Mitochondria

This protocol is adapted from methods for isolating mitochondria from filamentous fungi and may need to be adjusted based on the specific fungus being studied.[3][13][14]

Materials:

  • Fungal mycelia

  • Isolation Buffer: 0.44 M sucrose, 10 mM Tris-HCl (pH 7.5), 5 mM EDTA

  • Grinding apparatus (e.g., mortar and pestle with sand, or a bead beater)

  • Cheesecloth

  • Centrifuge and centrifuge tubes

  • Dounce homogenizer (optional)

Procedure:

  • Grow and harvest fungal mycelia from liquid culture. Wash the mycelia thoroughly with distilled water and then with cold isolation buffer.

  • Disrupt the fungal cells in cold isolation buffer using a grinding apparatus.

  • Filter the homogenate through several layers of cheesecloth to remove cell debris.

  • Centrifuge the filtrate at a low speed (e.g., 1,500 x g) for 10 minutes at 4°C to pellet nuclei and remaining cell debris.

  • Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Gently resuspend the mitochondrial pellet in a minimal volume of fresh, cold isolation buffer. A Dounce homogenizer can be used for gentle resuspension.

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay). The mitochondrial suspension is now ready for downstream assays.

Protocol 2: Measurement of Mitochondrial Respiration

This protocol utilizes a Clark-type oxygen electrode to measure oxygen consumption.

Materials:

  • Isolated fungal mitochondria

  • Clark-type oxygen electrode system

  • Respiration Buffer: 125 mM sucrose, 65 mM KCl, 10 mM HEPES (pH 7.2), 2 mM KH2PO4, 1 mM MgCl2, 0.5 mM EGTA

  • Respiratory substrates (e.g., 10 mM succinate, 10 mM pyruvate (B1213749) + 5 mM malate)

  • ADP (Adenosine diphosphate)

  • This compound stock solution (in DMSO)

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add respiration buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25-30°C).

  • Add the isolated fungal mitochondria to the chamber (typically 0.5-1.0 mg of mitochondrial protein/mL).

  • Add the desired respiratory substrate to initiate basal respiration (State 2).

  • Add a known amount of ADP (e.g., 100-200 µM) to stimulate ATP synthesis-linked respiration (State 3).

  • After a stable State 3 respiration rate is achieved, add different concentrations of this compound to the chamber and record the inhibition of oxygen consumption.

  • Calculate the rate of oxygen consumption before and after the addition of this compound to determine the extent of inhibition.

Protocol 3: Measurement of Mitochondrial ATP Synthesis

This protocol uses a luciferin/luciferase-based bioluminescence assay.

Materials:

  • Isolated fungal mitochondria

  • ATP Assay Kit (luciferin/luciferase-based)

  • Luminometer

  • Respiration Buffer (as in Protocol 2)

  • Respiratory substrates

  • ADP

  • This compound stock solution

Procedure:

  • Prepare a reaction mixture containing respiration buffer, respiratory substrates, and ADP in a luminometer tube.

  • Add the isolated fungal mitochondria to the reaction mixture.

  • Add the ATP assay reagent (luciferin/luciferase) to the tube.

  • Measure the baseline luminescence, which is proportional to the rate of ATP synthesis.

  • To test the effect of this compound, pre-incubate the mitochondria with various concentrations of the fungicide for a defined period (e.g., 5-10 minutes) before adding them to the reaction mixture, or add this compound directly to the reaction mixture and monitor the change in luminescence over time.

  • Express the results as a percentage of the control (no this compound) ATP synthesis rate.

Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye safranin O.[5][12]

Materials:

  • Isolated fungal mitochondria

  • Spectrofluorometer

  • Safranin O stock solution

  • Respiration Buffer (as in Protocol 2)

  • Respiratory substrates

  • This compound stock solution

Procedure:

  • Set the spectrofluorometer to the appropriate excitation and emission wavelengths for safranin O (e.g., 495 nm excitation, 586 nm emission).

  • Add respiration buffer to a cuvette and place it in the spectrofluorometer.

  • Add safranin O to the cuvette (final concentration typically 5-10 µM) and record the baseline fluorescence.

  • Add the isolated fungal mitochondria. The fluorescence will quench as the dye is taken up by the energized mitochondria.

  • Add a respiratory substrate to energize the mitochondria, leading to a further decrease in fluorescence, indicating an increase in ΔΨm.

  • Once a stable fluorescence signal is achieved, add different concentrations of this compound and monitor the increase in fluorescence, which corresponds to the dissipation of the mitochondrial membrane potential.

Protocol 5: Detection of Mitochondrial Superoxide

This protocol utilizes the fluorescent probe MitoSOX Red for the specific detection of superoxide in mitochondria.[15][16][17]

Materials:

  • Intact fungal cells or spheroplasts

  • MitoSOX Red reagent

  • DMSO (anhydrous)

  • Appropriate buffer (e.g., HBSS with calcium and magnesium, or a buffer suitable for the specific fungus)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare a 5 mM stock solution of MitoSOX Red in DMSO.

  • Prepare a working solution by diluting the stock solution in the appropriate buffer to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.

  • Treat the fungal cells or spheroplasts with different concentrations of this compound for the desired duration. Include an untreated control.

  • Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at the optimal growth temperature for the fungus, protected from light.

  • Gently wash the cells three times with the buffer to remove excess probe.

  • Visualize the red fluorescence using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer (typically in the PE channel). An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

Visualizations

Signaling Pathway of this compound Action

Pyraclostrobin_Pathway cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I Ubiquinone Ubiquinone (Q) Pool ComplexI->Ubiquinone ProtonGradient Proton Gradient (Δp) ComplexI->ProtonGradient Pumps H+ ComplexII Complex II ComplexII->Ubiquinone ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->ProtonGradient ROS Reactive Oxygen Species (O2-) ComplexIII->ROS Leads to ComplexIV Complex IV CytC->ComplexIV ComplexIV->ProtonGradient Pumps H+ ATPSynthase ATP Synthase (Complex V) ATP ATP ATPSynthase->ATP Synthesizes ATPSynthase->ATP Inhibits synthesis This compound This compound This compound->ComplexIII Inhibits Qo site This compound->ProtonGradient Reduces ProtonGradient->ATPSynthase Drives ProtonGradient->ATPSynthase FungalCellDeath Fungal Cell Death ATP->FungalCellDeath Depletion leads to ROS->FungalCellDeath Damage leads to

Caption: this compound inhibits Complex III, disrupting the electron transport chain.

Experimental Workflow for Assessing Mitochondrial Function

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis and Interpretation FungalCulture 1. Fungal Culture MitochondriaIsolation 2. Mitochondria Isolation FungalCulture->MitochondriaIsolation PyraclostrobinTreatment 3. This compound Incubation MitochondriaIsolation->PyraclostrobinTreatment RespirationAssay 4a. Respiration Assay (Oxygen Consumption) PyraclostrobinTreatment->RespirationAssay ATPAssay 4b. ATP Synthesis Assay (Luminescence) PyraclostrobinTreatment->ATPAssay MembranePotentialAssay 4c. Membrane Potential Assay (Safranin O) PyraclostrobinTreatment->MembranePotentialAssay ROSAssay 4d. ROS Detection (MitoSOX Red) PyraclostrobinTreatment->ROSAssay DataAnalysis 5. Data Analysis (EC50, % Inhibition, etc.) RespirationAssay->DataAnalysis ATPAssay->DataAnalysis MembranePotentialAssay->DataAnalysis ROSAssay->DataAnalysis Conclusion 6. Conclusion on Mitochondrial Dysfunction DataAnalysis->Conclusion

Caption: Workflow for studying this compound's effects on fungal mitochondria.

References

Analytical Standards for Pyraclostrobin Purity Assessment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraclostrobin, a broad-spectrum fungicide belonging to the strobilurin class, is widely utilized in agriculture to control a variety of fungal pathogens.[1][2] Its mode of action involves the inhibition of mitochondrial respiration by blocking the cytochrome bc1 complex (Complex III) at the Quinone outside (Qo) site, which ultimately disrupts the production of ATP in fungal cells.[3][4] The purity of this compound is a critical quality attribute that ensures its efficacy, safety, and compliance with regulatory standards. The presence of impurities can potentially alter the toxicological profile and reduce the fungicidal activity of the final product.

This document provides detailed application notes and standardized protocols for the assessment of this compound purity, primarily focusing on High-Performance Liquid Chromatography (HPLC), a robust and widely adopted analytical technique.

Analytical Methodologies for Purity Assessment

The determination of this compound content and the identification of impurities are predominantly achieved through chromatographic techniques. Reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is the most common method for routine purity assessment and quantification.[5][6] For the identification and characterization of unknown impurities and degradation products, more sophisticated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed.[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a reliable method for separating this compound from its related substances. The principle involves injecting a sample solution into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is typically used to monitor the eluent, and the concentration of this compound is determined by comparing its peak area to that of a certified reference standard.[5]

Experimental Workflow for this compound Purity Assessment

The general workflow for determining the purity of a this compound sample using HPLC is outlined below.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound Reference Standard C Prepare Standard Solution (Dissolve in Acetonitrile (B52724)/Water) A->C B Weigh this compound Technical Sample D Prepare Sample Solution (Dissolve in Acetonitrile/Water) B->D E Inject Standard and Sample Solutions into HPLC System C->E D->E F Chromatographic Separation on C18 Column E->F G UV Detection (e.g., 275 nm) F->G H Integrate Peak Areas from Chromatograms G->H I Calculate Purity (%) using External Standard Method H->I J Generate Report I->J

Caption: Workflow for this compound Purity Assessment by HPLC.

Detailed Protocol: Purity Assessment of this compound by HPLC-UV

This protocol describes a method for the determination of this compound purity in technical grade material by HPLC with UV detection.

1. Scope This method is applicable for the quantitative determination of this compound in technical materials and formulations.[6]

2. Principle The this compound content is determined by reversed-phase high-performance liquid chromatography (HPLC) using an external standard for quantification. The sample is dissolved in a suitable solvent, and the components are separated on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. Detection is performed using a UV detector at an appropriate wavelength.[5][6]

3. Apparatus and Materials

  • High-Performance Liquid Chromatograph (HPLC) system with a pump, autosampler, column oven, and UV/VIS detector.

  • Data acquisition and processing system.

  • Analytical balance, accurate to 0.1 mg.

  • Volumetric flasks (25 mL, 50 mL, 100 mL).

  • Pipettes and syringes.

  • Ultrasonic bath.

  • Syringe filters (0.45 µm).

  • This compound Certified Reference Material (CRM) (purity ≥ 99.5%).

  • Acetonitrile (HPLC grade).

  • Water (Milli-Q or equivalent).

  • Formic acid (optional, for mobile phase modification).[1]

4. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.1% formic acid in water in a 70:30 (v/v) ratio.[1] Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution (approx. 120 µg/mL):

    • Accurately weigh about 60 mg of this compound analytical standard into a 100 mL volumetric flask.[5]

    • Add approximately 75 mL of acetonitrile and sonicate for five minutes to dissolve.[5]

    • Add exactly 20 mL of Milli-Q water and mix well.[5]

    • Allow the solution to equilibrate to room temperature and dilute to the mark with Milli-Q water.[5]

    • Transfer 10 mL of this solution to a 50 mL volumetric flask and dilute to volume with the mobile phase.[5]

  • Sample Solution (approx. 120 µg/mL):

    • Accurately weigh about 60 mg of the this compound technical sample into a 100 mL volumetric flask.[5]

    • Follow steps 2-5 as described for the Standard Solution preparation.[5]

5. Chromatographic Conditions

ParameterCondition
Instrument HPLC with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid (70:30, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 5 µL[5]
Column Temperature Ambient or 30 °C
Detection UV at 275 nm[6] or 230 nm[1]
Run Time Approximately 20 minutes[1]

6. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., five times) to check for system suitability.

  • Inject the sample solution in duplicate.

  • Inject a standard solution after a series of sample injections to monitor system drift.

7. Calculation The purity of this compound in the sample is calculated using the following formula:

Purity (% w/w) = (Asam / Astd) × (Wstd / Wsam) × Pstd

Where:

  • Asam = Peak area of this compound in the sample solution

  • Astd = Average peak area of this compound in the standard solution

  • Wstd = Weight of the reference standard (mg)

  • Wsam = Weight of the sample (mg)

  • Pstd = Purity of the reference standard (%)

8. System Suitability The following criteria should be met for the system to be considered suitable for analysis:

  • Relative Standard Deviation (RSD) of peak areas from replicate injections of the standard solution should be ≤ 2.0%.

  • Tailing factor for the this compound peak should be ≤ 2.0.

  • Theoretical plates for the this compound peak should be ≥ 2000.

Common Impurities

During the synthesis and storage of this compound, several impurities can be formed. It is important to monitor these to ensure the quality of the technical material. One notable impurity that is often specified is dimethyl sulfate, which is both mutagenic and carcinogenic.[9][10] Other process-related impurities and degradation products may also be present.[11]

Impurity NameCAS Number
Dimethyl sulfate77-78-1
N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine[11]220898-42-0
Other process-related impuritiesNot specified

Mechanism of Action

This compound's fungicidal activity stems from its ability to inhibit mitochondrial respiration. It specifically targets the Quinone outside (Qo) binding site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This blockage prevents the transfer of electrons from ubiquinol (B23937) to cytochrome c, which in turn halts the pumping of protons across the inner mitochondrial membrane. The disruption of the proton gradient leads to a severe reduction in ATP synthesis, causing an energy crisis within the fungal cell and ultimately leading to cell death.[3][12]

G cluster_etc Mitochondrial Electron Transport Chain cluster_protons C1 Complex I Q Ubiquinone (Q Pool) C1->Q C1->H_out1 H⁺ C2 Complex II C2->Q C3 Complex III (Cytochrome bc1) Q->C3 CytC Cytochrome c C3->CytC C3->H_out2 H⁺ C4 Complex IV CytC->C4 O2 O2 C4->O2 O₂ → H₂O C4->H_out3 H⁺ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi → ATP H_out2->ATP_Synthase H⁺ This compound This compound This compound->C3 Inhibits Qo site

Caption: Mechanism of Action of this compound.

References

Application Notes: Field Trial Design for Evaluating Pyraclostrobin Performance

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Pyraclostrobin is a broad-spectrum fungicide from the strobilurin class, specifically a Quinone outside Inhibitor (QoI).[1][2] It is widely utilized in agriculture to manage a variety of foliar fungal diseases in economically significant crops.[2] Its mechanism of action involves the inhibition of mitochondrial respiration in fungi, which effectively stops fungal growth and development.[1][3][4] The evaluation of this compound's performance under field conditions is critical for determining its efficacy, optimal application rates, potential for phytotoxicity, and residue levels in harvested crops. These application notes provide a comprehensive overview of the principles and protocols for designing and executing robust field trials for this compound.

2. Mechanism of Action

This compound acts by blocking the electron transfer at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain.[1][2][5] This disruption halts the production of ATP (adenosine triphosphate), the primary energy currency of the cell. The resulting energy deficit leads to the cessation of spore germination, mycelial growth, and ultimately, fungal cell death.[1][2] This specific mode of action provides preventive, curative, and eradicative activity against susceptible pathogens.[1]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ProtonPumping C1 Complex I Q Coenzyme Q (Ubiquinone) C1->Q e- H_plus_out1 H+ C2 Complex II C2->Q e- C3 Complex III (Cytochrome bc1) Q->C3 e- CytC Cytochrome C C3->CytC H_plus_out2 H+ C4 Complex IV CytC->C4 e- O2 O₂ C4->O2 e- H2O H₂O C4->H2O H_plus_out3 H+ ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP ADP -> ATP H_plus_in->ATP_Synthase H+ This compound This compound This compound->Block Block->C3 Inhibition

Caption: this compound's mechanism of action, inhibiting Complex III of the mitochondrial ETC.

3. Principles of Field Trial Design

A successful field trial requires careful planning to ensure that the results are statistically valid and relevant to real-world agricultural practices.[6]

  • Defining Objectives: The primary goal of the trial must be clearly stated.[6][7] Examples include determining the minimum effective dose, comparing performance against other fungicides, or assessing effects on crop yield and quality.[8]

  • Treatments: A comprehensive trial should include:

    • Untreated Control: A plot that receives no fungicide application to establish the baseline level of disease pressure.[7][8] This is crucial for calculating efficacy.

    • Test Product: this compound applied at various rates (e.g., 0.5x, 1x, and 2x the proposed label rate).

    • Reference/Standard Product: A commercially available fungicide with a known performance against the target pathogen can be included for comparison.[8]

  • Experimental Layout: The arrangement of plots in the field is critical for minimizing the impact of environmental variability.

    • Replication: Each treatment should be repeated multiple times (a minimum of three to four replications is recommended) to account for variability within the field.[6][7]

    • Randomization: Treatments should be randomly assigned to plots within each block to prevent systematic bias.[6][7]

    • Design Type: The Randomized Complete Block Design (RCBD) is most common. In this design, the field is divided into blocks, and each block contains every treatment once in a random order.[6][9] For more complex studies, such as those examining interactions between fungicide and crop variety, a split-plot design may be used.[6][10]

  • Site Selection: The chosen field should have a uniform soil type and topography and, ideally, a history of the target disease to ensure sufficient disease pressure for a meaningful evaluation.[7]

  • Plot Size: Small-plot designs, with areas typically between 20m² and 60m², are common.[9] Plots must be large enough to minimize edge effects and allow for accurate data collection from the central area.[11]

Experimental Protocols

Protocol 1: Efficacy Evaluation Against Wheat Powdery Mildew (Blumeria graminis f. sp. tritici)

1.1. Objective To assess the dose-dependent efficacy of this compound in controlling wheat powdery mildew and its impact on crop yield.

1.2. Experimental Design

  • Design: Randomized Complete Block Design (RCBD).

  • Replicates: 4.

  • Treatments:

    • Untreated Control.

    • This compound @ 75 g a.i./ha.

    • This compound @ 100 g a.i./ha (Recommended Rate).

    • This compound @ 150 g a.i./ha.

    • Reference Fungicide (e.g., Tebuconazole @ 250 g a.i./ha).

1.3. Procedure

  • Site and Plot Establishment: Select a uniform field with a susceptible wheat variety. Establish plots (e.g., 3m x 10m) and mark them clearly.

  • Application: Apply treatments at the first sign of disease or at a specific growth stage (e.g., flag leaf emergence, GS39). Use a calibrated plot sprayer to ensure uniform coverage.

  • Disease Assessment:

    • Conduct assessments at 14, 21, and 28 days after application.[5]

    • Randomly select 10-20 plants per plot.

    • Rate the percentage of leaf area covered by powdery mildew on the top three leaves using a standardized disease rating scale.

  • Yield Assessment:

    • At crop maturity, harvest the central rows of each plot using a small-plot combine.[5][11]

    • Record the grain weight and adjust to a standard moisture content (e.g., 13%).[5][11]

    • Determine the thousand-grain weight (TGW).[5]

  • Data Analysis:

    • Calculate the Percent Disease Control for each treatment relative to the untreated control.

    • Analyze data using Analysis of Variance (ANOVA).

    • Use a mean separation test (e.g., Tukey's HSD or LSD) to compare treatment means for disease severity, yield, and TGW.[5][12]

node_style node_style action_style action_style data_style data_style analysis_style analysis_style A 1. Site Selection & Trial Design B 2. Plot Establishment A->B C 3. Fungicide Application B->C D 4. Data Collection C->D E Disease Severity Assessments D->E F Phytotoxicity Ratings D->F G 5. Harvest D->G I 6. Statistical Analysis E->I F->I H Yield & Quality Data (TGW) G->H H->I J 7. Final Report I->J

Caption: A generalized workflow for conducting a fungicide field efficacy trial.

Protocol 2: Crop Phytotoxicity Assessment

2.1. Objective To determine if the application of this compound causes any visible adverse effects (phytotoxicity) on the target crop.[8][13]

2.2. Experimental Design

  • This assessment is typically integrated into the efficacy trial.

  • It is crucial to include a high-rate treatment (e.g., 2x the recommended rate) to represent a worst-case scenario of sprayer overlap or miscalculation.

2.3. Procedure

  • Application: Apply all treatments as described in the efficacy trial, ensuring the 2x rate is included.

  • Visual Assessment:

    • Conduct assessments at 3, 7, and 14 days after application.

    • Visually inspect the foliage in each plot for any signs of injury, including:

      • Chlorosis (yellowing)

      • Necrosis (tissue death/browning)

      • Stunting (reduced growth)

      • Leaf or fruit malformation.

  • Rating:

    • Rate the level of phytotoxicity on a percentage scale, where 0% = no visible injury and 100% = complete plant death.

    • Any observed symptoms should be recorded and described in detail.[8]

Protocol 3: Residue Dissipation Study

3.1. Objective To determine the rate of decline of this compound and its primary metabolites in the crop over time to establish an appropriate pre-harvest interval (PHI).[14]

3.2. Procedure

  • Application: In a designated set of plots, apply this compound at the maximum recommended label rate.

  • Sampling:

    • Collect crop samples (e.g., grain, leaves, fruit) at several time points after the final application.

    • A typical sampling schedule might be 0, 1, 3, 7, 14, and 21 days after treatment.[14]

  • Sample Handling:

    • Immediately after collection, place samples in labeled bags and freeze them to prevent degradation of the residues.[15]

    • Maintain the frozen state during transport to the analytical laboratory.

  • Chemical Analysis:

    • Analyze the samples for this compound and its relevant metabolites (e.g., BF 500-3) using a validated analytical method, typically high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[14][15]

  • Data Analysis:

    • Plot the residue concentration (in ppm or mg/kg) against time to determine the dissipation curve and calculate the residue half-life.

Data Presentation

Quantitative data from field trials should be summarized in tables to facilitate clear interpretation and comparison between treatments.

Table 1: Efficacy of this compound on Wheat Powdery Mildew and Yield

Treatment Application Rate (g a.i./ha) Mean Disease Severity (%) (21 DAA*) Percent Control (%) Mean Yield (t/ha) Mean TGW (g)
Untreated Control 0 65.4 a - 5.8 c 38.2 c
This compound 75 15.2 b 76.8 6.9 b 42.5 b
This compound 100 8.1 c 87.6 7.5 a 44.1 a
This compound 150 6.5 c 90.1 7.6 a 44.5 a
Reference Fungicide 250 9.5 c 85.5 7.4 a 43.8 a
LSD (p=0.05) 4.7 0.4 1.1
CV (%) 8.2 3.5 1.8

*DAA: Days After Application. Means within a column followed by the same letter are not significantly different (Tukey's HSD, p=0.05).[12]

Table 2: Phytotoxicity Ratings on Soybean Foliage

Treatment Application Rate (g a.i./ha) Mean Phytotoxicity (%) (7 DAA*) Observations
Untreated Control 0 0.0 a No injury observed.
This compound 100 0.0 a No injury observed.
This compound 200 (2x rate) 1.5 a Slight, transient leaf speckling.

*DAA: Days After Application. Means within a column followed by the same letter are not significantly different.

Table 3: this compound Residue Dissipation in Grapes

Pre-Harvest Interval (Days) Mean this compound Residue (mg/kg)
0 (2 hours post-application) 1.50
1 1.25
3 0.88
7 0.45
14 0.15
21 <0.02 (LOQ*)

*LOQ: Limit of Quantitation

References

Application Note: High-Throughput Identification of Pyraclostrobin Metabolites Using UPLC-HR-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of pyraclostrobin and its metabolites in various environmental and agricultural matrices using Ultra-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UPLC-HR-MS/MS). The methodologies outlined herein offer high sensitivity and selectivity, crucial for metabolism studies and regulatory compliance. This document includes comprehensive experimental protocols, data presentation in tabular format for easy comparison, and visual diagrams of the experimental workflow and metabolic pathways to facilitate understanding.

Introduction

This compound is a broad-spectrum fungicide widely used in agriculture. Understanding its metabolic fate in different matrices is essential for assessing its environmental impact and ensuring food safety. UPLC-HR-MS/MS has emerged as a powerful analytical technique for this purpose, providing the necessary sensitivity and resolution to detect and identify trace levels of metabolites in complex samples. This application note details robust methods for the extraction, separation, and identification of this compound metabolites.

Experimental Protocols

Sample Preparation
  • Acidification: Acidify 50 mL of the water sample with formic acid.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE column.

    • Load the acidified water sample onto the SPE column.

    • Wash the column to remove interferences.

  • Elution: Elute the residues twice with ethyl acetate (B1210297).

  • Drying and Reconstitution:

    • Evaporate the combined eluates to dryness using a nitrogen evaporator.

    • Reconstitute the residue in 6.0 mL of acetonitrile (B52724)/water (20:80, v/v).

  • Analysis: The sample is now ready for UPLC-HR-MS/MS analysis.

This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Extraction:

    • Homogenize a representative sample of the plant material.

    • For pepper, weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[1][2]

    • Add 10 mL of acetonitrile and vortex for 1 min.

    • Add QuEChERS extraction salts, vortex vigorously, and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant.

    • Add a mixture of primary secondary amine (PSA) and C18 sorbents for cleanup. For this compound and its metabolite BF-500-3 in pepper, optimal sorbent mixtures were found to be 40 mg nano-zirconia + 10 mg C18 for the parent compound and 30 mg nano-zirconia + 20 mg C18 for the metabolite.[1][2]

    • Vortex and centrifuge.

  • Filtration and Analysis:

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for UPLC-HR-MS/MS analysis.

  • Extraction:

    • Weigh 50 g of a homogenized soil sample.

    • Extract the sample twice with acetonitrile.

    • Re-extract the soil with 0.1 N NaOH.

  • Liquid-Liquid Extraction (for alkaline extract):

    • Acidify the alkaline extract to pH ~2.

    • Extract twice with ethyl acetate.

    • Evaporate the combined ethyl acetate layers to dryness.

  • Combining and Concentration:

    • Add a trace amount of triethylamine (B128534) to the combined acetonitrile extracts and concentrate to approximately 40-50 mL.

    • Add this concentrated acetonitrile extract to the dry residue from the ethyl acetate extract.

  • Reconstitution:

    • Redilute the combined extract with a buffer solution (water-acetonitrile, 70:30, v/v with 0.1% formic acid and 10 mM ammonium (B1175870) formate) for analysis.[3]

UPLC-HR-MS/MS Analysis

The following are typical parameters for the analysis of this compound and its metabolites.

ParameterSetting
UPLC System Waters Acquity UPLC or equivalent
Analytical Column Waters Atlantis T3 3.0x150 mm, 3 µm or equivalent[4]
Column Temperature 40 °C[4]
Flow Rate 0.5 mL/min[4]
Mobile Phase A 0.1% Formic acid in water[4]
Mobile Phase B 0.1% Formic acid in acetonitrile[4]
Injection Volume 5-10 µL
Gradient Elution A time-programmed gradient is used to separate the analytes. A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B.
Mass Spectrometer High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
Data Acquisition Full scan for precursor ions and data-dependent MS/MS for fragmentation.
Collision Energy Optimized for each metabolite to achieve characteristic fragmentation patterns.

Data Presentation

Quantitative Data Summary

The following table summarizes the known metabolites of this compound and their limits of detection (LOD) and quantification (LOQ) in various matrices as determined by UPLC-MS/MS.

AnalyteMetabolite CodeMatrixLOD (µg/kg or µg/L)LOQ (µg/kg or µg/L)Reference
This compoundBAS 500 FDrinking & Surface Water0.00060.003[4]
Metabolite 1BF 500-5Drinking & Surface Water0.0060.03[4]
Metabolite 2BF 500-12Drinking & Surface Water0.0060.03[4]
Metabolite 3BF 500-11Drinking & Surface Water0.0060.03[4]
Metabolite 4BF 500-13Drinking & Surface Water0.0060.03[4]
Metabolite 5BF 500-14Drinking & Surface Water0.0060.03[4]
Metabolite 6BF 500-15Drinking & Surface Water0.0060.03[4]
Desmethoxy metaboliteBF 500-3 (500M07)Pepper Fruit0.0360 - 0.2720.120 - 0.910[1][2]
This compound-Pepper Fruit0.0360 - 0.2720.120 - 0.910[1][2]
This compound-Litchi Pollen & Honey0.08 - 0.200.20 - 0.50[5]
Desmethoxy metaboliteBF 500-3Litchi Pollen & Honey0.08 - 0.200.20 - 0.50[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-HR-MS/MS Analysis cluster_data_analysis Data Analysis sample Sample Collection (Water, Soil, Plant) extraction Extraction (SPE, QuEChERS, LLE) sample->extraction cleanup Cleanup (d-SPE, Filtration) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution uplc UPLC Separation reconstitution->uplc ms HR-MS Detection (Full Scan) uplc->ms msms HR-MS/MS Fragmentation ms->msms identification Metabolite Identification msms->identification quantification Quantification identification->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound metabolite identification.

This compound Metabolic Pathway

metabolic_pathway cluster_pathways Metabolic Transformations cluster_metabolites Resulting Metabolites This compound This compound demethoxylation Demethoxylation This compound->demethoxylation hydroxylation Hydroxylation (on tolyl or chlorophenyl ring) This compound->hydroxylation desmethoxy Desmethoxy Metabolite (BF 500-3 / 500M07) demethoxylation->desmethoxy hydroxylated Hydroxylated Metabolites hydroxylation->hydroxylated conjugation Conjugation (e.g., with glucose, saccharose) conjugated Conjugated Metabolites conjugation->conjugated hydroxylated->conjugation

Caption: Major metabolic pathways of this compound.

Conclusion

The UPLC-HR-MS/MS methods described in this application note are highly effective for the identification and quantification of this compound and its metabolites in diverse and complex matrices. The detailed protocols for sample preparation and instrumental analysis provide a solid foundation for researchers in environmental science, food safety, and drug metabolism. The high resolution and sensitivity of this technique ensure accurate results, which are critical for regulatory submissions and risk assessment. The metabolism of this compound primarily involves alterations to its three main structural components, with key transformations including the cleavage of the methoxy (B1213986) group on the tolyl-methoxycarbamate moiety.[6]

References

Application Notes and Protocols for the Synthesis of Radiolabeled Pyraclostrobin in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class. To conduct comprehensive metabolic studies, including absorption, distribution, metabolism, and excretion (ADME), it is essential to use a radiolabeled form of the molecule. Carbon-14 (¹⁴C) is the isotope of choice for such studies due to its long half-life and its ability to be incorporated into stable positions within the molecule's carbon skeleton. The most common labeling positions for this compound in metabolic studies are on the chlorophenyl and tolyl rings, as these moieties are key to its metabolic transformations.[1]

Synthesis of Radiolabeled this compound

The synthesis of radiolabeled this compound can be approached by introducing the ¹⁴C label at an early stage in the synthesis of a key intermediate. Two primary strategies are proposed here, targeting the chlorophenyl and tolyl rings.

Strategy 1: Synthesis of [¹⁴C-chlorophenyl]this compound

This strategy focuses on the synthesis of a ¹⁴C-labeled pyrazole (B372694) intermediate, which is then coupled with the tolyl-containing side chain. The key ¹⁴C-labeled starting material would be ¹⁴C-labeled p-chloroaniline or a precursor.

Proposed Synthetic Pathway:

The synthesis involves the formation of ¹⁴C-labeled 1-(4-chlorophenyl)-3-pyrazolol, which is then etherified with o-nitrobenzyl bromide. Subsequent reduction of the nitro group, followed by carbamoylation and methylation, yields the final product.

G A [U-¹⁴C]-p-chloroaniline B [¹⁴C]-p-chlorophenylhydrazine hydrochloride A->B Diazotization & Reduction C [¹⁴C]-1-(4-chlorophenyl)-3-pyrazolone B->C Cyclization D [¹⁴C]-1-(4-chlorophenyl)-3-pyrazolol C->D Oxidation F [¹⁴C-chlorophenyl]-2-[(N-4-chlorophenyl) -3-pyrazolyloxymethyl]nitrobenzene D->F Etherification E o-nitrobenzyl bromide E->F G Reduction F->G H N-hydroxy-N-2-[N-(p-chlorophenyl) pyrazole-3-oxymethyl]phenyl carbamate (B1207046) G->H Esterification I Methylation H->I J [¹⁴C-chlorophenyl]this compound I->J

Caption: Proposed synthesis of [¹⁴C-chlorophenyl]this compound.

Strategy 2: Synthesis of [¹⁴C-tolyl]this compound

This approach involves the synthesis of a ¹⁴C-labeled tolyl-containing side chain, which is then coupled with the non-labeled pyrazole intermediate. A plausible starting material would be [¹⁴C]-o-nitrotoluene.

Proposed Synthetic Pathway:

The synthesis begins with the bromination of [¹⁴C]-o-nitrotoluene to form [¹⁴C]-o-nitrobenzyl bromide. This is then used to etherify 1-(4-chlorophenyl)-3-pyrazolol, followed by the same reduction, carbamoylation, and methylation steps as in Strategy 1.

G A [¹⁴C]-o-nitrotoluene B [¹⁴C]-o-nitrobenzyl bromide A->B Bromination D [¹⁴C-tolyl]-2-[(N-4-chlorophenyl) -3-pyrazolyloxymethyl]nitrobenzene B->D Etherification C 1-(4-chlorophenyl)-3-pyrazolol C->D E Reduction D->E F N-hydroxy-N-2-[N-(p-chlorophenyl) pyrazole-3-oxymethyl]phenyl carbamate E->F Esterification G Methylation F->G H [¹⁴C-tolyl]this compound G->H

Caption: Proposed synthesis of [¹⁴C-tolyl]this compound.

Experimental Protocols

Note: These are proposed protocols and may require optimization. All procedures involving radioactivity must be conducted in a designated and appropriately shielded facility by trained personnel, following all institutional and regulatory guidelines for radiation safety.

Protocol 1: Synthesis of [¹⁴C-chlorophenyl]-1-(4-chlorophenyl)-3-pyrazolol
  • Synthesis of [¹⁴C]-p-chlorophenylhydrazine hydrochloride:

    • Start with commercially available [U-¹⁴C]-p-chloroaniline.

    • Perform a diazotization reaction using sodium nitrite (B80452) in an acidic medium at low temperature (0-5 °C).

    • Reduce the resulting diazonium salt with a suitable reducing agent, such as sodium sulfite, followed by acidification to yield [¹⁴C]-p-chlorophenylhydrazine hydrochloride.[2]

  • Cyclization to [¹⁴C]-1-(4-chlorophenyl)-3-pyrazolone:

    • React the [¹⁴C]-p-chlorophenylhydrazine hydrochloride with an appropriate three-carbon building block, such as ethyl acetoacetate, in a suitable solvent like ethanol.

    • Heat the reaction mixture under reflux to drive the cyclization.

    • Isolate the product by cooling and filtration.

  • Oxidation to [¹⁴C]-1-(4-chlorophenyl)-3-pyrazolol:

    • Dissolve the [¹⁴C]-1-(4-chlorophenyl)-3-pyrazolone in a suitable solvent.

    • Perform an oxidation reaction, for example, using air oxidation in the presence of a catalyst, to introduce the hydroxyl group.

Protocol 2: Synthesis of [¹⁴C-tolyl]-o-nitrobenzyl bromide
  • Bromination of [¹⁴C]-o-nitrotoluene:

    • Start with commercially available [ring-¹⁴C]-o-nitrotoluene.

    • Perform a free-radical bromination of the methyl group using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a solvent like carbon tetrachloride.[3]

    • Irradiation with UV light may be required to initiate the reaction.

    • Monitor the reaction progress by radio-TLC or radio-HPLC.

    • Purify the resulting [¹⁴C]-o-nitrobenzyl bromide by crystallization or column chromatography.

Protocol 3: Final Assembly and Purification of Radiolabeled this compound
  • Etherification:

    • React the ¹⁴C-labeled intermediate ([¹⁴C]-1-(4-chlorophenyl)-3-pyrazolol or [¹⁴C]-o-nitrobenzyl bromide) with its non-labeled counterpart in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst in a suitable solvent (e.g., acetonitrile (B52724) or DMF).[4]

    • Heat the reaction mixture to ensure complete reaction.

    • Monitor the formation of the ether product by radio-TLC or radio-HPLC.

  • Reduction of the Nitro Group:

    • Reduce the nitro group of the etherified product to a hydroxylamino group using a reducing agent such as zinc powder in the presence of ammonium (B1175870) chloride.

  • Esterification and Methylation:

    • React the resulting hydroxylamine (B1172632) with methyl chloroformate to form the carbamate ester.

    • Perform the final methylation step on the hydroxyl group of the carbamate using a methylating agent like dimethyl sulfate (B86663) in the presence of a base.[4]

  • Purification of Radiolabeled this compound:

    • The crude radiolabeled this compound should be purified using preparative high-performance liquid chromatography (HPLC).

    • A reverse-phase C18 column is typically suitable.

    • The mobile phase will likely consist of a gradient of acetonitrile and water, possibly with a modifier like formic acid.[5][6]

    • Collect the fraction corresponding to the this compound peak, as identified by a radioactivity detector and co-elution with a non-labeled standard.

    • Evaporate the solvent to obtain the purified radiolabeled product.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Chemical Namemethyl N-(2-{[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl}phenyl)-N-methoxycarbamate
Molecular FormulaC₁₉H₁₈ClN₃O₄
Molecular Weight387.82 g/mol
Purity (Technical Grade)>98%
AppearanceWhite to light beige crystalline solid
Table 2: Proposed Radiosynthesis Parameters (Hypothetical)
Parameter[¹⁴C-chlorophenyl]this compound[¹⁴C-tolyl]this compound
Starting Material [U-¹⁴C]-p-chloroaniline[ring-¹⁴C]-o-nitrotoluene
Estimated Radiochemical Yield 15-25%20-30%
Target Specific Activity 25-50 mCi/mmol25-50 mCi/mmol
Radiochemical Purity (Post-HPLC) >98%>98%

Note: The estimated radiochemical yields are based on typical multi-step radiosyntheses and will depend on the specific activity of the starting material and optimization of each reaction step.

Quality Control and Analysis

The identity, purity, and specific activity of the synthesized radiolabeled this compound must be rigorously determined before use in metabolic studies.

Analytical Workflow

G A Purified Radiolabeled this compound B Radio-HPLC Analysis A->B C LC-MS/MS Analysis A->C D Liquid Scintillation Counting A->D E Radiochemical Purity Determination B->E Peak Integration G Specific Activity Calculation B->G Quantification of Mass F Chemical Identity Confirmation C->F Mass Spectrum Comparison D->G Quantification of Radioactivity

Caption: Analytical workflow for quality control.

Protocol 4: Determination of Radiochemical Purity and Specific Activity
  • Radiochemical Purity by Radio-HPLC:

    • Inject an aliquot of the purified radiolabeled this compound onto an analytical HPLC system equipped with a UV detector and an in-line radioactivity detector.

    • Use a validated HPLC method, such as a reverse-phase C18 column with a gradient of acetonitrile and water containing 0.1% formic acid.[5]

    • The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the this compound peak.

  • Chemical Identity Confirmation by LC-MS/MS:

    • Confirm the chemical identity of the radiolabeled product by co-elution with an authentic, non-labeled this compound standard using HPLC.

    • Further confirmation can be obtained by LC-MS/MS analysis, comparing the mass spectrum and fragmentation pattern with that of the standard.[7]

  • Specific Activity Determination:

    • Determine the concentration of this compound in a solution of the purified radiolabeled compound using a calibrated HPLC-UV method with a standard curve of non-labeled this compound.

    • Measure the radioactivity of the same solution using a calibrated liquid scintillation counter.

    • The specific activity is calculated by dividing the radioactivity concentration (e.g., in mCi/mL) by the molar concentration (e.g., in mmol/mL).

Conclusion

The synthesis of radiolabeled this compound is a challenging but essential prerequisite for conducting thorough metabolic studies. The proposed synthetic routes and analytical protocols provide a strong foundation for researchers to produce and characterize [¹⁴C-chlorophenyl]- and [¹⁴C-tolyl]this compound. Careful execution of these procedures, with appropriate safety precautions, will yield high-quality radiolabeled material suitable for generating reliable data in metabolic research.

References

Application Notes and Protocols for Pyraclostrobin Photolysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraclostrobin is a broad-spectrum fungicide from the strobilurin class, widely used in agriculture to control a variety of fungal diseases. Understanding its environmental fate is crucial for assessing its ecological impact. Photolysis, the degradation of molecules by light, is a significant pathway for the dissipation of this compound in the environment. These application notes provide detailed protocols and data for studying the photolysis of this compound in aqueous and soil matrices, essential for environmental risk assessment and regulatory purposes.

Quantitative Data Summary

The photolytic degradation of this compound is influenced by various factors, including the matrix (water or soil), pH, and the nature of the light source. The following tables summarize key quantitative data from photolysis studies.

Table 1: Photodegradation Half-lives of this compound in Aqueous Systems

Light SourcepHMatrixHalf-life (t½)Reference
UV Light5.0Buffer Solution2.42 hours[1]
7.0Buffer Solution1.47 hours[1]
9.0Buffer Solution1.32 hours[1]
Sunlight5.0Buffer Solution11.2 hours[1]
7.0Buffer Solution3.29 hours[1]
9.0Buffer Solution3.69 hours[1]
Sunlight & UV-Paddy Water< 12 hours[2][3]
Continuous Irradiation-Water0.04 days[4]

Table 2: Photodegradation Half-lives of Major this compound Metabolites in Aqueous Photolysis

MetaboliteHalf-life (t½) in daysReference
500M784.62[4]
BF 500-1330.67[4]
500M588.64[4]
BF 500-140.28[4]

Table 3: Quantum Yield of this compound

ParameterValueReference
Quantum Yield (in water)2.17 x 10⁻¹[4]

Experimental Protocols

Protocol 1: Aqueous Photolysis of this compound (Following OECD Guideline 316)

This protocol outlines the procedure for determining the direct photolysis of this compound in sterile aqueous solutions.

1. Materials and Equipment:

  • This compound analytical standard

  • Radiolabeled ¹⁴C-pyraclostrobin (optional, for metabolite identification)

  • Sterile, buffered aqueous solutions (e.g., pH 5, 7, and 9)

  • Quartz glass vessels or cuvettes

  • Xenon arc lamp with filters to simulate natural sunlight (290-800 nm)

  • Temperature-controlled incubation chamber

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS/MS) detector

  • Liquid Scintillation Counter (LSC) if using radiolabeled material

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

  • Acetonitrile, formic acid, and other necessary solvents (HPLC grade)

2. Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent.

    • Spike the sterile buffered aqueous solutions with the this compound stock solution to a final concentration not exceeding half its water solubility. If using ¹⁴C-pyraclostrobin, the specific activity should be sufficient for detection.

  • Experimental Setup:

    • Fill the quartz vessels with the test solutions.

    • Place the vessels in the temperature-controlled chamber equipped with the xenon arc lamp. Maintain a constant temperature, typically 25°C.[5]

    • Prepare parallel dark control samples by wrapping identical vessels in aluminum foil and placing them under the same temperature conditions.

  • Irradiation:

    • Expose the samples to continuous irradiation from the xenon lamp. The light intensity should be monitored.

    • The duration of the study should be a maximum of 30 days of equivalent sunlight exposure or until significant degradation is observed.[5]

  • Sampling:

    • Collect samples from both irradiated and dark control vessels at predetermined time intervals. A minimum of 5-7 sampling points is recommended.[2]

  • Sample Analysis:

    • Extract this compound and its photoproducts from the aqueous samples using SPE.

    • Elute the analytes from the SPE cartridges with a suitable solvent (e.g., ethyl acetate).[6]

    • Concentrate the eluate and reconstitute in the initial mobile phase for HPLC analysis.

    • Analyze the samples by HPLC-UV or LC-MS/MS to determine the concentration of this compound and identify and quantify its degradation products.[5]

    • If ¹⁴C-pyraclostrobin is used, analyze the samples by LSC to determine the total radioactivity and by radio-HPLC for profiling of radioactive components.

Protocol 2: Soil Photolysis of this compound

This protocol describes a method for investigating the phototransformation of this compound on a soil surface.

1. Materials and Equipment:

  • This compound analytical standard

  • Characterized soil (e.g., texture, pH, organic carbon content)

  • Borosilicate glass vessels covered with quartz glass

  • Xenon arc lamp or a solar simulator

  • Temperature-controlled incubation chamber

  • Apparatus for preparing soil thin layers

  • Extraction solvents (e.g., acetonitrile)

  • HPLC-MS/MS system

2. Procedure:

  • Soil Preparation:

    • Air-dry and sieve the soil (e.g., through a 2 mm sieve).

    • Prepare thin layers of the soil on a suitable support within the glass vessels.

  • Test Substance Application:

    • Dissolve this compound in a suitable solvent and apply it evenly to the soil surface.

    • The application rate should be relevant to agricultural practices.

  • Incubation:

    • Adjust the moisture content of the soil samples (e.g., to 40-60% of maximum water holding capacity).

    • Place the vessels in a temperature-controlled chamber under the light source.

    • Prepare dark control samples by covering the vessels to exclude light.

  • Irradiation:

    • Irradiate the soil samples continuously.

  • Sampling:

    • At specified time intervals, collect replicate soil samples from both irradiated and dark control setups.

  • Extraction and Analysis:

    • Extract this compound and its metabolites from the soil samples using a suitable solvent, such as acetonitrile, potentially followed by a buffer solution.[7]

    • Analyze the extracts by HPLC-MS/MS to quantify the parent compound and identify its photoproducts.

Visualizations

This compound Photodegradation Pathway

The following diagram illustrates the proposed photocatalytic degradation pathway of this compound. The process involves several key reactions, including hydroxylation of the aromatic rings, loss of the N-methoxy group, substitution of the chlorine atom, and cleavage of the ether and pyrazole-phenyl bonds.[8][9]

Pyraclostrobin_Photodegradation This compound This compound Intermediate1 Hydroxylation of aromatic rings This compound->Intermediate1 Intermediate2 Loss of N-methoxy group Intermediate1->Intermediate2 Intermediate3 Substitution of Cl by OH group Intermediate2->Intermediate3 Intermediate4 Rupture of pyrazole (B372694) and phenyl bond Intermediate3->Intermediate4 Intermediate5 Scission of oxygen and pyrazole bond Intermediate4->Intermediate5 Degradation_Products Final Degradation Products Intermediate5->Degradation_Products

Caption: Proposed photocatalytic degradation pathway of this compound.

Experimental Workflow for this compound Photolysis Study

This diagram outlines the general workflow for conducting a this compound photolysis study, from preparation to data analysis.

Experimental_Workflow A Preparation of Test System (Aqueous Solution or Soil) B Application of this compound A->B C Incubation under Controlled Light and Temperature B->C D Dark Control Incubation B->D E Periodic Sampling C->E D->E F Sample Extraction and Cleanup (e.g., SPE) E->F G Analytical Measurement (HPLC-MS/MS) F->G H Data Analysis (Kinetics, Half-life, Metabolite ID) G->H

Caption: General workflow for a this compound photolysis experiment.

References

Application Notes and Protocols for Pyraclostrobin Microencapsulated Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation, characterization, and application of pyraclostrobin microencapsulated formulations. The detailed protocols and compiled data will aid researchers in developing and evaluating novel controlled-release pesticide formulations with enhanced efficacy and reduced environmental impact.

Application Notes

Microencapsulation of the fungicide this compound offers a promising strategy to address some of its inherent limitations, such as photolability and potential toxicity to non-target organisms.[1][2][3] By encapsulating the active ingredient within a polymer shell, it is possible to achieve controlled and sustained release, leading to prolonged efficacy and reduced application frequency.[4][5] This approach can also enhance the photostability of this compound and decrease its acute toxicity to aquatic life.[1][2]

Several microencapsulation techniques have been successfully employed for this compound, including in situ polymerization, emulsion chemical cross-linking, and double emulsion (w/o/w) technology.[1][4][6][7] The choice of encapsulation method and wall material allows for the tuning of microcapsule properties, such as particle size, loading content, and release profile, to suit specific agricultural applications.[8] For instance, stimuli-responsive microcapsules have been developed that release this compound in response to environmental triggers like pH and temperature, offering a more targeted and efficient pest management approach.[1][2]

The developed microencapsulated formulations have demonstrated superior performance compared to conventional formulations in terms of fungicidal activity against various plant pathogens, such as rice leaf blast.[6] Furthermore, the use of biodegradable polymers as wall materials can contribute to more environmentally friendly pesticide formulations.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound microencapsulated formulations, providing a comparative overview of their physicochemical properties and performance.

Table 1: Physicochemical Properties of this compound Microcapsules

Formulation/Wall MaterialEncapsulation MethodAverage Particle Size (μm)Encapsulation Efficiency (%)Loading Content (%)Reference
Poly(lactide-co-glycolide) and Hydroxypropyl Methylcellulose PhthalateW/O/W Double Emulsion2.1274.1-[6]
Chitosan-g-Poly(2-dimethylamino-ethylmethacrylate)Emulsion Chemical Cross-linking-64.5118.79[1][2]
Urea-Formaldehyde ResinIn Situ Polymerization0.26187-14.3[4][7][10]
Poly(lactic acid)----[9]
Polyurea (various polyamines)Interfacial Polymerization0.815 - 8.674>90-[3][8]
Methyl Oleate as Solvent-2.92--[11]

Table 2: Release Kinetics of this compound from Microcapsules

Formulation/Wall MaterialRelease ConditionsCumulative Release (%)Time (h)Reference
Poly(lactide-co-glycolide) and Hydroxypropyl Methylcellulose Phthalate-6210[6]
82 (max)72[6]
Chitosan-g-Poly(2-dimethylamino-ethylmethacrylate)pH 3.7, 30°C~9548[1]
pH 5.7, 30°C~8048[1]
pH 7.3, 30°C6748[1]
35°C, pH 6.8~7948[1]
25°C, pH 6.85048[1]
10°C, pH 6.8~2048[1]
Urea-Formaldehyde Resin-70.99250[4][7][10]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound microcapsules based on established research.

Protocol 1: Preparation of this compound Microcapsules by In Situ Polymerization[4][7]

Materials:

  • This compound (technical grade)

  • Urea-formaldehyde resin (as wall material)

  • Solvent (e.g., Solvesso™ 100)[4][7]

  • Emulsifier (e.g., Emulsifier 600#)[4][7]

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution (2%)[4]

Procedure:

  • Oil Phase Preparation: Dissolve this compound in the selected solvent.

  • Aqueous Phase Preparation: Dissolve the emulsifier in deionized water. The concentration of the emulsifier should be optimized (e.g., 5% of the aqueous phase system).[4][7]

  • Emulsification: Add the oil phase to the aqueous phase under continuous stirring to form an oil-in-water (O/W) emulsion.

  • Polymerization:

    • Add the urea-formaldehyde resin prepolymer to the emulsion.

    • Adjust the pH of the system with 2% NaOH aqueous solution to initiate polymerization.[4]

    • Continue the reaction under controlled temperature and stirring for a specified duration to allow for the formation of the microcapsule shells.

  • Post-treatment:

    • Cool the suspension to room temperature.

    • The resulting this compound nanocapsule suspension can be further processed, for example, by lyophilization to obtain a powder.[4]

Protocol 2: Preparation of Stimuli-Responsive this compound Microcapsules by Emulsion Chemical Cross-linking[1]

Materials:

Procedure:

  • Oil Phase Preparation: Dissolve this compound and CS-g-PDMAEMA in an appropriate solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution.

  • Emulsification:

    • Prepare an oil-in-water emulsion by dispersing the oil phase in the aqueous phase containing an emulsifier.

    • Alternatively, for a water-in-oil (W/O) emulsion, dissolve CS-g-PDMAEMA and this compound in an acidic aqueous solution and disperse it in liquid paraffin containing Span 80.

  • Cross-linking:

    • Add glutaraldehyde dropwise to the emulsion under continuous stirring.

    • Allow the cross-linking reaction to proceed for a defined period (e.g., 3 hours) at a specific temperature (e.g., 45°C).

  • Purification:

    • Wash the resulting microcapsules sequentially with petroleum ether and acetone to remove residual oil and unreacted reagents.

    • Dry the microcapsules under vacuum.

Protocol 3: Characterization of this compound Microcapsules

1. Particle Size and Morphology Analysis:

  • Method: Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM).[10]

  • Procedure (for TEM):

    • Dilute the microcapsule suspension with deionized water.

    • Place a drop of the diluted suspension onto a copper grid.

    • Allow the grid to dry at room temperature.

    • Observe the morphology and size of the microcapsules using a TEM.

2. Encapsulation Efficiency (EE) and Loading Content (LC) Determination:

  • Method: High-Performance Liquid Chromatography (HPLC).[3][12][13]

  • Procedure:

    • Sample Preparation:

      • Accurately weigh a specific amount of microcapsules.

      • Disrupt the microcapsules to release the encapsulated this compound. This can be achieved by dissolving them in a suitable organic solvent (e.g., methanol) and using ultrasonication.[3]

      • Centrifuge the solution to separate the shell debris.

      • Filter the supernatant through a 0.22 µm syringe filter.

    • HPLC Analysis:

      • Analyze the filtrate using an HPLC system equipped with a UV detector.

      • The mobile phase and column conditions should be optimized for this compound analysis (e.g., C18 column, acetonitrile/water mobile phase).[12][13]

    • Calculation:

      • Loading Content (LC %): (Weight of encapsulated this compound / Weight of microcapsules) x 100[3]

      • Encapsulation Efficiency (EE %): (Weight of encapsulated this compound / Initial weight of this compound used) x 100

3. In Vitro Release Study:

  • Method: Dialysis method or direct dispersion method.

  • Procedure (Dialysis Method):

    • Place a known amount of this compound microcapsules in a dialysis bag.

    • Immerse the dialysis bag in a release medium (e.g., phosphate (B84403) buffer saline at a specific pH).

    • Keep the system under constant agitation at a controlled temperature.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

    • Quantify the concentration of this compound in the collected samples using HPLC.

    • Calculate the cumulative release percentage over time.

Visualizations

The following diagrams illustrate the experimental workflow for preparing this compound microcapsules and a conceptual representation of their controlled release mechanism.

G cluster_prep Microcapsule Preparation Workflow A 1. Prepare Oil Phase (this compound + Solvent) C 3. Emulsification (O/W Emulsion Formation) A->C B 2. Prepare Aqueous Phase (Emulsifier + Water) B->C D 4. Add Wall Material (e.g., UF Prepolymer) C->D E 5. In Situ Polymerization (pH/Temp Control) D->E F 6. This compound Microcapsule Suspension E->F

Caption: Workflow for In Situ Polymerization of this compound Microcapsules.

G cluster_characterization Microcapsule Characterization Workflow A This compound Microcapsules B Particle Size & Morphology (DLS/TEM) A->B C Encapsulation Efficiency & Loading (HPLC) A->C D In Vitro Release Study (Dialysis & HPLC) A->D E Data Analysis B->E C->E D->E

Caption: General Workflow for the Characterization of this compound Microcapsules.

G cluster_release Controlled Release Mechanism MC Microcapsule (Polymer Shell) Release Sustained Release MC->Release Diffusion PYR This compound (Core) Environment External Environment Release->Environment

Caption: Conceptual Diagram of Sustained Release from a this compound Microcapsule.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pyraclostrobin Resistance in Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on pyraclostrobin resistance in Botrytis cinerea.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Botrytis cinerea?

A1: this compound resistance in Botrytis cinerea is primarily attributed to three mechanisms:

  • Target site mutation: The most common mechanism is a point mutation in the cytochrome b (cytb) gene, leading to a glycine (B1666218) to alanine (B10760859) substitution at codon 143 (G143A).[1][2] This alteration reduces the binding affinity of this compound to its target site in the mitochondrial respiratory chain.

  • Alternative Oxidase (AOX) Pathway: B. cinerea can activate an alternative oxidase pathway that bypasses the this compound-inhibited site in the electron transport chain, allowing for continued respiration.[3][4]

  • Overexpression of ABC Transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as BcatrB, BcatrD, and BcatrK, can lead to the efflux of this compound from the fungal cells, reducing its intracellular concentration to sub-lethal levels.[5][6]

Q2: How can I detect the G143A mutation in my B. cinerea isolates?

A2: The G143A mutation can be detected using several molecular techniques. A common and reliable method is PCR-RFLP (Polymerase Chain Reaction-Restriction Fragment Length Polymorphism). This involves amplifying a fragment of the cytb gene containing codon 143 and then digesting the PCR product with a restriction enzyme that specifically recognizes the sequence altered by the mutation. Real-time PCR with allele-specific probes is another rapid and sensitive method.[1]

Q3: Are there any known fitness costs associated with this compound resistance?

A3: The G143A mutation in the cytb gene has been associated with fitness costs in some fungal species, particularly if an intron is present downstream of the mutation, as it can impair mRNA splicing.[7][8] However, in B. cinerea isolates lacking this intron, the G143A mutation alone may not impose a significant fitness penalty in terms of mycelial growth, sporulation, or pathogenicity.[9][10][11] Some studies have even found no fitness cost associated with the G143A substitution.[9][10][11]

Q4: What are some strategies to overcome this compound resistance in the laboratory?

A4: Several strategies are being explored to overcome this compound resistance:

  • Synergistic Fungicide Combinations: Using this compound in combination with fungicides that have different modes of action can be effective. For example, combining it with a multi-site inhibitor or a compound that targets a different cellular process can help control resistant strains.[12][13]

  • Alternative Oxidase (AOX) Inhibitors: In cases where resistance is due to the activation of the AOX pathway, the use of AOX inhibitors like salicylhydroxamic acid (SHAM) or n-propyl gallate in combination with this compound can restore its efficacy.[14]

  • ABC Transporter Inhibitors: While specific inhibitors for the relevant ABC transporters in B. cinerea are not yet commercially available for research, this is an active area of investigation.

  • Natural Compounds: Some natural compounds, like the phytochemical scoparol, have shown potential in silico to bind to the G143A mutant of cytochrome b and could be explored as potential inhibitors.[19] Other natural products like 3-phenyl-1-propanol (B195566) have demonstrated inhibitory effects on B. cinerea development.[20]

Q5: Can CRISPR/Cas9 be used to study and potentially reverse this compound resistance?

A5: Yes, CRISPR/Cas9 technology has been successfully applied in B. cinerea for genome editing.[21][22][23] This powerful tool can be used to introduce or revert the G143A mutation to definitively study its role in resistance. It also allows for the knockout or modification of other genes potentially involved in resistance, such as those encoding AOX or ABC transporters.[21][22][23]

Troubleshooting Guides

Troubleshooting Fungicide Sensitivity Assays
Issue Possible Cause(s) Recommended Solution(s)
High variability in EC50 values between replicates. Inconsistent spore concentration. Uneven application of fungicide to the growth medium. Contamination of cultures.Standardize spore suspensions using a hemocytometer. Ensure thorough mixing of the fungicide in the molten agar (B569324) before pouring plates. Use aseptic techniques to maintain pure cultures.
No inhibition of mycelial growth even at high this compound concentrations. The isolate may possess a high level of resistance (e.g., G143A mutation). The alternative oxidase (AOX) pathway may be active.Confirm the presence of the G143A mutation using PCR-RFLP. Include an AOX inhibitor, such as salicylhydroxamic acid (SHAM) at 100 µg/mL, in the growth medium along with this compound.
Sensitive (wild-type) isolates show unexpected tolerance to this compound. Degradation of the this compound stock solution. Incorrect concentration of the stock solution.Prepare fresh stock solutions of this compound and store them protected from light at the recommended temperature. Verify the concentration of the stock solution.
Troubleshooting Molecular Detection of G143A Mutation (PCR-RFLP)
Issue Possible Cause(s) Recommended Solution(s)
No PCR product. Poor DNA quality. PCR inhibitors present in the DNA extract. Incorrect PCR cycling conditions or primer concentrations.Re-extract DNA using a purification kit. Dilute the DNA template to reduce inhibitor concentration. Optimize annealing temperature and extension time. Check primer integrity on an agarose (B213101) gel.
Non-specific PCR products (multiple bands). Annealing temperature is too low. Primer design is not specific.Increase the annealing temperature in increments of 1-2°C. Redesign primers to be more specific to the cytb gene of B. cinerea.
Incomplete or no digestion of the PCR product by the restriction enzyme. Inactive restriction enzyme. Incorrect digestion buffer or temperature. Star activity of the enzyme.Use a new batch of restriction enzyme. Ensure the correct buffer and incubation temperature are used as per the manufacturer's instructions. Avoid prolonged incubation times.

Quantitative Data Summary

Table 1: this compound Sensitivity in Botrytis cinerea Isolates

Isolate TypeGenotype (cytb)Mean EC50 (µg/mL)Reference
SensitiveWild-type (G143)0.033[24]
ResistantMutant (G143A)>100[19]

Table 2: Efficacy of Selected Fungicides and Natural Compounds against B. cinerea

CompoundTarget/MechanismEC50 (µg/mL) against sensitive strainsEC50 (µg/mL) against this compound-resistant strainsReference
This compound + FluxapyroxadComplex II and III inhibitorsNot specifiedEffective in reducing disease[25]
PropiconazoleSterol biosynthesis inhibitorNot specifiedEffective in reducing disease[25]
BoscalidComplex II inhibitor2.09 - 2.14Effective against this compound-resistant strains[24]
3-phenyl-1-propanolFungal development inhibitorNot specifiedNot specified[20]

Experimental Protocols

Protocol 1: Fungicide Sensitivity Assay (Spore Germination)
  • Prepare Spore Suspension: Collect conidia from 10-14 day old cultures of B. cinerea grown on potato dextrose agar (PDA) by flooding the plate with sterile distilled water containing 0.01% Tween 20. Adjust the spore suspension to a final concentration of 1 x 10^5 spores/mL using a hemocytometer.

  • Prepare Fungicide Plates: Prepare PDA amended with a range of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). For testing the involvement of the AOX pathway, also prepare a set of plates containing 100 µg/mL SHAM in addition to the this compound concentrations.

  • Inoculation and Incubation: Pipette 100 µL of the spore suspension onto each plate and spread evenly. Seal the plates and incubate at 20-22°C in the dark for 12-16 hours.

  • Data Collection: Using a microscope, examine at least 100 spores per plate and determine the percentage of germinated spores (germ tube length equal to or greater than the spore diameter).

  • Data Analysis: Calculate the EC50 value (the concentration of fungicide that inhibits 50% of spore germination) using probit analysis or a similar statistical method.

Protocol 2: Gene Expression Analysis of ABC Transporters by qPCR
  • Fungicide Treatment and RNA Extraction: Grow B. cinerea in liquid potato dextrose broth (PDB) to the mid-log phase. Expose the mycelium to a sub-lethal concentration of this compound (e.g., the EC20 value for the specific isolate) for a defined period (e.g., 2, 6, or 12 hours). Harvest the mycelium and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR: Perform qPCR using SYBR Green or a probe-based assay with primers specific for the target ABC transporter genes (BcatrB, BcatrD, BcatrK) and a reference gene (e.g., actin or tubulin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels in this compound-treated samples to untreated controls.

Visualizations

G cluster_0 Mitochondrial Respiration in Wild-Type B. cinerea UQ Ubiquinone Pool CIII Complex III (cytochrome bc1) UQ->CIII e- CIV Complex IV CIII->CIV e- ATP_Synthase ATP Synthase CIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP

Caption: Standard electron transport chain in susceptible B. cinerea.

G cluster_1 Mechanisms of this compound Resistance This compound This compound CIII_WT Complex III (Wild-type cytb) This compound->CIII_WT Inhibits CIII_Mutant Complex III (G143A cytb) This compound->CIII_Mutant No Inhibition ABC ABC Transporter This compound->ABC Substrate for AOX Alternative Oxidase (AOX) CIII_WT->AOX Bypass Respiration_Blocked Respiration Blocked CIII_WT->Respiration_Blocked Respiration_WT Respiration (ATP production) CIII_Mutant->Respiration_WT Respiration_AOX Respiration (via AOX) AOX->Respiration_AOX Pyraclostrobin_efflux This compound (extracellular) ABC->Pyraclostrobin_efflux Efflux

Caption: Overview of this compound resistance mechanisms.

G cluster_2 Experimental Workflow for Resistance Characterization Isolate B. cinerea Isolate Fungicide_Assay Fungicide Sensitivity Assay (EC50) Isolate->Fungicide_Assay DNA_Extraction DNA Extraction Isolate->DNA_Extraction RNA_Extraction RNA Extraction & qPCR Isolate->RNA_Extraction Resistant_Phenotype Resistant Phenotype Fungicide_Assay->Resistant_Phenotype Sensitive_Phenotype Sensitive Phenotype Fungicide_Assay->Sensitive_Phenotype PCR_RFLP PCR-RFLP for G143A DNA_Extraction->PCR_RFLP G143A_Positive G143A Mutation Present PCR_RFLP->G143A_Positive G143A_Negative G143A Mutation Absent PCR_RFLP->G143A_Negative AOX_ABC_Upregulation AOX/ABC Upregulation? RNA_Extraction->AOX_ABC_Upregulation Resistant_Phenotype->G143A_Positive Likely cause Resistant_Phenotype->AOX_ABC_Upregulation Possible cause

Caption: Workflow for characterizing this compound resistance.

References

Technical Support Center: Detecting Pyraclostrobin Resistance via G143A Mutation in Cytochrome b

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers identifying the G143A mutation in the cytochrome b gene, a key indicator of pyraclostrobin resistance in various fungal pathogens.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the G143A mutation in the cytochrome b gene?

The G143A mutation, a single nucleotide polymorphism resulting in the substitution of glycine (B1666218) (GGT) with alanine (B10760859) (GCT) at codon 143 of the cytochrome b (cytb) gene, is a primary mechanism of resistance to Quinone outside Inhibitor (QoI) fungicides like this compound.[1][2][3][4][5] This mutation significantly reduces the binding affinity of this compound to the cytochrome b protein, rendering the fungicide ineffective.[1] It is considered the most common and potent mutation conferring high-level resistance to QoI fungicides.[3][6]

Q2: Which molecular methods can be used to detect the G143A mutation?

Several molecular techniques are available to detect the G143A mutation. The choice of method often depends on the required throughput, available equipment, and cost. Common methods include:

  • DNA Sequencing: Direct sequencing of the cytochrome b gene is the most definitive method to identify the G143A mutation and any other potential mutations.[3][7]

  • Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP): This method uses restriction enzymes that specifically cut the PCR product only if the mutation is present, allowing for differentiation between resistant and sensitive isolates based on the resulting fragment sizes.[3][8][9]

  • Allele-Specific PCR (AS-PCR): This technique employs primers designed to specifically amplify either the resistant (G143A) or the wild-type allele.[2][3]

  • Real-Time PCR (qPCR): Assays using dual-labeled probes can detect and differentiate between resistant and sensitive isolates with high sensitivity and throughput.[5][10]

  • Loop-Mediated Isothermal Amplification (LAMP): LAMP is a rapid and sensitive method that can be used for on-site detection without the need for sophisticated equipment.[1]

Q3: Can the presence of an intron affect the detection of the G143A mutation?

Yes, the presence of a type I intron immediately after codon 143 in the cytochrome b gene can prevent the G143A mutation from occurring.[10][11] A nucleotide substitution at this position would likely interfere with the splicing of the intron, leading to a non-functional cytochrome b protein, which is lethal to the organism.[11] Therefore, pathogens carrying this intron are not expected to develop resistance through the G143A mechanism.[11] This can also lead to PCR amplification failure if primers are not designed to account for the intron's presence.[3] Using cDNA as a template for PCR can overcome this issue.[3]

Troubleshooting Guides

Problem 1: PCR Amplification Failure

Question: Why am I not getting a PCR product when trying to amplify the cytochrome b gene?

Possible CauseRecommended Solution
Poor DNA Quality or Quantity Re-extract the fungal DNA using a validated protocol. Ensure the 260/280 absorbance ratio is between 1.8 and 2.0.[12]
Presence of PCR Inhibitors Include a DNA purification step in your extraction protocol to remove potential inhibitors like polysaccharides or phenolic compounds.[12]
Incorrect Primer Design Verify that your primers are specific to the target region of the cytochrome b gene in your fungal species. The presence of introns can affect primer binding; consider designing primers that flank or are internal to the intron, or use cDNA as a template.[3][12]
Suboptimal PCR Cycling Conditions Optimize the annealing temperature and extension time for your specific primers and polymerase.[12]
Presence of an Intron In some fungal species, an intron is present near codon 143 which can be very large and may inhibit PCR amplification.[3][11] Consider using primers that amplify a smaller region or using cDNA synthesized from RNA as the template.[3]
Problem 2: Non-Specific PCR Products

Question: My PCR is producing multiple bands on the agarose (B213101) gel instead of a single, specific band. What should I do?

Possible CauseRecommended Solution
Low Annealing Temperature Increase the annealing temperature in increments of 1-2°C to enhance primer specificity.[12]
Poor Primer Design Design new primers with higher specificity for the target region of the cytochrome b gene.[12]
Contamination Ensure proper sterile techniques to prevent cross-contamination between samples.
Problem 3: Inconclusive Sequencing Results

Question: The sequencing results for the G143A mutation are ambiguous or of low quality. How can I improve them?

Possible CauseRecommended Solution
Low-Quality PCR Product Purify the PCR product before sending it for sequencing to remove unincorporated primers and dNTPs.[12]
Presence of Mixed Genotypes If the original isolate contains both sensitive and resistant mitochondrial DNA, direct sequencing may yield mixed signals. In this case, clone the PCR product into a vector and sequence individual clones to separate the genotypes. Alternatively, use a quantitative method like qPCR with allele-specific probes.[12]

Experimental Protocols

DNA Extraction

A general protocol for fungal DNA extraction suitable for subsequent PCR analysis:

  • Harvest fungal mycelia from a pure culture.

  • Freeze-dry or grind the mycelia in liquid nitrogen to a fine powder.

  • Use a commercial fungal DNA extraction kit following the manufacturer's instructions for optimal results.

  • Assess the quality and quantity of the extracted DNA using a spectrophotometer. A 260/280 ratio of ~1.8 is indicative of pure DNA.

PCR for Cytochrome b Gene Amplification

This protocol provides a general framework. Primer sequences and annealing temperatures will need to be optimized for the specific fungal species.

PCR Reaction Mix:

ComponentFinal Concentration
5X PCR Buffer1X
dNTPs200 µM each
Forward Primer0.5 µM
Reverse Primer0.5 µM
Taq DNA Polymerase1.25 units
Template DNA1-100 ng
Nuclease-free waterto final volume

PCR Cycling Conditions:

StepTemperatureDurationCycles
Initial Denaturation95°C5 minutes1
Denaturation95°C30 seconds35
Annealing50-65°C (optimize)30 seconds35
Extension72°C1 minute/kb35
Final Extension72°C10 minutes1

Analysis of PCR Products:

  • Visualize the PCR products on a 1.5% agarose gel stained with a DNA-binding dye.[12]

  • A single band of the expected size indicates successful amplification.

  • Purify the PCR product using a commercial kit before proceeding to sequencing or RFLP analysis.[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_amplification Amplification cluster_detection Detection Methods cluster_analysis Data Analysis cluster_result Result fungal_culture Fungal Isolate Culture dna_extraction Genomic DNA Extraction fungal_culture->dna_extraction pcr PCR Amplification of cyt b gene dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing pcr_rflp PCR-RFLP pcr->pcr_rflp as_pcr Allele-Specific PCR pcr->as_pcr qpcr Real-Time PCR (qPCR) pcr->qpcr seq_analysis Sequence Alignment & Mutation Identification sequencing->seq_analysis rflp_analysis Gel Electrophoresis & Fragment Analysis pcr_rflp->rflp_analysis as_pcr_analysis Gel Electrophoresis as_pcr->as_pcr_analysis qpcr_analysis Amplification Plot Analysis qpcr->qpcr_analysis resistant Resistant (G143A) seq_analysis->resistant sensitive Sensitive (Wild-Type) seq_analysis->sensitive rflp_analysis->resistant rflp_analysis->sensitive as_pcr_analysis->resistant as_pcr_analysis->sensitive qpcr_analysis->resistant qpcr_analysis->sensitive

Caption: Experimental workflow for the detection of the G143A mutation.

troubleshooting_pcr start Start: No PCR Product check_dna Check DNA Quality & Quantity start->check_dna check_primers Verify Primer Design check_dna->check_primers DNA OK solution_dna Re-extract or Purify DNA check_dna->solution_dna Poor Quality optimize_pcr Optimize PCR Conditions check_primers->optimize_pcr Primers OK solution_primers Redesign Primers check_primers->solution_primers Incorrect Design consider_intron Consider Intron Presence optimize_pcr->consider_intron No Improvement solution_pcr Adjust Annealing Temp. & Time optimize_pcr->solution_pcr Suboptimal end Successful Amplification optimize_pcr->end Successful solution_intron Use cDNA or Intron-Spanning Primers consider_intron->solution_intron Intron Likely consider_intron->end No Intron solution_dna->start solution_primers->start solution_pcr->optimize_pcr solution_intron->start

Caption: Troubleshooting logic for PCR amplification failure.

References

Technical Support Center: Optimizing HPLC Parameters for Pyraclostrobin Peak Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of pyraclostrobin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods for accurate and reliable quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC parameters for this compound analysis?

A1: A common starting point for this compound analysis using reversed-phase HPLC (RP-HPLC) involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component (like water with a formic acid modifier).[1][2][3][4][5] The specific ratio of organic to aqueous phase will determine the retention time and separation efficiency.

Q2: Why is formic acid often added to the mobile phase for this compound analysis?

A2: Formic acid is a common mobile phase modifier used in RP-HPLC to control the pH of the aqueous component.[1][2][6][7][8][9] For a neutral compound like this compound, a slightly acidic mobile phase can help to ensure consistent analyte ionization state and improve peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.

Q3: What is the typical UV detection wavelength for this compound?

A3: this compound is commonly detected at wavelengths around 230 nm or 275 nm.[1][2][10] The optimal wavelength should be determined by analyzing the UV spectrum of a this compound standard to identify the wavelength of maximum absorbance.

Q4: What are the acceptable system suitability criteria for a validated this compound HPLC method?

A4: For a validated HPLC method for this compound, typical system suitability criteria include:

  • Theoretical plates (N): Not less than 2000.[1]

  • Tailing factor (T): Not more than 2.0.[1]

  • Relative Standard Deviation (%RSD) for replicate injections: Not more than 2.0%.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?

A: Peak tailing, where the latter half of the peak is broader than the front, can compromise peak integration and reduce resolution.[11] Here are the common causes and troubleshooting steps:

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase can cause peak tailing.

    • Solution: Ensure the mobile phase pH is appropriate. Adding a small amount of an acidic modifier like formic acid can help suppress silanol (B1196071) interactions.[1][2] Consider using a column with end-capping or a different stationary phase chemistry.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Extra-column Volume: Excessive tubing length or large-volume fittings can contribute to peak broadening.

    • Solution: Minimize the length and diameter of tubing between the injector, column, and detector.

Issue 2: Inconsistent Retention Times

Q: The retention time for my this compound peak is shifting between injections. What should I investigate?

A: Fluctuating retention times can indicate instability in the HPLC system or changes in the mobile phase.

  • Mobile Phase Preparation: Inconsistent mobile phase composition can lead to retention time shifts.

    • Solution: Ensure the mobile phase is prepared accurately and consistently. Always degas the mobile phase before use to prevent bubble formation in the pump.[1]

  • Column Equilibration: Insufficient column equilibration time between injections or after a change in mobile phase can cause retention time drift.

    • Solution: Allow sufficient time for the column to equilibrate with the mobile phase. This is especially important for gradient methods.

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and retention times.

    • Solution: Perform pump maintenance, including checking for leaks and cleaning or replacing check valves.

  • Column Temperature: Fluctuations in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.[2]

Issue 3: Ghost Peaks

Q: I am observing unexpected peaks ("ghost peaks") in my chromatograms, even in blank injections. What is the source of these peaks?

A: Ghost peaks are extraneous peaks that can originate from various sources within the HPLC system or the sample preparation process.[12][13][14][15]

  • Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase are a common source of ghost peaks.[12][13]

    • Solution: Use high-purity HPLC-grade solvents and reagents.[13] Filter the mobile phase before use.

  • Sample Carryover: Residual sample from a previous injection can appear as a ghost peak in subsequent runs.

    • Solution: Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover.

  • Contaminated System: Contaminants can accumulate in the injector, tubing, or column.

    • Solution: Regularly flush the system with a strong solvent to remove contaminants.

  • Sample Matrix Effects: Components of the sample matrix may be retained on the column and elute in later injections.

    • Solution: Optimize the sample preparation method to remove interfering matrix components.

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Quantification

This protocol outlines a typical reversed-phase HPLC method for the analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (AR grade)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and 0.1% formic acid in water in a 70:30 (v/v) ratio.[1][2] Filter the mobile phase through a 0.2 µm nylon membrane filter and degas prior to use.[1]

  • Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of working standard solutions of known concentrations by diluting with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1][2]

    • Injection Volume: 20 µL[2]

    • Column Temperature: 30°C[2]

    • Detection Wavelength: 230 nm[1][2]

  • Analysis: Inject the standard solutions and the sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation

Table 1: Summary of HPLC Method Parameters for this compound Analysis from Literature
ParameterMethod 1[1]Method 2[2]Method 3[3]
Column RP-18, 250mm x 4.6mm, 5µPhenomenex Luna-C18, 250 mm x 4.6 mm, 5 µmPhenomenex C18, 250 mm x 4.6 mm, 5 µ
Mobile Phase Acetonitrile: 0.1% Formic acid (70:30 v/v)Acetonitrile: 0.1% Formic acid (70:30 v/v)Acetonitrile: 0.1% O-phosphoric acid (80:20 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 230 nm230 nm220 nm
Column Temperature Not Specified30°CNot Specified
Retention Time ~20 min (run time)8.8 ± 0.2 min5.2 min

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing

PeakTailingTroubleshooting start Peak Tailing Observed check_secondary Check for Secondary Interactions start->check_secondary check_overload Check for Column Overload start->check_overload check_contamination Check for Column Contamination start->check_contamination check_extra_column Check Extra-Column Volume start->check_extra_column adjust_ph Adjust Mobile Phase pH (e.g., add formic acid) check_secondary->adjust_ph Possible change_column Consider Different Column Chemistry check_secondary->change_column If pH adjustment fails end Symmetrical Peak adjust_ph->end change_column->end reduce_conc Reduce Sample Concentration/Volume check_overload->reduce_conc Possible reduce_conc->end flush_column Flush Column with Strong Solvent check_contamination->flush_column Possible replace_column Replace Column flush_column->replace_column If flushing fails replace_column->end optimize_tubing Optimize Tubing Length/Diameter check_extra_column->optimize_tubing Possible optimize_tubing->end

Caption: A logical workflow for diagnosing and resolving peak tailing issues in HPLC.

Diagram 2: Logical Relationship for Investigating Ghost Peaks

GhostPeakInvestigation start Ghost Peak Detected blank_injection Inject Blank Solvent start->blank_injection peak_present Ghost Peak Present? blank_injection->peak_present mobile_phase Source: Mobile Phase or System peak_present->mobile_phase Yes sample_carryover Source: Sample Carryover or Matrix peak_present->sample_carryover No check_solvents Use Fresh HPLC-Grade Solvents & Reagents mobile_phase->check_solvents clean_system Flush System Thoroughly mobile_phase->clean_system optimize_wash Optimize Autosampler Wash Method sample_carryover->optimize_wash improve_prep Improve Sample Preparation sample_carryover->improve_prep end Ghost Peak Eliminated check_solvents->end clean_system->end optimize_wash->end improve_prep->end

Caption: A decision tree to systematically identify the source of ghost peaks.

References

Reducing matrix effects in pyraclostrobin LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the LC-MS/MS analysis of pyraclostrobin.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: I am observing significant signal suppression for this compound in a complex matrix like spinach or citrus. What are the initial steps to identify and quantify the matrix effect?

Answer:

Signal suppression is a common manifestation of matrix effects in LC-MS/MS analysis.[1][2] The first step is to confirm and quantify the extent of this effect. You can achieve this using the post-extraction spike method.

Experimental Protocol: Quantifying Matrix Effect

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound standard prepared in a pure solvent (e.g., acetonitrile).

    • Set B (Pre-extraction Spike): A blank matrix sample spiked with this compound before the extraction process.

    • Set C (Post-extraction Spike): A blank matrix sample extract spiked with this compound after the extraction and cleanup steps.[3]

  • Analyze all three sets using your established LC-MS/MS method.

  • Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the following formulas:

ParameterFormulaInterpretation
Matrix Effect (ME %) (Peak Area of Post-extraction Spike / Peak Area of Neat Solution) * 100ME < 100% indicates ion suppression. ME > 100% indicates ion enhancement. A value close to 100% suggests minimal matrix effect.[1][4]
Recovery (RE %) (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) * 100Indicates the efficiency of the extraction process.
Process Efficiency (PE %) (Peak Area of Pre-extraction Spike / Peak Area of Neat Solution) * 100Represents the overall efficiency of the entire analytical process.

A significant deviation of the Matrix Effect from 100% confirms that co-eluting matrix components are interfering with the ionization of this compound.[1]

Question: My results show a strong matrix effect. What are the primary strategies to reduce or compensate for it?

Answer:

There are several effective strategies to combat matrix effects. The choice of method depends on the complexity of the matrix, the required sensitivity, and available resources. The main approaches can be categorized as:

  • Sample Preparation Optimization: Improve the cleanup of your sample to remove interfering matrix components.

  • Sample Dilution: Dilute the sample extract to reduce the concentration of interfering compounds.[5][6]

  • Chromatographic Separation Improvement: Optimize the LC method to separate this compound from co-eluting matrix components.

  • Calibration Strategy: Use a calibration method that compensates for the matrix effect.

The following flowchart illustrates a general troubleshooting workflow:

A logical workflow for troubleshooting matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the QuEChERS method and why is it commonly used for this compound analysis in food matrices?

A1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has become a standard for pesticide residue analysis in food.[7][8] It involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[9] This method is popular for this compound analysis because it effectively removes a significant portion of matrix components from various food samples, such as fruits, vegetables, and soil, thereby reducing matrix effects.[10][11]

Experimental Protocol: General QuEChERS Procedure

  • Sample Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10-15 mL of acetonitrile. For samples with low water content, add an appropriate amount of water. Shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS extraction salts (commonly MgSO₄ and NaCl or sodium acetate). Shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube to separate the organic and aqueous layers.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18) to remove interfering substances. Vortex and centrifuge.

  • Analysis: The final supernatant is ready for LC-MS/MS analysis, often after a dilution step.

The following diagram illustrates the QuEChERS workflow:

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis start Homogenized Sample (10-15g) add_acetonitrile Add Acetonitrile start->add_acetonitrile add_salts Add QuEChERS Salts add_acetonitrile->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 transfer_supernatant Transfer Acetonitrile Layer centrifuge1->transfer_supernatant add_dspe Add to d-SPE Tube (PSA, C18, etc.) transfer_supernatant->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms_analysis LC-MS/MS Analysis final_extract->lcms_analysis Calibration_Strategy start Need to Quantify this compound check_matrix Is a blank matrix available? start->check_matrix check_sil Is a SIL-IS available and cost-effective? check_matrix->check_sil No matrix_matched Use Matrix-Matched Calibration check_matrix->matrix_matched Yes sil_is Use Stable Isotope Labeled Internal Standard check_sil->sil_is Yes std_addition Use Standard Addition check_sil->std_addition No solvent_cal Use Solvent-Based Calibration (with thorough cleanup and validation) std_addition->solvent_cal If sample volume is limited

References

Technical Support Center: Pyraclostrobin Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyraclostrobin. This resource provides essential information, troubleshooting guides, and detailed protocols to help you prepare stable aqueous solutions of this compound for your experiments and understand its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water and common organic solvents?

A1: this compound is a hydrophobic compound with very low solubility in water, which is a critical consideration for preparing aqueous experimental solutions.[1][2] Its solubility is significantly higher in various organic solvents, which should be used to prepare concentrated stock solutions before dilution into aqueous media.[3][4]

Data Presentation: Solubility of this compound

Solvent Solubility (at 20°C)
Water 1.9 mg/L[1][2][4]
Dimethyl Sulfoxide (DMSO) ~30 g/L (~30 mg/mL)[3]
Dimethylformamide (DMF) ~30 g/L (~30 mg/mL)[3]
Ethanol ~10 g/L (~10 mg/mL)[3]
Acetone >500 g/L[4]
Dichloromethane >500 g/L[4]
Toluene >500 g/L[4]
Methanol 100.8 g/L[4]

| n-Heptane | 3.7 g/L[4] |

Q2: How stable is this compound in aqueous solutions?

A2: this compound's stability in aqueous solutions is highly dependent on pH and, most critically, exposure to light.

  • Hydrolysis: It is generally stable to hydrolysis in acidic and neutral conditions (pH 5-7).[5] The hydrolysis half-life can range from 23 to 115 days, with the greatest stability observed at pH 5.0.[6][7]

  • Photolysis: this compound degrades very rapidly when exposed to light. The photolysis half-life in water can be as short as two hours.[1][8] This is the most significant factor leading to inconsistent results. All solutions must be protected from light.

Data Presentation: Stability of this compound (Half-life)

Condition Half-Life (DT₅₀) Notes
Hydrolysis (pH 5.0) Up to 115.5 days[6][7] Very stable.
Hydrolysis (pH 7.0) 23.1 - 115.5 days (range)[6][7] Stable.
Hydrolysis (pH 9.0) Slow degradation observed[9] Less stable than at acidic/neutral pH.

| Photolysis (in water) | < 12 hours; reported as low as 2 hours[1][6][10] | Highly unstable. Solutions must be protected from light. |

Q3: What is the primary mechanism of action for this compound?

A3: this compound is a Quinone outside Inhibitor (QoI) fungicide.[11] Its primary mode of action is the inhibition of mitochondrial respiration by blocking the cytochrome bc1 complex (also known as Complex III) in the electron transport chain.[1][5][12] This disruption halts ATP synthesis, leading to cellular energy depletion and ultimately, cell death in susceptible fungi.[11][13]

Troubleshooting Guide

Problem: My this compound is precipitating out of my aqueous buffer after I add it from the stock solution.

Probable CauseSolution
Exceeded Aqueous Solubility: You have likely exceeded the 1.9 mg/L solubility limit of this compound in water. Even with a co-solvent like DMSO, high final concentrations will cause precipitation.1. Decrease Final Concentration: Check if your experimental design can accommodate a lower final concentration of this compound. 2. Increase Co-solvent Percentage: Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent across experiments and is sufficient to maintain solubility, but be mindful of potential solvent toxicity to your biological system. 3. Use Surfactants: For specific applications, consider adding a biologically compatible surfactant (e.g., Tween® 80) at a low concentration (e.g., 0.01-0.05%) to your aqueous medium to improve solubility and stability. Commercial formulations often use dispersants and wetting agents for this purpose.[14]

Problem: I am observing inconsistent or diminishing activity of this compound in my experiments over time.

Probable CauseSolution
Photodegradation: This is the most common cause of inconsistent results. This compound degrades very quickly when exposed to UV or even ambient laboratory light.[1][6][10]1. Protect from Light: Prepare all solutions in a dimly lit area. Store stock solutions and working solutions in amber vials or wrap containers completely in aluminum foil. 2. Prepare Fresh Solutions: Prepare working solutions fresh for each experiment from a protected stock solution. Avoid storing dilute aqueous solutions for extended periods. 3. Use a Stable Light Source: If your experiment requires illumination, use a defined light source and ensure control and treated groups receive identical light exposure. Report the light conditions in your methodology.

Troubleshooting Workflow

G start Start: Experimental Issue issue What is the primary issue? start->issue precipitate Precipitate / Cloudiness in Aqueous Solution issue->precipitate Precipitation inconsistent Inconsistent Results / Loss of Activity issue->inconsistent Inconsistency check_conc Is final concentration > 2 mg/L? precipitate->check_conc check_light Are solutions protected from light? inconsistent->check_light reduce_conc Action: Reduce final concentration or increase co-solvent/surfactant. check_conc->reduce_conc Yes check_solvent Action: Ensure stock is fully dissolved before dilution. check_conc->check_solvent No protect_light Action: Store all solutions in amber vials or wrapped in foil. check_light->protect_light No check_fresh Action: Prepare working solutions fresh before each use. check_light->check_fresh Yes protect_light->check_fresh

Caption: Troubleshooting flowchart for common this compound solution issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes how to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental medium.

Materials:

  • This compound (solid, purity ≥95%) (FW: 387.8 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous or molecular biology grade

  • Analytical balance

  • 1.5 mL amber microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

Methodology:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 387.8 mg/mmol = 3.878 mg

  • Weigh this compound: Carefully weigh out approximately 3.9 mg of this compound on an analytical balance and record the exact weight. Place the solid directly into a pre-labeled amber vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial. For example, if you weighed exactly 3.878 mg, add 1.0 mL of DMSO.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication can be used if necessary. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C, tightly capped and protected from light. The solution is stable for ≥4 years under these conditions.[3]

Protocol 2: Preparation of an Aqueous Working Solution

Methodology:

  • Thaw Stock Solution: Thaw the 10 mM stock solution completely and vortex briefly to ensure homogeneity.

  • Dilution: Perform a serial dilution of the stock solution into your final aqueous medium (e.g., cell culture media, phosphate (B84403) buffer).

    • Important: Add the small volume of this compound stock to the larger volume of aqueous buffer while vortexing or stirring to facilitate rapid mixing and prevent localized precipitation.

  • Final Solvent Concentration: Calculate the final percentage of DMSO in your working solution and run a parallel "vehicle control" with the same amount of DMSO to account for any solvent effects.

  • Immediate Use and Protection: Use the freshly prepared working solution immediately and keep it protected from light throughout the experiment.

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation (in DMSO) cluster_work Aqueous Working Solution Preparation p1 1. Calculate required mass of this compound p2 2. Weigh solid into amber vial p1->p2 p3 3. Add precise volume of DMSO p2->p3 p4 4. Vortex until fully dissolved p3->p4 p5 5. Store at -20°C, protected from light p4->p5 w1 6. Thaw and vortex stock solution p5->w1 w2 7. Add stock to aqueous buffer (while stirring) w1->w2 w3 8. Prepare vehicle control (buffer + same % DMSO) w2->w3 w4 9. Use immediately and keep protected from light w3->w4

Caption: Workflow for preparing this compound stock and working solutions.

Mechanism of Action Diagram

This compound specifically targets Complex III of the mitochondrial electron transport chain (ETC), which is essential for cellular energy production.

G This compound Mechanism of Action cluster_etc Mitochondrial Electron Transport Chain C1 Complex I Q Coenzyme Q C1->Q H_out H+ C1->H_out H+ pump C2 Complex II C2->Q C3 Complex III (Cytochrome bc1) Q->C3 CytC Cytochrome c C3->CytC C3->H_out H+ pump C4 Complex IV CytC->C4 C4->H_out H+ pump ATP_Synthase Complex V (ATP Synthase) ATP ATP Production ATP_Synthase->ATP This compound This compound This compound->inhibition H_in H+ H_out->ATP_Synthase Proton Gradient

Caption: this compound inhibits Complex III, blocking electron transport and ATP synthesis.

References

Technical Support Center: Troubleshooting Pyraclostrobin Efficacy in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor efficacy of pyraclostrobin in field trials.

Troubleshooting Guide

This guide addresses common issues that can lead to reduced performance of this compound, offering potential causes and actionable solutions.

Question: Why am I observing poor control of fungal pathogens in my field trial despite applying this compound?

Answer: Poor efficacy of this compound can stem from several factors, ranging from the development of fungicide resistance in the target pathogen population to improper application techniques and environmental conditions. A systematic investigation is crucial to identify the root cause.

Initial Troubleshooting Steps:

  • Verify Application Parameters: Confirm that the application rate, timing, and method align with established best practices.[1][2] this compound is most effective when applied preventatively or at the very first sign of disease.[3] Ensure thorough canopy coverage was achieved during application.

  • Assess Environmental Conditions: Consider environmental factors that may have impacted the fungicide's performance. For instance, rainfall or irrigation shortly after application can wash the product off plant surfaces before it has been adequately absorbed.[1] this compound is also susceptible to rapid photolysis in water, meaning it can break down quickly in sunlight.[4]

  • Review Formulation: The formulation of this compound can significantly influence its efficacy.[5][6] Different formulations, such as emulsifiable concentrates (EC), suspension concentrates (SC), and microcapsules (MCs), have varying physicochemical properties that affect their interaction with target leaves, retention, and crystallization.[5][6]

  • Investigate Fungicide Resistance: The development of resistance in the target fungal population is a primary cause of this compound failure.[7][8] This is often due to a single-site mode of action, which puts a high selection pressure on fungal populations.[7]

Advanced Troubleshooting & Experimental Protocols:

If initial checks do not reveal the cause, the following experimental approaches can provide deeper insights.

  • Fungicide Sensitivity Bioassays: These in vitro tests can determine the sensitivity of the target pathogen population to this compound. A significant increase in the EC50 value (the concentration of a fungicide that inhibits 50% of fungal growth) compared to a known sensitive isolate indicates resistance.

  • Molecular Diagnostics for Resistance: Molecular assays can detect specific genetic mutations associated with this compound resistance. The most common mutation is the G143A substitution in the cytochrome b (cytb) gene.[8][9][10][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound?

A1: The most common mechanism of resistance to this compound and other Quinone outside Inhibitor (QoI) fungicides is a point mutation in the mitochondrial cytochrome b (cytb) gene.[7][8] This mutation leads to an amino acid substitution, most frequently glycine (B1666218) to alanine (B10760859) at position 143 (G143A).[8][9][10][11][12] This alteration reduces the binding affinity of this compound to its target site, rendering the fungicide ineffective.[7]

Q2: Can the formulation of this compound affect its field performance?

A2: Yes, the formulation can have a significant impact on efficacy.[5][6] Studies have shown that different formulations (e.g., EC, SC, MCs) exhibit varying levels of control, which are not always correlated with their in vitro activity.[5] Factors such as particle size, surface tension, and how the formulation interacts with the leaf surface (e.g., adhesion, retention, crystallization) play a crucial role in the overall performance.[5][6] For instance, microencapsulated formulations have demonstrated superior control in some field experiments compared to emulsifiable concentrates.[5]

Q3: How do environmental factors influence this compound's effectiveness?

A3: Environmental conditions can significantly affect the stability and efficacy of this compound. It is susceptible to rapid degradation by sunlight (photolysis) when in an aqueous solution.[4] Additionally, rainfall or overhead irrigation shortly after application can wash the fungicide off the plant foliage, reducing its effectiveness.[1] The pH of the spray solution can also influence the stability of this compound, with faster degradation observed under alkaline conditions (pH 9).[13][14]

Q4: Are there best practices for applying this compound to maximize efficacy?

A4: Yes, following best application practices is critical. These include:

  • Timing: Apply this compound preventatively or at the first sign of disease for optimal results.[3]

  • Coverage: Ensure thorough and uniform coverage of the plant canopy.[3]

  • Rate: Use the recommended application rate. Using a lower rate than recommended can lead to insufficient disease control.[1]

  • Resistance Management: To mitigate the risk of resistance development, it is advisable to rotate or tank-mix this compound with fungicides that have different modes of action.[15][16]

Q5: How can I test for this compound resistance in my fungal isolates?

A5: You can test for resistance using two primary methods:

  • Bioassays: Conduct a fungicide sensitivity bioassay to determine the EC50 value of your isolates. A significantly higher EC50 value compared to a known sensitive strain is indicative of resistance.

  • Molecular Testing: Use molecular techniques like PCR-RFLP or TaqMan PCR to detect the G143A mutation in the cytb gene, which is a known marker for QoI resistance.[9][17]

Data Presentation

Table 1: In Vitro Sensitivity of Fungal Pathogens to this compound

Fungal SpeciesIsolate TypeEC50 Range (µg/mL)Reference
Botrytis cinereaSensitive0.01 - 0.1[12]
Botrytis cinereaResistant (G143A)> 10[12]
Colletotrichum spp.Sensitive< 1.0[8]
Colletotrichum spp.Resistant (G143A)> 100[8]
Magnaporthe oryzaeSensitive0.0012 - 0.0128[18]

Table 2: Impact of Formulation on this compound Efficacy Against Cucumber Anthracnose

Formulation TypeIn Vitro BioactivityIn Pot Experiment Control Efficacy (%)Field Experiment Control Efficacy (%)Reference
Emulsifiable Concentrate (EC)HighestLowerLower[5]
Suspension Concentrate (SC)IntermediateIntermediateIntermediate[5]
Microcapsules (MCs)LowerHighestHighest[5]

Experimental Protocols

1. Mycelial Growth Inhibition Bioassay

This protocol determines the concentration of this compound that inhibits 50% of the mycelial growth (EC50) of a fungal isolate.

  • Materials:

    • Pure culture of the test fungus

    • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

    • This compound stock solution (technical grade, dissolved in a suitable solvent like acetone (B3395972) or DMSO)

    • Sterile Petri dishes (90 mm)

    • Sterile distilled water

    • Micropipettes and sterile tips

    • Cork borer (5 mm diameter)

    • Incubator

  • Procedure:

    • Prepare a stock solution of this compound.

    • Prepare a series of dilutions of the this compound stock solution in sterile distilled water to achieve the desired final concentrations in the agar (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Melt the PDA and cool it to approximately 45-50°C in a water bath.

    • Under aseptic conditions, add the appropriate volume of each this compound dilution to aliquots of the molten PDA to create fungicide-amended media. Also, prepare control plates with the solvent alone.

    • Pour the amended agar into sterile Petri dishes and allow them to solidify.

    • From the margin of an actively growing culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

    • Incubate the plates at the optimal growth temperature for the fungus until the mycelial growth in the control plate has reached the edge of the plate.

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value using probit or log-logistic regression analysis.

2. Molecular Detection of the G143A Mutation using PCR-RFLP

This protocol identifies the G143A mutation in the cytochrome b gene, which confers resistance to this compound.

  • Materials:

    • Fungal mycelium or spores

    • DNA extraction kit

    • PCR primers flanking the G143A mutation site in the cytb gene

    • Taq DNA polymerase and PCR buffer

    • dNTPs

    • Thermal cycler

    • Restriction enzyme that specifically cuts the mutated sequence (e.g., Fnu4HI or ItaI)[9][10]

    • Agarose (B213101) gel electrophoresis equipment

    • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

    • UV transilluminator

  • Procedure:

    • Extract genomic DNA from the fungal isolate.

    • Amplify the region of the cytb gene containing the G143A mutation site using PCR with specific primers.

    • Digest the PCR product with the chosen restriction enzyme. The G143A mutation creates a recognition site for this enzyme in resistant isolates.

    • Separate the digested DNA fragments by agarose gel electrophoresis.

    • Stain the gel and visualize the DNA bands under UV light.

    • Interpretation:

      • Sensitive isolates (wild-type): The PCR product will not be cut by the restriction enzyme, resulting in a single, larger DNA band.

      • Resistant isolates (G143A mutation): The PCR product will be cut by the restriction enzyme, resulting in two or more smaller DNA bands.

Visualizations

Pyraclostrobin_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane ComplexIII Complex III (Cytochrome bc1) CytochromeC Cytochrome c ComplexIII->CytochromeC Electron Transfer (Blocked) ComplexIV Complex IV CytochromeC->ComplexIV Electron Transfer ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Synthesis This compound This compound This compound->ComplexIII Binds to Qo site Resistance_Mechanism cluster_gene Cytochrome b (cytb) Gene cluster_protein Cytochrome bc1 Complex Wild_Type Wild-Type Allele (Glycine at position 143) Mutation G143A Point Mutation Wild_Type->Mutation Selection Pressure (Repeated this compound Use) Sensitive_Protein Sensitive Protein This compound Binds Wild_Type->Sensitive_Protein Encodes Resistant_Allele Resistant Allele (Alanine at position 143) Mutation->Resistant_Allele Resistant_Protein Altered Protein This compound Cannot Bind Resistant_Allele->Resistant_Protein Encodes Fungal_Death Fungal Death Sensitive_Protein->Fungal_Death Respiration Inhibited Fungal_Survival Fungal Survival & Proliferation (Poor Efficacy) Resistant_Protein->Fungal_Survival Respiration Continues

References

Technical Support Center: Alternative Oxidase as a Mechanism of Pyraclostrobin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of alternative oxidase (AOX) in pyraclostrobin resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a quinone outside inhibitor (QoI) fungicide that targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2] By binding to the Qo site of cytochrome b, it blocks electron transfer, which inhibits ATP synthesis and ultimately leads to fungal cell death.[1][2][3]

Q2: How does alternative oxidase (AOX) contribute to this compound resistance?

A2: The alternative oxidase provides a bypass for the this compound-inhibited Complex III.[4][5] This alternative respiratory pathway allows for the continued oxidation of ubiquinol (B23937) and reduction of oxygen to water, albeit with lower ATP production.[4] This allows the fungus to maintain a basal level of energy production and survive in the presence of this compound, leading to reduced sensitivity or resistance.

Q3: What is the role of salicylhydroxamic acid (SHAM) in studying this compound resistance?

A3: Salicylhydroxamic acid (SHAM) is a specific inhibitor of the alternative oxidase.[5] In experimental settings, it is used to confirm the involvement of the AOX pathway in this compound resistance. If a fungal isolate shows increased sensitivity to this compound in the presence of SHAM, it indicates that the AOX pathway is contributing to its resistance.[6]

Q4: Besides the alternative oxidase pathway, what are other known mechanisms of resistance to this compound?

A4: The most common and significant mechanism of resistance to this compound and other QoI fungicides is a target site mutation in the cytochrome b gene (cytb).[7][8] The most frequently reported mutation is a substitution of glycine (B1666218) by alanine (B10760859) at codon 143 (G143A), which confers a high level of resistance.[7][9] Other mutations, such as F129L, have also been associated with reduced sensitivity.[9]

Q5: Is the expression of the alternative oxidase gene (AOX) induced by this compound?

A5: Yes, in several fungal species, exposure to QoI fungicides like this compound has been shown to upregulate the expression of the AOX gene.[6] This induction suggests a responsive mechanism by the fungus to counteract the inhibition of the primary respiratory pathway.

Troubleshooting Guides

Mycelial Growth Inhibition Assay

Q: My EC50 values for this compound are highly variable between replicates. What could be the cause?

A:

  • Inoculum inconsistency: Ensure that the mycelial plugs are of a uniform size and are taken from the actively growing edge of a fresh culture. The age and vigor of the fungal culture can significantly impact growth rates.

  • Uneven drug distribution: Ensure that the this compound stock solution is thoroughly mixed with the molten agar (B569324) before pouring the plates. Inadequate mixing can lead to hotspots of high and low fungicide concentration.

  • Solvent effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the media is consistent across all plates and is below a level that inhibits fungal growth on its own. Always include a solvent control.

  • Incubation conditions: Inconsistent temperature or humidity in the incubator can lead to variable growth rates. Ensure the incubator is properly calibrated and provides a stable environment.

Q: I am observing inhibition of fungal growth in my control plates containing only SHAM. Is this normal?

A: Yes, SHAM can have its own inhibitory effect on the mycelial growth of some fungal species.[4] It is crucial to determine the EC50 of SHAM alone for your specific fungal isolate to select a concentration that effectively inhibits AOX without significantly impacting fungal growth on its own. A common concentration used in studies is 100 µg/mL, but this should be optimized.[2]

Q: The fungus is not growing at all, even in the control plates without any fungicide.

A:

  • Non-viable inoculum: The fungal culture used for inoculation may be old or non-viable. Always use a fresh, actively growing culture.

  • Inappropriate growth medium: Ensure the growth medium and pH are optimal for the specific fungal species being tested.

  • Contamination: Check for any bacterial or other microbial contamination that could be inhibiting fungal growth.

Mitochondrial Respiration Assay

Q: My mitochondrial preparations have low respiratory control ratios (RCR). What can I do to improve the quality?

A:

  • Harsh isolation procedure: The homogenization and centrifugation steps during mitochondrial isolation should be performed gently and at a low temperature (4°C) to minimize damage to the mitochondrial membranes.

  • Suboptimal isolation buffer: Ensure the isolation buffer has the correct osmolarity and contains components like EGTA to chelate calcium and BSA to bind free fatty acids, both of which can uncouple mitochondria.

  • Aged tissue/cells: Use fresh starting material for mitochondrial isolation, as the quality of mitochondria can decline rapidly.

Q: I am not seeing a clear inhibition of oxygen consumption after adding this compound.

A:

  • Incorrect concentration: Verify the concentration of your this compound stock solution and the final concentration in the assay.

  • Dominant AOX pathway: If the fungal isolate has a highly active alternative oxidase pathway, the inhibition of Complex III by this compound may not result in a significant decrease in overall oxygen consumption. Try adding SHAM to the assay to inhibit the AOX pathway and then assess the effect of this compound.

  • Instrument malfunction: Ensure the oxygen electrode is properly calibrated and functioning correctly.

Gene Expression Analysis (RT-qPCR)

Q: My RT-qPCR results for AOX gene expression are inconsistent.

A:

  • RNA degradation: RNA is highly susceptible to degradation. Use RNase-free techniques and reagents throughout the RNA extraction and handling process. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Poor primer design: Ensure that your primers are specific to the AOX gene of your fungal species and do not form primer-dimers. The amplification efficiency should be between 90% and 110%.

  • Reference gene instability: The expression of your chosen reference gene(s) may not be stable under your experimental conditions. It is crucial to validate the stability of multiple potential reference genes and use the most stable one(s) for normalization.

  • gDNA contamination: Treat your RNA samples with DNase I to remove any contaminating genomic DNA, which can lead to false-positive results.

Data Presentation

Table 1: Effect of Salicylhydroxamic Acid (SHAM) on the EC50 Values of this compound against Various Fungal Pathogens.

Fungal SpeciesIsolate TypeEC50 this compound (µg/mL)EC50 this compound + SHAM (µg/mL)Reference
Sclerotinia sclerotiorumSensitive0.05870.0173[5]
Lasiodiplodia theobromaeResistant>5001.12 - 4.56[6]
Ustilaginoidea virensSensitive~0.025~0.009[10]
Botrytis cinereaSensitive0.0140.005[11]

Table 2: Relative Expression of Alternative Oxidase (AOX) Gene in this compound-Resistant and Sensitive Isolates.

Fungal SpeciesIsolate TypeTreatmentRelative AOX Gene Expression (Fold Change)Reference
Lasiodiplodia theobromaeHighly ResistantThis compound33-fold increase[6]
Fusarium graminearumΔFgCox4-2 (Resistant)-Significantly upregulated[12]
Fusarium graminearumFgAox Overexpression-Resistant to this compound[12]

Experimental Protocols

Mycelial Growth Inhibition Assay (Agar Dilution Method)
  • Preparation of Fungicide Stock Solution:

    • Accurately weigh 10 mg of this compound and dissolve it in 1 mL of dimethyl sulfoxide (B87167) (DMSO) to make a 10 mg/mL stock solution.

    • Prepare a stock solution of SHAM (e.g., 100 mg/mL in ethanol).

  • Preparation of Amended Media:

    • Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

    • Cool the molten PDA to 45-50°C in a water bath.

    • Prepare a series of this compound dilutions in sterile tubes. For each concentration, add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).

    • For the plates containing SHAM, add the SHAM stock solution to the molten PDA (with or without this compound) to a final concentration of 100 µg/mL.

    • Include control plates with only PDA and plates with the solvent (DMSO and/or ethanol) at the highest concentration used in the treatments.

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • From the margin of an actively growing 3-5 day old fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each agar plate.

    • Seal the plates with parafilm and incubate them in the dark at the optimal temperature for the fungal species (e.g., 25°C).

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches approximately 80% of the plate diameter.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

    • Determine the EC50 value (the concentration of fungicide that inhibits mycelial growth by 50%) by performing a probit or logistic regression analysis of the inhibition data.

Mitochondrial Respiration Assay (using a Clark-type oxygen electrode)
  • Isolation of Mitochondria:

    • Grow the fungal mycelia in a suitable liquid medium.

    • Harvest the mycelia by filtration and wash with a buffer.

    • Protoplasts are typically generated by enzymatic digestion of the fungal cell wall.

    • Homogenize the protoplasts in an ice-cold mitochondrial isolation buffer (e.g., containing mannitol, sucrose, HEPES, EGTA, and BSA).

    • Isolate the mitochondria by differential centrifugation at 4°C.

    • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

  • Measurement of Oxygen Consumption:

    • Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions.

    • Add respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, and KCl) to the reaction chamber, maintained at a constant temperature (e.g., 25°C).

    • Add the mitochondrial suspension to the chamber (e.g., 0.5 mg of mitochondrial protein).

    • Add a respiratory substrate (e.g., succinate) to initiate electron transport.

    • Record the basal rate of oxygen consumption (State 2).

    • Add ADP to stimulate ATP synthesis and measure the active rate of oxygen consumption (State 3).

    • Add this compound at various concentrations and record the inhibition of State 3 respiration.

    • To measure the activity of the alternative oxidase pathway, first add an inhibitor of Complex IV (e.g., potassium cyanide, KCN) to block the cytochrome pathway. Then, measure the remaining oxygen consumption, which is attributed to the AOX pathway.

    • Add SHAM to inhibit the AOX pathway and confirm that the remaining oxygen consumption ceases.

Analysis of AOX Gene Expression by RT-qPCR
  • RNA Extraction and cDNA Synthesis:

    • Grow fungal mycelia in liquid culture with and without this compound treatment for a specified period.

    • Harvest the mycelia and immediately freeze in liquid nitrogen.

    • Extract total RNA using a suitable kit or protocol, including a DNase I treatment step to remove genomic DNA contamination.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer and agarose (B213101) gel electrophoresis.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design and Validation:

    • Design primers specific to the AOX gene and one or more stable reference genes (e.g., actin, GAPDH, or tubulin) for your fungal species.

    • Validate the primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Run the qPCR reaction on a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).

    • Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the AOX gene and the reference gene(s) for each sample.

    • Calculate the relative expression of the AOX gene using the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).

Visualizations

Mitochondrial_Electron_Transport_Chain cluster_matrix Mitochondrial Matrix cluster_im Inner Mitochondrial Membrane cluster_ims Intermembrane Space Matrix ComplexI Complex I (NADH Dehydrogenase) Matrix->ComplexI NADH ComplexII Complex II (Succinate Dehydrogenase) Matrix->ComplexII Succinate UQ Ubiquinone Pool (Q) ComplexI->UQ ComplexII->UQ ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII AOX Alternative Oxidase (AOX) UQ->AOX CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ComplexIV->Matrix O2 -> H2O AOX->Matrix O2 -> H2O IMS This compound This compound This compound->ComplexIII SHAM SHAM SHAM->AOX

Caption: Mitochondrial electron transport chain with the site of action of this compound and the alternative oxidase bypass.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_molecular Molecular and Physiological Analysis Start Isolate Fungal Strain MGI Mycelial Growth Inhibition Assay Start->MGI MGI_SHAM Mycelial Growth Inhibition Assay (+ SHAM) Start->MGI_SHAM EC50 Determine EC50 (this compound) MGI->EC50 Compare Compare EC50 Values EC50->Compare EC50_SHAM Determine EC50 (this compound + SHAM) MGI_SHAM->EC50_SHAM EC50_SHAM->Compare RNA_Extraction RNA Extraction Compare->RNA_Extraction If AOX is implicated Mito_Isolation Mitochondrial Isolation Compare->Mito_Isolation If AOX is implicated RT_qPCR RT-qPCR for AOX gene RNA_Extraction->RT_qPCR Gene_Expression Analyze AOX Gene Expression RT_qPCR->Gene_Expression Respiration_Assay Oxygen Consumption Assay Mito_Isolation->Respiration_Assay AOX_Activity Determine AOX Activity Respiration_Assay->AOX_Activity

Caption: Experimental workflow for investigating the role of alternative oxidase in this compound resistance.

Troubleshooting_Logic Start Inconsistent EC50 Values Check_Inoculum Is the inoculum consistent and viable? Start->Check_Inoculum Check_Media Is the fungicide/SHAM distribution uniform in media? Check_Inoculum->Check_Media Yes Solution_Inoculum Use fresh, standardized inoculum. Check_Inoculum->Solution_Inoculum No Check_Controls Are the solvent and negative controls behaving as expected? Check_Media->Check_Controls Yes Solution_Media Ensure thorough mixing of stock solutions in molten agar. Check_Media->Solution_Media No Check_Incubation Are incubation conditions stable and optimal? Check_Controls->Check_Incubation Yes Solution_Controls Optimize solvent concentration; check for contamination. Check_Controls->Solution_Controls No Solution_Incubation Calibrate and monitor incubator. Check_Incubation->Solution_Incubation No Review_Protocol Review and standardize the entire protocol. Check_Incubation->Review_Protocol Yes Solution_Inoculum->Start Solution_Media->Start Solution_Controls->Start Solution_Incubation->Start

Caption: Logical troubleshooting workflow for inconsistent EC50 results in mycelial growth inhibition assays.

References

Technical Support Center: Pyraclostrobin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of pyraclostrobin for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white to light beige crystalline solid.[1][2] It is characterized by low solubility in water and higher solubility in various organic solvents.[1][2][3][4]

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in a range of organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions due to its high solubilizing capacity for this compound.[3][5][6] Other suitable organic solvents include ethanol, dimethylformamide (DMF), acetone, ethyl acetate, acetonitrile, dichloromethane, and toluene.[2][3]

Q3: What is the solubility of this compound in water?

A3: this compound has a very low solubility in water, reported to be approximately 1.9 mg/L at 20°C.[1][2][4][7] Another source indicates a water solubility of 2.7 mg/L at 20°C and pH 7.[8]

Troubleshooting Guide

Q4: My this compound is precipitating when I add it to my aqueous cell culture medium. What can I do?

A4: Precipitation upon addition to aqueous media is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Increase the solvent concentration: You can try increasing the percentage of the organic solvent (e.g., DMSO) in the final culture medium. However, it is crucial to first determine the tolerance of your cell line to the solvent, as high concentrations can be toxic.[9]

  • Use a co-solvent system: Employing a mixture of solvents can enhance solubility. For instance, a combination of DMSO and Pluronic F-68 or other surfactants can help maintain this compound in solution.[10]

  • pH adjustment: The solubility of some compounds can be influenced by pH.[11][12] While this compound's solubility is relatively stable between pH 5 and 7, investigating slight pH modifications of your media (within the physiological tolerance of your cells) might be beneficial.[7][13]

  • Sonication: After dilution, briefly sonicating the solution can help to dissolve any small precipitates that may have formed.[6]

  • Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help to prevent immediate precipitation.

Q5: I am observing crystal formation in my stock solution. How can I prevent this?

A5: Crystal formation in the stock solution, especially after storage, can occur if the compound's solubility limit is exceeded or due to temperature fluctuations.

  • Ensure the stock is fully dissolved: When preparing the stock solution, ensure the this compound is completely dissolved. This can be aided by gentle warming and vortexing.

  • Store at the correct temperature: Store the stock solution at the recommended temperature, typically -20°C, to maintain its stability.[3] Avoid repeated freeze-thaw cycles.[14]

  • Use freshly prepared solutions: Whenever possible, use freshly prepared stock solutions for your experiments to ensure consistency and avoid issues with precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperatureReference
Water1.9 mg/L20°C[1][2][4][7]
Water (pH 7)2.7 mg/L20°C[8]
Dimethyl Sulfoxide (DMSO)~30 mg/mLNot Specified[3]
Dimethyl Sulfoxide (DMSO)100 mg/mLNot Specified[6]
Dimethyl Sulfoxide (DMSO)250 mg/mLNot Specified[5][15]
Dimethylformamide (DMF)~30 mg/mLNot Specified[3]
Ethanol~10 mg/mLNot Specified[3]
Methanol100.8 g/L20°C[2]
Acetone>500 g/L20°C[2]
Ethyl Acetate>500 g/L20°C[2]
Acetonitrile>500 g/L20°C[2]
Dichloromethane>500 g/L20°C[2]
Toluene>500 g/L20°C[2]
n-Heptane3.7 g/L20°C[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid, purity ≥95%)[3]

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated analytical balance

  • Procedure:

    • Calculate the required mass of this compound for your desired volume and concentration. The molecular weight of this compound is 387.8 g/mol .[3][16] For 1 mL of a 10 mM stock solution, you will need 3.878 mg of this compound.

    • Weigh the calculated amount of this compound accurately using an analytical balance and transfer it to a sterile microcentrifuge tube.

    • Add the desired volume of DMSO to the tube.

    • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.[6]

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile microcentrifuge tubes or multi-well plates

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • It is recommended to perform dilutions in a stepwise manner to minimize precipitation. For example, to achieve a 10 µM final concentration from a 10 mM stock, first dilute the stock 1:10 in media (to 1 mM), then 1:10 again (to 100 µM), and finally 1:10 to reach 10 µM.

    • After each dilution step, gently mix the solution by pipetting up and down. Avoid vigorous vortexing which can cause shearing of cells if they are present.

    • Visually inspect the final diluted solutions for any signs of precipitation before adding them to your cells. If precipitation is observed, refer to the troubleshooting guide.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Warm dissolve->vortex store Store at -20°C vortex->store thaw Thaw Stock store->thaw Use in Experiment dilute Serially Dilute in Media thaw->dilute mix Gently Mix dilute->mix inspect Inspect for Precipitation mix->inspect add_to_cells Add to Cells inspect->add_to_cells Ready for Assay signaling_pathway This compound This compound Complex_III Mitochondrial Complex III (Cytochrome bc1 complex) This compound->Complex_III Inhibits ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Cellular_Respiration Cellular Respiration

References

Technical Support Center: Managing Pyraclostrobin Spray Drift in Experimental Plots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing pyraclostrobin spray drift within experimental plots.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the application of this compound in experimental settings.

Q1: What are the primary factors contributing to this compound spray drift in my experimental plots?

A1: Spray drift is influenced by a combination of factors that can be broadly categorized as equipment, weather conditions, and application practices. Key factors include droplet size, wind speed and direction, temperature and humidity, and the height of the spray boom. Smaller droplets are more susceptible to being carried off-target by wind. High winds will move spray droplets away from the intended application area. High temperatures and low humidity can cause spray droplets to evaporate, making them smaller and more prone to drift.

Q2: I'm observing phytotoxicity symptoms in my non-target control plots. How can I confirm if this is due to this compound drift?

A2: To confirm suspected drift, a multi-step approach is recommended. First, visually inspect the affected non-target plants for symptoms consistent with this compound exposure. Then, collect tissue samples from both the affected non-target plants and the intended target plants for residue analysis. This will quantitatively determine the presence and concentration of this compound. It is also crucial to review your application records, noting the weather conditions (especially wind speed and direction) and equipment settings at the time of application to identify potential causes of drift.

Q3: What are the immediate steps I should take if I suspect significant spray drift has occurred?

A3: If you suspect significant drift, immediately document the incident. Record the date, time, weather conditions, and application parameters. Collect samples from affected non-target areas as soon as possible for potential residue analysis. Evaluate the potential impact on adjacent experiments and consider if the data from the affected plots can still be considered valid for your study's objectives.

Q4: How can I effectively minimize spray drift during application in small experimental plots?

A4: Minimizing spray drift in small plots requires careful planning and precise application techniques. Utilize spray nozzles that produce larger, coarser droplets, as these are less likely to drift. Whenever possible, use physical barriers such as windscreens or shrouds around the spray boom. Apply this compound when wind speeds are low, ideally between 3 and 10 mph, and blowing away from sensitive, non-target areas. Keep the spray boom as low as possible to the target crop canopy. The use of drift-reducing adjuvants in the spray tank mixture can also be beneficial.

Q5: Can the formulation of this compound affect its drift potential?

A5: Yes, the formulation can influence drift potential. For instance, some formulations may have different volatilities or may be designed to be mixed with specific adjuvants that can alter the droplet size spectrum. Always consult the product label for specific recommendations regarding drift management for the particular this compound formulation you are using.

Data Presentation: Key Parameters for Drift Management

The following tables summarize critical quantitative data to aid in the planning and execution of this compound applications to minimize spray drift.

Table 1: Wind Speed and Drift Potential

Wind Speed (mph)Drift PotentialRecommendation for Application
0 - 3High (due to inversion)Avoid application
3 - 10Low to ModerateIdeal for application
10 - 15HighAvoid application
> 15Very HighDo not apply

Table 2: Spray Nozzle Type and Droplet Size

Nozzle TypeDroplet Size CategoryDrift Potential
Fine< 150 µmHigh
Medium150 - 250 µmModerate
Coarse250 - 400 µmLow
Very Coarse> 400 µmVery Low

Table 3: Boom Height and Drift Reduction

Boom Height Above CanopyExpected Drift Reduction
18 inchesBaseline
12 inchesUp to 25%
6 inchesUp to 50%

Experimental Protocols

Protocol 1: Assessing this compound Spray Drift Using Water-Sensitive Paper

Objective: To quantitatively and qualitatively assess the spray drift of a this compound application under specific experimental conditions.

Materials:

  • This compound formulation

  • Calibrated sprayer with selected nozzles

  • Water-sensitive paper (WSP) cards

  • Stakes or holders for WSP cards

  • Anemometer to measure wind speed

  • Hygrometer to measure relative humidity

  • Thermometer to measure temperature

  • GPS unit for marking plot and sampler locations

  • Image analysis software

Methodology:

  • Site Selection and Setup:

    • Define the boundaries of the target experimental plot where this compound will be applied.

    • Establish downwind and upwind transects from the edge of the application area.

    • Place WSP cards at predetermined intervals along the transects (e.g., 1m, 3m, 5m, 10m downwind).

    • Position the WSP cards at a height representative of the non-target crop canopy.

  • Pre-Application Data Collection:

    • Record the GPS coordinates of the plot and each WSP card location.

    • Just prior to application, measure and record the wind speed and direction, temperature, and relative humidity.

  • This compound Application:

    • Prepare the this compound spray solution according to the experimental design, including any adjuvants.

    • Apply the spray solution uniformly across the target plot using the calibrated sprayer at a consistent speed and boom height.

  • Post-Application Sample Collection:

    • Allow the spray droplets on the WSP cards to dry completely.

    • Carefully collect the WSP cards, ensuring not to smudge the droplet stains. Place them in labeled, sealed bags.

  • Data Analysis:

    • Scan the collected WSP cards at a high resolution.

    • Use image analysis software to quantify the spray coverage (% area) and droplet density (droplets/cm²) on each card.

    • Analyze the data to determine the extent of off-target drift at various distances from the application zone.

Visualizations

SprayDrift_Workflow cluster_prep Pre-Application Planning cluster_conditions On-Site Conditions Assessment cluster_application Application cluster_post Post-Application A Define Experimental Objective B Select this compound Formulation & Adjuvants A->B C Choose Appropriate Spray Nozzles (Coarse Droplets) B->C D Calibrate Sprayer C->D E Measure Wind Speed & Direction (3-10 mph) D->E F Assess Temperature & Humidity E->F If conditions are unfavorable, wait. G Set Low Boom Height F->G If conditions are favorable, proceed. H Apply this compound G->H I Monitor for Changes in Conditions H->I J Decontaminate Equipment H->J I->H Adjust as needed K Document All Parameters J->K

Caption: Decision workflow for minimizing this compound spray drift.

Factors_Influencing_Drift cluster_equipment Equipment & Application cluster_weather Weather Conditions cluster_droplet Spray Characteristics Drift Spray Drift Potential Nozzle Nozzle Type & Size DropletSize Droplet Size Nozzle->DropletSize Pressure Spray Pressure Pressure->DropletSize BoomHeight Boom Height BoomHeight->Drift Wind Wind Speed & Direction Wind->Drift Temp Temperature Temp->Drift Humidity Humidity Humidity->Drift DropletSize->Drift Formulation Formulation & Adjuvants Formulation->DropletSize Experimental_Workflow A Site Selection & Setup (Plots & Transects) B Place Water-Sensitive Paper Samplers A->B C Record Pre-Application Weather Data B->C D Calibrated this compound Application C->D E Collect Dried WSP Samplers D->E F Scan WSP Cards E->F G Image Analysis (% Coverage, Droplet Density) F->G H Data Interpretation & Reporting G->H

Technical Support Center: Enhancing Pyraclostrobin Fungicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the fungicidal activity of pyraclostrobin with adjuvants.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during experimentation.

Question Answer
Q1: Why am I observing reduced fungicidal efficacy after adding an adjuvant? A1: Several factors could contribute to this: • Incorrect Adjuvant Concentration: Adjuvants have an optimal concentration range. Exceeding this can sometimes be counterproductive. For instance, certain adjuvants showed optimal efficiency at specific low concentrations (e.g., organosilicone S903 at 2.5 mg/L).[1] • pH Incompatibility: Adjuvants can significantly alter the pH of the spray solution.[2] Most pesticides are more effective in slightly acidic conditions. If the adjuvant creates a highly alkaline or acidic environment, it could degrade the this compound.[3] • Negative Interactions: The adjuvant may interact negatively with the this compound formulation or other components in the tank mix, reducing its bioavailability.[2]
Q2: My experiment shows increased phytotoxicity (crop damage) after applying the this compound-adjuvant mixture. What is the cause? A2: Increased phytotoxicity is a known risk when using adjuvants.[4] Adjuvants, particularly methylated seed oils (MSOs) and crop oil concentrates (COCs), enhance penetration into the leaf cuticle.[3] While this improves fungicide uptake, it can also increase the absorption of the active ingredient to levels that are toxic to the plant, especially under hot and dry conditions. Consider reducing the adjuvant concentration or switching to a less aggressive type, like a nonionic surfactant (NIS).
Q3: My lab results showed a significant enhancement in efficacy, but this is not replicating in field trials. Why? A3: The transition from controlled lab conditions to the field introduces many variables. In some field experiments, the efficacy of this compound with adjuvants showed no significant difference from the fungicide alone.[1] This indicates that other factors, such as spray application technology, environmental conditions (rain, wind, UV degradation), and the waxy layer on plant surfaces, play a crucial role in overall performance.[1][5] Adjuvants can improve rainfastness and adhesion, but application methods must ensure proper coverage.[5]
Q4: How do I select the right type of adjuvant for my experiment? A4: The choice depends on your target pathogen, crop, and experimental goals. • Organosilicones and Oils: These are effective at improving wetting and penetration of hydrophobic surfaces, like the waxy cuticle of leaves.[1][3] • Chitosan (B1678972): This is a biocompatible adjuvant that has its own antifungal properties and can induce plant resistance, allowing for a reduction in the this compound dosage while maintaining high efficacy.[6][7] • Nonionic Surfactants (NIS): These are general-purpose adjuvants that reduce the surface tension of water, improving spray coverage and spreading.[3] They are often a good starting point for experimentation.
Q5: I'm seeing inconsistent results between experimental replicates. What are the common causes? A5: Inconsistent results can stem from several sources: • Improper Mixing: Ensure the tank mix is thoroughly agitated. Some adjuvants require a specific order of addition to the tank. • Water Quality: Hard water contains cations (calcium, magnesium) that can bind to pesticides and reduce their effectiveness. Using a water conditioner or deionized water for lab experiments can mitigate this.[3] • Calibration: Ensure all application equipment, from pipettes in the lab to sprayers in the field, is accurately calibrated.[8] • Environmental Variability: In field or greenhouse settings, slight differences in temperature, humidity, and light exposure between replicates can affect results.

Data Presentation: Efficacy Enhancement

The following tables summarize quantitative data from studies on enhancing this compound's efficacy with various adjuvants.

Table 1: In-Vitro Efficacy of this compound with Adjuvants against Colletotrichum scovillei

Adjuvant TypeAdjuvant NameOptimal Conc. (mg/L)Mycelial Growth Inhibition Increase (%)Spore Germination Inhibition Increase (%)Germ Tube Elongation Inhibition Increase (%)
OrganosiliconeS9032.541.3 - 58.828.2 - 44.627.8 - 39.8
Cationic122710041.3 - 58.828.2 - 44.627.8 - 39.8
NonionicAEO-5141.3 - 58.828.2 - 44.627.8 - 39.8
OilGY-Tmax5041.3 - 58.828.2 - 44.627.8 - 39.8
OilXP-2541.3 - 58.828.2 - 44.627.8 - 39.8

Data sourced from a study on pepper fruit anthracnose, showing that adjuvants significantly increased the inhibitory activity of this compound.[1]

Table 2: Field Efficacy of Low-Dosage this compound with Chitosan against Powdery Mildew (Rosa roxburghii)

TreatmentActive Ingredient Conc. (mg/L)Control Efficacy after 7 Days (%)Control Efficacy after 14 Days (%)
This compound + Chitosan100 + 50089.3094.58
This compound (High Dose)150<89.30<94.58
This compound (Low Dose)100<89.30<94.58
Chitosan Alone50058.7373.87

This study highlights that adding chitosan (500 mg/L) to a lower dose of this compound (100 mg/L) resulted in significantly higher control efficacy than a higher dose of this compound alone (150 mg/L).[6][7]

Experimental Protocols

Protocol 1: In-Vitro Mycelial Growth Inhibition Assay

This protocol is used to determine the effect of adjuvants on the fungicidal activity of this compound against a target fungus in a laboratory setting.

Materials:

  • Potato Dextrose Agar (PDA)

  • This compound stock solution

  • Adjuvant stock solution

  • Target fungal culture (e.g., Colletotrichum fructicola)[9]

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes

  • Incubator set to 25°C

Methodology:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and cool to approximately 55°C.

  • Treatment Preparation: Add appropriate volumes of this compound and adjuvant stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5 µg/mL).[9] Prepare a control plate with PDA only and plates with this compound alone and adjuvant alone.

  • Plating: Pour the supplemented PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of each prepared PDA plate.[9]

  • Incubation: Seal the plates and incubate them in the dark at 25°C.[9]

  • Data Collection: Measure the colony diameter at right angles daily or until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

Protocol 2: Field Trial for Efficacy Assessment

This protocol outlines a method for evaluating the performance of this compound-adjuvant mixtures under real-world conditions.

Materials:

  • Test crop (e.g., garlic, soybean)[5][10]

  • This compound formulation (e.g., Suspension Concentrate)

  • Adjuvant formulation (e.g., Dash® HC EC)[5][11][12]

  • Calibrated sprayer (backpack or tractor-mounted)

  • Water source

  • Personal Protective Equipment (PPE)

Methodology:

  • Experimental Design: Set up the trial in a randomized complete block design with multiple replications (e.g., 4 blocks).[5] Each block should contain plots for each treatment.

  • Treatments:

    • Treatment A: Untreated Control (sprayed with water only)

    • Treatment B: this compound alone (at the recommended dose, e.g., 100.5 g a.i. ha⁻¹)[5][12]

    • Treatment C: this compound + Adjuvant (at their respective recommended doses)[5]

  • Application: Apply the treatments using a calibrated sprayer to ensure uniform coverage.[8] Applications should be timed based on disease pressure or crop growth stage.

  • Disease Assessment: At set intervals (e.g., 7 and 14 days after application), visually assess the disease severity in each plot using a standardized rating scale (e.g., 0-9 scale).

  • Data Analysis: Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.

  • (Optional) Residue Analysis: Collect plant tissue samples at various time points post-application to analyze for this compound residues using methods like HPLC-DAD.[5][11][12] This is crucial for assessing food safety.

Visualizations: Pathways and Workflows

This compound's Mechanism of Action

This compound is a Quinone outside Inhibitor (QoI) fungicide.[13][14] It targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[14] By binding to the Qo site of cytochrome b, it blocks electron transfer, which halts ATP synthesis and ultimately leads to fungal cell death.[6]

G C1 Complex I C3 Complex III (Cytochrome bc1) C1->C3 C2 Complex II C2->C3 C4 Complex IV C3->C4 e- transfer ATP_Synthase ATP Synthase C4->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->C3 INHIBITS e- transfer Electrons Electrons from NADH & FADH2 Electrons->C1 Electrons->C2 Fungal_Cell_Death Fungal Cell Death

Caption: this compound inhibits fungal mitochondrial respiration at Complex III.

General Experimental Workflow

This workflow outlines the typical steps for evaluating the effect of an adjuvant on this compound's efficacy, from initial lab screening to field validation.

G start Hypothesis: Adjuvant X enhances This compound efficacy lab_screen 1. In-Vitro Screening (Mycelial Growth, Spore Germination) start->lab_screen dose_opt 2. Dose-Response Optimization lab_screen->dose_opt greenhouse 3. Greenhouse Trials (Potted Plants) dose_opt->greenhouse field 4. Field Trials (Randomized Blocks) greenhouse->field analyze 5. Data Analysis (Efficacy, Phytotoxicity, Residue) field->analyze end Conclusion analyze->end

Caption: Workflow for evaluating this compound-adjuvant combinations.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing common issues encountered during experiments.

G rect_node rect_node start Unexpected Result? issue_type Issue Type? start->issue_type phytotox phytotox issue_type->phytotox Phytotoxicity low_efficacy low_efficacy issue_type->low_efficacy Low Efficacy inconsistent inconsistent issue_type->inconsistent Inconsistent Results check_conc Adjuvant Concentration Too High? phytotox->check_conc check_field Field or Lab? low_efficacy->check_field check_mix Mixing or Calibration? inconsistent->check_mix check_conc->rect_node Yes Reduce Conc. or Change Adjuvant Type check_conc->rect_node No Check for stressful environmental conditions (heat, drought) check_field->rect_node Field Evaluate Spray Coverage, Application Method, and Rainfastness check_chem Chemical Interaction? check_field->check_chem Lab check_chem->rect_node Yes Check pH of Tank Mix, Test Water Hardness check_chem->rect_node No Re-evaluate Adjuvant Selection for Target check_mix->rect_node Yes Review Mixing Protocol, Recalibrate Equipment check_mix->rect_node No Standardize Environmental Conditions for Replicates

Caption: A logical guide for troubleshooting common experimental issues.

References

Technical Support Center: Optimization of Pyraclostrobin Application Timing for Disease Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the application timing of pyraclostrobin for effective disease control in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.

Issue 1: Reduced this compound Efficacy Despite Correct Dosage

Question: We are observing lower than expected disease control in our experiments, even though we are using the recommended concentration of this compound. What are the potential causes?

Answer: Several factors can contribute to reduced efficacy of this compound. Consider the following possibilities:

  • Application Timing: The application may not be aligned with the most susceptible stage of the fungal pathogen's life cycle. This compound is most effective when applied preventatively, before or at the very early stages of disease development.[1][2] It possesses both preventative and curative properties, but its curative action is more effective in the early stages of infection.[1][2][3]

  • Fungal Pathogen Identification: Ensure the target pathogen has been correctly identified.[1] this compound is a broad-spectrum fungicide but may have varying efficacy against different fungal species.[1][3]

  • Resistance: The fungal population may have developed resistance to QoI (Quinone outside Inhibitor) fungicides like this compound.[1]

  • Spray Coverage: Inadequate spray coverage can result in sublethal doses reaching the target pathogen.[1]

  • Environmental Conditions:

    • Rainfall: Heavy rainfall shortly after application can wash off the product before it has been adequately absorbed by the plant tissues.[2][4][5]

    • Temperature and Humidity: High temperatures and low humidity can lead to rapid drying of spray droplets, reducing absorption.[6][7][8] Conversely, high humidity and specific temperature ranges can favor rapid disease development, potentially overwhelming the fungicide's protective barrier if not timed correctly.[6][7][9][10]

Troubleshooting Workflow:

G start Reduced Efficacy Observed q1 Verify Application Timing start->q1 s1 Applied Preventatively or at First Sign of Disease? q1->s1 s1_yes Yes s1->s1_yes Yes s1_no No s1->s1_no No q2 Confirm Pathogen ID & Sensitivity s1_yes->q2 a1 Adjust timing to be prophylactic or at initial disease onset. s1_no->a1 a1->q2 s2 Is pathogen correctly identified and known to be sensitive? q2->s2 s2_yes Yes s2->s2_yes Yes s2_no No s2->s2_no No q3 Assess Environmental Factors s2_yes->q3 a2 Re-identify pathogen and/or conduct sensitivity assays. s2_no->a2 a2->q3 s3 Rainfall or adverse temperature/humidity post-application? q3->s3 s3_yes Yes s3->s3_yes Yes s3_no No s3->s3_no No a3 Re-apply after adverse weather and consider weather forecasting for future applications. s3_yes->a3 q4 Evaluate Spray Coverage s3_no->q4 a3->q4 s4 Was thorough coverage achieved? q4->s4 s4_yes Yes s4->s4_yes Yes s4_no No s4->s4_no No end_node Consider Resistance Testing s4_yes->end_node a4 Optimize spray parameters (nozzle, pressure, volume). s4_no->a4 a4->end_node

Caption: Troubleshooting workflow for reduced this compound efficacy.

Issue 2: Determining the Optimal Application Window

Question: How can we design an experiment to determine the most effective application timing of this compound for a specific plant-pathogen system?

Answer: A well-designed experiment is crucial for defining the optimal application window. This typically involves comparing preventative and curative application schedules.

Experimental Protocol: Determining Optimal Application Timing

  • Plant Material and Pathogen Culture:

    • Use healthy, uniform plants of a susceptible cultivar.

    • Prepare a standardized inoculum of the target pathogen.

  • Treatment Groups:

    • Negative Control: Untreated, uninoculated plants.

    • Positive Control: Untreated, inoculated plants.

    • Preventative Applications: Apply this compound at various time points before inoculation (e.g., 48h, 24h, 8h, 3h prior).[9][10]

    • Curative Applications: Apply this compound at various time points after inoculation (e.g., 3h, 8h, 24h, 48h post-inoculation).[9][10]

  • Application:

    • Apply this compound at the recommended concentration, ensuring thorough coverage.

    • Use a calibrated sprayer to ensure consistent application.

  • Inoculation and Incubation:

    • Inoculate plants with the pathogen.

    • Provide optimal environmental conditions (temperature, humidity, wetness duration) for disease development.[9][10]

  • Data Collection:

    • Assess disease severity at regular intervals post-inoculation.

    • Calculate disease control efficacy for each treatment group relative to the positive control.

  • Statistical Analysis:

    • Use appropriate statistical methods (e.g., ANOVA) to determine significant differences between application timings.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plant_prep Prepare Uniform Plants preventative Preventative Application (-48h, -24h, -8h, -3h) plant_prep->preventative pathogen_prep Prepare Standardized Inoculum inoculation Inoculation pathogen_prep->inoculation preventative->inoculation curative Curative Application (+3h, +8h, +24h, +48h) inoculation->curative incubation Incubation under Optimal Conditions curative->incubation assessment Disease Severity Assessment incubation->assessment data_analysis Calculate Efficacy & Statistics assessment->data_analysis conclusion Determine Optimal Timing data_analysis->conclusion

Caption: Workflow for determining optimal this compound application timing.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mode of action of this compound?

A1: this compound is a Quinone outside Inhibitor (QoI) fungicide.[11] It works by inhibiting mitochondrial respiration in fungal cells by blocking electron transfer at the cytochrome bc1 complex (Complex III).[1][3][11] This disrupts the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and eventual cell death.[3][12]

Signaling Pathway Diagram:

G This compound This compound inhibition This compound->inhibition complex_iii Mitochondrial Complex III (Cytochrome bc1) electron_transport Electron Transport Chain complex_iii->electron_transport atp_synthesis ATP Synthesis electron_transport->atp_synthesis disruption electron_transport->disruption fungal_growth Fungal Growth & Proliferation atp_synthesis->fungal_growth cessation atp_synthesis->cessation inhibition->complex_iii inhibition->electron_transport disruption->atp_synthesis cessation->fungal_growth

Caption: this compound's mode of action via inhibition of mitochondrial respiration.

Q2: How do preventative and curative activities of this compound differ in terms of timing?

A2:

  • Preventative (Prophylactic) Activity: This is the primary and most effective use of this compound.[1] It involves applying the fungicide before fungal spores germinate or penetrate the host tissue.[2] This creates a protective barrier on the plant surface.[1] For diseases like pepper anthracnose, applications initiated at the full-bloom stage, before disease onset, have shown significant success in delaying and reducing disease incidence.[13][14]

  • Curative (Eradicative) Activity: this compound can also act curatively by stopping the growth of the fungus after infection has occurred but before symptoms are widespread.[1][2] However, its curative efficacy is generally lower than its preventative efficacy and is most effective when applied very soon after infection.[15][16] For strawberry anthracnose, post-infection applications were effective when made within 3 to 8 hours after the start of a wetness period conducive to infection.[9][10]

Q3: What is the rainfastness of this compound and how should it influence application timing?

A3: Rainfastness refers to the ability of a fungicide to resist being washed off by rain. While this compound is absorbed relatively quickly by plant tissues and exhibits translaminar movement (movement through the leaf), heavy rainfall immediately after application can reduce its efficacy.[1][2][17] It is advisable to avoid applying this compound if heavy rain is forecast.[2] If rainfall occurs, the interval between application and the rain event is critical. One study on Asian Soybean Rust showed that even rainfall simulated 120 minutes after application could still negatively affect disease control.[8]

Q4: How does temperature affect the efficacy of this compound?

A4: Temperature can influence both the pathogen's activity and the fungicide's performance. Fungal pathogens often have optimal temperature ranges for growth and infection.[6][7] For instance, strawberry anthracnose development is higher at temperatures of 22°C and 30°C.[9][10] High temperatures can also increase the degradation rate of some fungicides.[8] Encapsulation studies have explored temperature-triggered release of this compound, suggesting that its efficacy is linked to environmental temperatures that also favor pathogen growth.[6][7]

Data on Application Timing and Efficacy

Table 1: Effect of this compound Application Timing on Pepper Anthracnose Control

Application TimingDisease Incidence Reduction (%)Pepper Yield Increase (%)
Initiated at Full-Bloom Stage23.67 - 89.8010.7 - 29.2

Source: Data synthesized from studies on Colletotrichum scovillei on pepper.[13][14]

Table 2: Efficacy of Preventative vs. Curative this compound Applications on Strawberry Anthracnose

Application Timing Relative to InoculationDisease Control Efficacy
Preventative
48h beforeHigh
24h beforeHigh
8h beforeHigh
3h beforeHigh
Curative
3h afterSignificant Control
8h afterSignificant Control
24h afterReduced Efficacy
48h afterLow Efficacy

Source: Data synthesized from controlled studies on Colletotrichum acutatum on strawberry. Note: Preventative sprays were generally more effective than curative sprays.[9][10]

Table 3: Impact of Application Interval on Early Leaf Spot Control in Peanut

Application IntervalEfficacy Comparison
2 weeksConsistently better control than standard chlorothalonil (B1668833) programs.[17]
3 weeksAs effective as recommended rates of chlorothalonil, tebuconazole, and azoxystrobin (B1666510) applied every 2 weeks.[17]
4 weeksLess active against early leaf spot compared to a 2-week schedule.[17]

Source: Data from field trials on peanut cv. Georgia Green.[17]

References

Technical Support Center: Investigating Unexpected Phytotoxicity Symptoms from Pyraclostrobin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phytotoxicity from pyraclostrobin in their experiments.

Troubleshooting Guides

Unexpected phytotoxicity from this compound can manifest in various ways, often confounding experimental results. This guide provides a systematic approach to identifying and resolving these issues.

Initial Assessment of Phytotoxicity Symptoms

Commonly observed phytotoxicity symptoms can be mistaken for disease or other environmental stressors. A careful initial assessment is crucial.

Visual Inspection:

  • Leaf Symptoms: Look for chlorosis (yellowing), necrosis (tissue death) appearing as spots or blotches, leaf margin burn, or a "scorched" appearance.[1] Leaves may also exhibit deformities such as twisting, curling, or cupping.

  • Growth Inhibition: Observe for stunting of overall plant growth, reduced root or shoot biomass, and poor germination.[2]

  • Fruit and Flower Damage: Inspect for scarring, russeting (patches of rough, discolored skin on fruits), or discoloration of flowers.

Distinguishing from Other Stressors:

  • Pattern of Damage: Phytotoxicity often appears uniformly on plant parts directly exposed to the chemical spray. Damage from pests or diseases typically spreads over time and may show a more random or clustered distribution.

  • Onset of Symptoms: Symptoms of chemical injury usually appear suddenly and within a few days of application, with no further spread to new, untreated growth.

Troubleshooting Flowchart

To diagnose the potential cause of unexpected phytotoxicity, follow this logical progression:

Troubleshooting_Flowchart A Unexpected Phytotoxicity Observed B Review Application Protocol A->B C Examine Tank Mix and Adjuvants A->C D Assess Environmental Conditions A->D E Investigate Crop-Specific Sensitivity A->E F Incorrect Concentration or Rate? B->F G Incompatible Tank Mix Partners? C->G H Presence of Penetrant Adjuvants? C->H I Extreme Temperature or Humidity? D->I J Drought or Water Stress? D->J K Known Sensitive Species/Variety? E->K L Consult Literature/Technical Support F->L Yes G->L Yes H->L Yes N Optimize Application Conditions I->N Yes J->N Yes M Consider Alternative Formulation or Fungicide K->M Yes O Conduct Small-Scale Tolerance Test L->O M->O N->O

Caption: Troubleshooting workflow for diagnosing this compound phytotoxicity.

Frequently Asked Questions (FAQs)

Q1: We observed leaf scorching and necrosis after applying this compound. What could be the cause?

A1: Leaf scorching and necrosis are common symptoms of phytotoxicity. Several factors could be responsible:

  • High Concentrations: Applying this compound at a rate exceeding the recommended dosage for your specific crop can lead to cellular damage.

  • Adjuvants and Tank Mixes: The inclusion of certain adjuvants, particularly those that enhance penetration (e.g., oils, surfactants), can increase the uptake of this compound to phytotoxic levels.[3] Chemical incompatibility with other pesticides or fertilizers in a tank mix can also result in the formation of phytotoxic compounds.

  • Environmental Conditions: Applying this compound under conditions of high temperature, high humidity, or intense sunlight can increase the risk of leaf burn. Plants under drought stress are also more susceptible.

  • Crop Sensitivity: Some plant species and varieties are inherently more sensitive to strobilurin fungicides. For instance, certain varieties of apples and Concord grapes are known to be sensitive to some strobilurins.[1]

Q2: Can this compound cause growth inhibition in the absence of visible leaf damage?

A2: Yes, it is possible to observe growth inhibition without prominent leaf symptoms. This compound's primary mode of action is the inhibition of mitochondrial respiration.[4] While this is the intended mechanism against fungi, it can also transiently affect plant mitochondria. In sensitive plants or at excessive concentrations, this can lead to a reduction in cellular energy (ATP) production, which can manifest as stunted root and shoot growth, even if the leaves appear healthy. For example, studies have shown that a this compound-based fungicide can inhibit the growth of both the aerial parts and roots of wheat seedlings at a concentration of 4.75 mg/L.[2]

Q3: We are seeing unexpected phytotoxicity with a new tank mix including this compound. How can we determine the cause?

A3: When a new tank mix is associated with phytotoxicity, it is important to investigate potential incompatibilities.

  • Physical Incompatibility: This can sometimes be observed in the spray tank as clumping, precipitation, or the formation of oily residues.

  • Chemical Incompatibility: This is not always visible in the tank but can result in the formation of new compounds that are toxic to the plant.

  • Troubleshooting Steps:

    • Conduct a "jar test" to check for physical compatibility before mixing a full tank.

    • Review the labels of all tank mix partners for any known incompatibilities.

    • Apply each component of the tank mix separately to small plots of the target crop to isolate the problematic component or combination.

Q4: How does environmental stress influence the phytotoxic potential of this compound?

A4: Environmental stress can significantly increase a plant's susceptibility to chemical injury.

  • Drought Stress: Water-stressed plants may have a thinner cuticle, allowing for more rapid and extensive uptake of the fungicide. Their metabolic capacity to detoxify the compound may also be reduced.

  • High Temperatures and Sunlight: These conditions can accelerate the rate of chemical reactions on the leaf surface and increase the uptake of this compound, potentially leading to cellular damage.

  • High Humidity: Reduces the drying time of the spray droplets on the leaf surface, which can increase the total amount of active ingredient absorbed by the plant.

Quantitative Data on this compound Phytotoxicity

The following tables summarize quantitative data from various studies on the phytotoxic effects of this compound.

Table 1: Phytotoxicity Thresholds of this compound in Different Plant Species

Plant SpeciesEffectConcentrationReference
Triticum aestivum (Wheat)Inhibition of aerial parts and roots4.75 mg/L[2]
Lactuca sativa (Lettuce)Growth inhibition4.75 mg/L[2]
Raphanus sativus (Radish)Growth inhibition4.75 mg/L[2]
Pennisetum glaucum (Pearl Millet)Growth inhibition4.75 mg/L[2]

Table 2: Impact of Adjuvants on this compound Retention

CropAdjuvantEffect on this compound ResidueReference
GarlicDash® HC EC (Emulsifiable Concentrate)Increased retention on foliage[3]
CucumberOil Adjuvants (e.g., GYT, ESO)Enhanced efficacy, better droplet affinity on diseased leaves[5]

Experimental Protocols

To investigate unexpected phytotoxicity, a series of experiments can be conducted to assess the physiological and biochemical responses of the plant.

1. Assessment of Oxidative Stress

Oxidative stress is a common response to chemical-induced injury. Key markers include the accumulation of reactive oxygen species (ROS) and lipid peroxidation.

a) Quantification of Hydrogen Peroxide (H₂O₂)

  • Principle: This protocol uses a colorimetric method where H₂O₂ reacts with 4-aminoantipyrine (B1666024) and phenol (B47542) in the presence of peroxidase to produce a stable red product, which can be quantified spectrophotometrically.

  • Methodology:

    • Grind 0.1 g of plant tissue in 1 mL of 5% (w/v) trichloroacetic acid (TCA).

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Add activated charcoal to the supernatant to remove pigments, and then centrifuge again.

    • Adjust the pH of the supernatant to 8.4 with ammonium (B1175870) hydroxide.

    • To 1 mL of the supernatant, add 1 mL of the colorimetric reagent (containing 4-aminoantipyrine, phenol, and peroxidase in a phosphate (B84403) buffer, pH 5.6).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 505 nm.

    • Calculate the H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂.

b) Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)

  • Principle: Lipid peroxidation is estimated by measuring the concentration of malondialdehyde (MDA), a breakdown product of polyunsaturated fatty acids. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.[6]

  • Methodology:

    • Homogenize 0.1 g of leaf tissue in 0.5 mL of 0.1% (w/v) TCA.

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

    • Mix 0.5 mL of the supernatant with 1.5 mL of 0.5% TBA in 20% TCA.

    • Incubate the mixture in a water bath at 95°C for 25 minutes.

    • Stop the reaction by placing the samples on ice.

    • Centrifuge at 15,000 x g for 5 minutes to clarify the solution.

    • Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).

    • Calculate the MDA concentration using the Lambert-Beer law with an extinction coefficient of 155 mM⁻¹cm⁻¹. Results are typically expressed as µmol MDA per gram of fresh weight.[6]

2. Evaluation of Photosynthetic Performance

Phytotoxicity can impair photosynthetic efficiency. This can be quantified by measuring chlorophyll (B73375) fluorescence and gas exchange parameters.

a) Chlorophyll Fluorescence Measurement

  • Principle: Chlorophyll fluorescence provides a non-invasive measure of the quantum efficiency of Photosystem II (PSII). A common parameter is Fv/Fm, which represents the maximum quantum efficiency of PSII and is a sensitive indicator of plant stress.

  • Methodology:

    • Dark-adapt the leaves for at least 30 minutes.

    • Use a portable chlorophyll fluorometer to measure the minimal fluorescence (Fo) with a weak measuring light.

    • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

    • The fluorometer will automatically calculate Fv/Fm, where Fv = Fm - Fo.

3. Gene Expression Analysis

To understand the molecular response to this compound-induced stress, the expression of key stress-responsive genes can be analyzed.

a) Quantitative Real-Time PCR (qRT-PCR)

  • Principle: qRT-PCR is used to quantify the transcript levels of specific genes. Genes of interest could include those encoding antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase), pathogenesis-related (PR) proteins, and key enzymes in hormone biosynthesis pathways.

  • Methodology:

    • RNA Extraction: Extract total RNA from control and this compound-treated plant tissues using a suitable RNA extraction kit or protocol.

    • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

    • qRT-PCR: Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, often normalized to a stably expressed reference gene. A study on tomato plants treated with this compound showed increased expression of genes related to photosynthesis (RBCs), gibberellic acid synthesis (GA20o), and nitrogen assimilation (NR).[7]

Signaling Pathways and Molecular Mechanisms

Proposed Signaling Pathway for this compound-Induced Phytotoxicity

This compound's primary target in fungi is the cytochrome bc1 complex in the mitochondrial electron transport chain.[4] While it has a lower affinity for the plant mitochondrial complex, at high concentrations or under conditions of increased uptake, it can cause a transient inhibition. This can lead to an overproduction of reactive oxygen species (ROS), triggering a cascade of downstream events that can result in either an adaptive stress response or phytotoxicity.

Pyraclostrobin_Phytotoxicity_Pathway cluster_0 Cellular Response This compound This compound Application Mitochondria Mitochondrial Electron Transport Chain Inhibition This compound->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Signaling Stress Signaling Cascade (e.g., MAPK activation) ROS->Signaling Photosynthesis Inhibition of Photosynthesis ROS->Photosynthesis Membrane_Damage Lipid Peroxidation & Membrane Damage ROS->Membrane_Damage Gene_Expression Altered Gene Expression Signaling->Gene_Expression Antioxidant Upregulation of Antioxidant Enzymes Gene_Expression->Antioxidant Detoxification Detoxification Mechanisms Gene_Expression->Detoxification Hormonal Hormonal Imbalance (e.g., Ethylene Synthesis) Gene_Expression->Hormonal Tolerance Stress Tolerance & Acclimation Antioxidant->Tolerance Detoxification->Tolerance Phytotoxicity Phytotoxicity Symptoms (Necrosis, Chlorosis, Stunting) Hormonal->Phytotoxicity Photosynthesis->Phytotoxicity Cell_Death Programmed Cell Death Membrane_Damage->Cell_Death Cell_Death->Phytotoxicity

Caption: Proposed signaling pathway of this compound-induced phytotoxicity in plants.

References

Technical Support Center: Strategies to Mitigate Pyraclostrobin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to understand and mitigate pyraclostrobin resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in fungi?

A1: The primary mechanism of resistance to this compound and other Quinone outside Inhibitor (QoI) fungicides is a target-site mutation in the mitochondrial cytochrome b (cyt b) gene.[1][2] This gene encodes a key protein in the fungal mitochondrial respiration pathway. This compound acts by binding to the Qo site of the cytochrome bc1 complex, which disrupts the electron transport chain and inhibits ATP production.[3] A single point mutation, most commonly the substitution of glycine (B1666218) (G) with alanine (B10760859) (A) at codon 143 (G143A), is the predominant cause of high-level resistance.[1][3][4][5] This mutation reduces the binding affinity of this compound to its target, rendering the fungicide ineffective.[1][3]

Q2: Are there other mechanisms of resistance to this compound?

A2: Yes, a secondary mechanism of resistance involves the activation of an alternative oxidase (AOX) pathway.[6] The AOX pathway provides a bypass for the cytochrome bc1 complex, allowing the electron transport chain to continue functioning even when the primary pathway is inhibited by this compound.[6] This mechanism generally confers a lower level of resistance compared to the G143A mutation.[6] In some cases, increased expression of efflux pumps that actively transport the fungicide out of the fungal cell can also contribute to resistance.

Q3: What are the key strategies to mitigate the development of this compound resistance in a research setting?

A3: The fundamental principle for mitigating this compound resistance is to reduce the selection pressure on fungal populations. This can be achieved through several strategies:

  • Fungicide Rotation: Avoid the continuous use of this compound or other fungicides from the same mode of action group (FRAC Group 11). Rotate with fungicides that have different target sites.[2][7]

  • Fungicide Mixtures: Utilize tank-mixes of this compound with fungicides from different mode of action groups, particularly multi-site inhibitors.[2][8] This makes it more difficult for a single mutational event to confer resistance to the entire application.

  • Integrated Pest Management (IPM): Employ a holistic approach that combines chemical control with non-chemical methods. This includes using resistant crop varieties (if applicable), practicing good sanitation to reduce pathogen inoculum, and optimizing environmental conditions to be less favorable for disease development.[9][10]

  • Adherence to Recommended Dosages: Always use this compound at the manufacturer's recommended concentration. Using sublethal doses can select for individuals with partial resistance, which can then evolve into higher levels of resistance.[11]

Q4: How can I determine if my fungal isolates are resistant to this compound?

A4: You can determine the resistance profile of your fungal isolates through in vitro sensitivity assays and molecular testing.

  • In Vitro Sensitivity Assays: These assays, such as mycelial growth inhibition or spore germination assays, measure the ability of the fungus to grow in the presence of varying concentrations of this compound. The results are typically expressed as the effective concentration that inhibits 50% of growth (EC50). A significant increase in the EC50 value compared to a known sensitive (wild-type) strain indicates resistance.

  • Molecular Testing: Molecular methods, such as Polymerase Chain Reaction (PCR) followed by sequencing or allele-specific PCR, can be used to detect the presence of resistance-conferring mutations, like the G143A mutation in the cyt b gene.[3][4]

Troubleshooting Guides for Experimental Workflows

Troubleshooting In Vitro this compound Sensitivity Assays
Issue Possible Cause(s) Suggested Solution(s)
No fungal growth, even in the control (no fungicide) plates. 1. Fungal isolate is not viable. 2. Contamination of media or isolate. 3. Incorrect incubation conditions (temperature, humidity).1. Re-culture the isolate from a stock culture to ensure viability. 2. Use aseptic techniques throughout the experimental setup. 3. Verify and optimize incubation conditions for the specific fungal species.
High variability in fungal growth between replicate plates. 1. Inconsistent inoculum size. 2. Uneven distribution of fungicide in the agar (B569324) medium.1. Use a standardized method for inoculation, such as using agar plugs of a consistent diameter. 2. Ensure the fungicide is thoroughly mixed into the molten agar before pouring plates.
Fungal growth observed at the highest this compound concentrations. 1. The isolate is highly resistant. 2. The fungicide stock solution has degraded or was prepared incorrectly.1. Extend the range of this compound concentrations to determine the upper limit of resistance. 2. Prepare a fresh stock solution of this compound and verify its concentration.
Troubleshooting Molecular Detection of the G143A Mutation
Issue Possible Cause(s) Suggested Solution(s)
No PCR amplification (no band on agarose (B213101) gel). 1. Poor quality or insufficient quantity of fungal DNA. 2. Presence of PCR inhibitors in the DNA sample. 3. Incorrect PCR parameters (annealing temperature, extension time). 4. Issues with primers (degradation, incorrect sequence).1. Re-extract the DNA using a reliable protocol and quantify the DNA concentration. 2. Include a DNA purification step to remove potential inhibitors. 3. Optimize the PCR cycling conditions, particularly the annealing temperature. 4. Order fresh primers and verify their sequence.
Non-specific PCR products (multiple bands on the gel). 1. The annealing temperature is too low. 2. Poor primer design.1. Increase the annealing temperature in increments of 1-2°C. 2. Design new primers with higher specificity for the target region of the cyt b gene.
Ambiguous sequencing results for the G143A mutation. 1. Low-quality PCR product used for sequencing. 2. Presence of a mixed population of sensitive and resistant genotypes in the original isolate.1. Purify the PCR product before sending it for sequencing. 2. Perform single-spore isolation to obtain a pure culture before DNA extraction.

Quantitative Data Summary

Table 1: EC50 Values for this compound in Sensitive and Resistant Fungal Isolates

Fungal Species Strain Type EC50 Range (µg/mL) Mean EC50 (µg/mL) Reference
Colletotrichum siamenseSensitive1.192 - 2.0681.586[1]
Colletotrichum siamenseResistant (G143A)18.159 - 23.79721.158[1]
Sclerotium rolfsiiBaseline Sensitivity0.0291 - 1.08710.4469[12]
Ascochyta rabieiBaseline Sensitivity0.0012 - 0.00330.0023[13]

Table 2: Frequency of this compound Resistance in Fungal Populations

Fungal Species Geographic Location / Crop Year of Collection Number of Isolates Tested Resistance Frequency (%) Reference
Colletotrichum siamenseStrawberry (Zhejiang, China)20192369.57[1]
Colletotrichum siamenseStrawberry (Zhejiang, China)202130100[1]
Botrytis cinereaStrawberry (Carolinas, USA)201121666.7[5][14]
Colletotrichum fructicolaPeach (China)Not specified39100 (74% high resistance, 26% low resistance)[15]
Colletotrichum siamensePeach (China)Not specified41100 (all low resistance)[15]

Detailed Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay for this compound Sensitivity

Objective: To determine the EC50 value of this compound for a fungal isolate.

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA)

  • This compound analytical standard

  • Sterile distilled water

  • Acetone (B3395972) (for stock solution)

  • Sterile Petri dishes (90 mm)

  • Sterile scalpel or cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in acetone to a concentration of 10 mg/mL. Store at 4°C in the dark.

  • Prepare Fungicide-Amended Media:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to 50-55°C in a water bath.

    • Prepare serial dilutions of the this compound stock solution in sterile distilled water.

    • Add the appropriate volume of each this compound dilution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final concentration of acetone does not exceed 0.1% (v/v) in the media.

    • Pour the fungicide-amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal colony on a PDA plate, excise a 5 mm mycelial plug using a sterile scalpel or cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Seal the plates with parafilm and incubate them in the dark at the optimal temperature for the fungal species being tested.

  • Data Collection and Analysis:

    • After a predetermined incubation period (when the colony in the control plate has reached approximately two-thirds of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average colony diameter for each concentration.

    • Determine the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:

      • Inhibition (%) = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

    • Use probit analysis or a similar statistical method to calculate the EC50 value.

Protocol 2: Allele-Specific PCR for Detection of the G143A Mutation in the cyt b Gene

Objective: To detect the presence of the G143A mutation conferring this compound resistance.

Materials:

  • Fungal DNA extract

  • Allele-specific primers (forward primer specific for the resistant allele, forward primer specific for the sensitive allele, and a common reverse primer)

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis system

Procedure:

  • Primer Design: Design two forward primers that differ at their 3' end, one matching the sensitive allele (GGT at codon 143) and the other matching the resistant allele (GCT at codon 143). A common reverse primer is designed downstream of the mutation site.

  • PCR Reaction Setup:

    • Set up two separate PCR reactions for each DNA sample.

    • Reaction 1: Contains the forward primer for the sensitive allele and the common reverse primer.

    • Reaction 2: Contains the forward primer for the resistant allele and the common reverse primer.

    • Each reaction should contain the DNA template, primers, dNTPs, Taq polymerase, and reaction buffer.

  • PCR Amplification:

    • Perform PCR using a thermocycler with the following general conditions (optimization may be required):

      • Initial denaturation: 95°C for 5 minutes

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds (optimize for specific primers)

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 10 minutes

  • Analysis of PCR Products:

    • Run the PCR products from both reactions on an agarose gel.

    • Interpretation of Results:

      • Sensitive Isolate: A PCR product will be observed only in the reaction with the sensitive allele-specific primer.

      • Resistant Isolate: A PCR product will be observed only in the reaction with the resistant allele-specific primer.

      • Heteroplasmic Isolate (containing both sensitive and resistant mitochondria): A PCR product will be observed in both reactions.

Visualizations

Pyraclostrobin_MoA_and_Resistance cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain (ETC) ComplexI Complex I UQ Ubiquinone Pool ComplexI->UQ e- ComplexII Complex II ComplexII->UQ e- ComplexIII Complex III (cytochrome bc1) UQ->ComplexIII e- AOX Alternative Oxidase (AOX) UQ->AOX e- (Bypass Pathway) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP synthesis This compound This compound (QoI Fungicide) This compound->ComplexIII Inhibits Qo site G143A G143A Mutation in cyt b gene G143A->ComplexIII Alters binding site

Caption: Mechanism of action of this compound and resistance pathways.

Experimental_Workflow Start Suspected Resistant Fungal Isolate Isolation Single-Spore Isolation Start->Isolation Culture Pure Culture on Fungicide-Free Medium Isolation->Culture In_Vitro_Assay In Vitro Sensitivity Assay (Mycelial Growth Inhibition) Culture->In_Vitro_Assay DNA_Extraction Fungal DNA Extraction Culture->DNA_Extraction EC50_Calc Calculate EC50 Value In_Vitro_Assay->EC50_Calc Molecular_Assay Molecular Assay (Allele-Specific PCR or Sequencing) DNA_Extraction->Molecular_Assay Mutation_Analysis Analyze for G143A Mutation Molecular_Assay->Mutation_Analysis Sensitive Sensitive Phenotype (Low EC50) EC50_Calc->Sensitive Compare to Wild-Type Resistant Resistant Phenotype (High EC50) EC50_Calc->Resistant Compare to Wild-Type Wild_Type Wild-Type Genotype (No G143A) Mutation_Analysis->Wild_Type Mutant Mutant Genotype (G143A Present) Mutation_Analysis->Mutant Report Correlate Phenotype and Genotype Sensitive->Report Resistant->Report Wild_Type->Report Mutant->Report Mitigation_Strategies Goal Goal: Mitigate this compound Resistance Principle Reduce Selection Pressure Goal->Principle Rotation Fungicide Rotation (Different FRAC Groups) Principle->Rotation Mixtures Fungicide Mixtures (e.g., with multi-site fungicides) Principle->Mixtures IPM Integrated Pest Management (IPM) Principle->IPM Dosage Adherence to Recommended Dosage Principle->Dosage Cultural Cultural Practices (e.g., sanitation, canopy management) IPM->Cultural Resistant_Varieties Use of Resistant Crop Varieties IPM->Resistant_Varieties Monitoring Pathogen Population Monitoring IPM->Monitoring

References

Validation & Comparative

Pyraclostrobin vs. Azoxystrobin: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals objectively comparing the performance of pyraclostrobin and azoxystrobin (B1666510), supported by experimental data.

This compound and azoxystrobin are two of the most prominent fungicides in the strobilurin class (Quinone outside Inhibitors, QoI), widely utilized in agriculture to manage a broad spectrum of fungal diseases. Both active ingredients share a common mode of action by inhibiting mitochondrial respiration in fungi, yet they exhibit distinct chemical properties that influence their efficacy, systemic movement, and physiological effects on plants. This guide provides a detailed comparative analysis of their performance, incorporating quantitative data from field trials and outlining the experimental methodologies of key studies.

Core Efficacy and Physicochemical Properties

Both this compound and azoxystrobin belong to the FRAC Group 11 fungicides, which target the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[1] This inhibition disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.[2] Despite this shared mechanism, their performance in the field can differ significantly due to variations in their systemic properties and their impact on plant physiology.

Azoxystrobin is characterized by its xylem-mobile systemic activity, allowing it to be absorbed by the plant and transported upwards through the vascular system.[1] This property makes it highly effective for preventative disease control, offering long-lasting protection.[1] In contrast, this compound is described as having locally systemic or translaminar activity, meaning it moves from the upper to the lower side of the leaf but does not translocate throughout the entire plant.[1] this compound is also recognized for its beneficial physiological effects on plants, often referred to as "plant health" benefits, which include increased stress tolerance and enhanced growth.[1]

Quantitative Performance Data

The following tables summarize quantitative data from comparative studies on the efficacy of this compound and azoxystrobin in controlling specific diseases and their impact on crop yield.

Table 1: Efficacy in Controlling Cercospora Leaf Spot of Sugar Beet

Fungicide TreatmentMean Disease Severity (%)Control Efficacy (%)
Untreated Control45.3-
Azoxystrobin30.133.6
This compound15.865.1

Data adapted from a field study on sugar beet. Disease severity was assessed visually.

Table 2: Meta-Analysis of Yield Response in Hybrid Field Corn

Fungicide TreatmentMean Yield Difference ( kg/ha ) vs. Untreated
Azoxystrobin230
This compound256

Data from a meta-analysis of 101 studies.[2] Yield difference represents the average increase in grain yield in fungicide-treated plots compared to untreated plots.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are summaries of the experimental protocols for the key studies cited.

Control of Cercospora Leaf Spot of Sugar Beet
  • Experimental Design: Randomized complete block design with four replications.

  • Plot Size: Each plot consisted of six rows, 6 meters long, with a row spacing of 0.5 meters.

  • Fungicide Application: Fungicides were applied as a foliar spray using a knapsack sprayer calibrated to deliver 1000 L/ha of spray solution. Applications were initiated at the first appearance of disease symptoms and repeated at 14-day intervals.

  • Disease Assessment: Disease severity was assessed visually on 25 randomly selected leaves per plot, using a 0-10 scale, where 0 represents no disease and 10 represents complete leaf necrosis. The mean disease severity for each plot was then calculated.

  • Data Analysis: The percentage of disease control was calculated using the formula: Control Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100. Data were subjected to analysis of variance (ANOVA), and means were separated using Fisher's least significant difference (LSD) test.

Meta-Analysis of Yield Response in Hybrid Field Corn

This study synthesized data from 101 individual field studies conducted across the U.S. Corn Belt. The methodologies of the individual studies varied, but generally included:

  • Experimental Design: Primarily randomized complete block designs.

  • Fungicide Application: Foliar applications of this compound or azoxystrobin were typically made between the V6 (six-leaf) and R3 (milk) growth stages. Application rates and timings varied according to the specific protocols of each study.

  • Data Collection: Grain yield was harvested from the center rows of each plot and adjusted to a standard moisture content.

  • Meta-Analysis: The mean yield difference between the fungicide-treated and untreated plots was calculated for each study. A random-effects model was used to compute the overall mean yield response and confidence intervals for each fungicide.

Signaling Pathways and Mode of Action

The following diagrams illustrate the key signaling pathways affected by this compound and azoxystrobin.

Fungicidal_Mode_of_Action cluster_fungus Fungal Mitochondrion cluster_result Result Pyra_Azo This compound / Azoxystrobin Complex_III Cytochrome bc1 Complex (Complex III) Pyra_Azo->Complex_III Binds to Qo site ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient Disrupted Qo_site Electron_Transport Electron Transport Chain ATP ATP (Energy) ATP_Synthase->ATP Inhibited Fungal_Death Fungal Cell Death ATP->Fungal_Death Lack of Energy

Fungicidal mode of action of this compound and azoxystrobin.

Pyraclostrobin_Plant_Health cluster_physiological_effects Physiological Effects in Plant cluster_plant_outcomes Plant Health Outcomes This compound This compound Application Nitrate_Reductase Increased Nitrate Reductase Activity This compound->Nitrate_Reductase Antioxidant_Enzymes Enhanced Antioxidant Enzyme Activity (SOD, CAT) This compound->Antioxidant_Enzymes Ethylene_Biosynthesis Reduced Ethylene Biosynthesis This compound->Ethylene_Biosynthesis Photosynthesis Increased Photosynthetic Efficiency This compound->Photosynthesis Improved_N_Assimilation Improved Nitrogen Assimilation Nitrate_Reductase->Improved_N_Assimilation Stress_Tolerance Increased Abiotic Stress Tolerance Antioxidant_Enzymes->Stress_Tolerance Delayed_Senescence Delayed Senescence ('Greening Effect') Ethylene_Biosynthesis->Delayed_Senescence Increased_Growth Enhanced Growth and Yield Photosynthesis->Increased_Growth Improved_N_Assimilation->Increased_Growth

Signaling pathways for this compound's plant health effects.

Conclusion

Both this compound and azoxystrobin are highly effective fungicides that operate through the same primary mechanism of inhibiting fungal mitochondrial respiration. The choice between them often depends on the specific agricultural context. Azoxystrobin's systemic properties make it a strong candidate for preventative applications where long-term, whole-plant protection is desired. This compound, with its localized systemic action and pronounced plant health benefits, can be particularly advantageous in situations where crops are under abiotic stress or when a curative effect combined with enhanced plant vigor is needed. Researchers and professionals in drug development should consider these distinct characteristics when designing disease management strategies and developing new fungicidal formulations. The provided experimental data and protocols offer a foundation for further comparative studies to optimize the use of these important agricultural tools.

References

A Comparative Guide to the Validation of Analytical Methods for Pyraclostrobin in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of pyraclostrobin, a widely used fungicide, in various water matrices. The objective is to offer a comparative overview of method performance, enabling researchers to select the most appropriate technique for their specific analytical needs. This document details experimental protocols and presents key validation data in a clear, comparative format.

Introduction to this compound Analysis

This compound is a broad-spectrum fungicide from the strobilurin class.[1] Its presence in water sources due to agricultural runoff is a growing environmental concern, necessitating sensitive and reliable analytical methods for monitoring.[2] The validation of these methods is crucial to ensure the accuracy and precision of the data generated. This guide focuses on comparing the most common and effective techniques: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Validated Methods

The performance of different analytical methods for this compound in water is summarized below. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the water matrix.

Parameter LC-MS/MS HPLC-DAD
Linearity (R²) >0.990.999[3]
Limit of Detection (LOD) 0.0006 µg/L[4]< 3.03 µg/L[5]
Limit of Quantification (LOQ) 0.003 µg/L[4]6.25 to 9.18 µg/L[5]
Accuracy (Recovery %) 73-99%[6]80-117%[5]
Precision (RSD %) 5-24% (Intraday)[6]0.48-7.02% (Intraday), 0.35-15.71% (Interday)[5]
Sample Preparation Solid Phase Extraction (SPE), QuEChERSLiquid-Liquid Extraction, QuEChERS
Selectivity HighModerate
Matrix Effects Can be significant[5][7]Less pronounced than LC-MS/MS

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

Method 1: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it suitable for trace-level analysis of this compound in complex water matrices like surface and drinking water.[4][6]

1. Sample Preparation: Solid Phase Extraction (SPE) [4][6]

  • Acidify a 50 mL water sample with formic acid.

  • Condition a C18 SPE cartridge.

  • Load the acidified water sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the this compound from the cartridge twice with ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in an acetonitrile (B52724)/water mixture (20:80, v/v) for LC-MS/MS analysis.

2. Instrumental Analysis [4]

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Atlantis T3 3µm, 3.0×150 mm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to separate this compound from matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operated in positive ion mode.

  • Ionization: Electrospray Ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

Method 2: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method offers a balance of performance and accessibility, suitable for routine monitoring where ultra-low detection limits are not the primary requirement.[1][8]

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) [5][7]

  • To a 10 mL water sample, add 5 mL of acetonitrile (ACN) and acidify with 200 µL of acetic acid.

  • Refrigerate for 10 minutes.

  • Add 4 g of MgSO₄ and 1 g of NaCl, vortex, and centrifuge for 8 minutes.

  • Transfer 3 mL of the supernatant to a tube containing 300 mg MgSO₄ and 125 mg PSA (primary secondary amine).

  • Vortex and centrifuge.

  • The final supernatant is ready for HPLC-DAD analysis.

2. Instrumental Analysis [1][3]

  • HPLC System: Agilent HPLC 1100 Series or equivalent.[1]

  • Column: Phenomenex C18 (250 mm x 4.6 mm x 5 µm).[1]

  • Mobile Phase: Acetonitrile and 0.1% o-phosphoric acid (80:20 v/v).[1]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 220 nm.[1]

  • Retention Time: Approximately 5.2 minutes.[1]

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical method for this compound in water.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Analytical Technique (e.g., LC-MS/MS, HPLC) MD1->MD2 MD3 Optimize Sample Preparation MD2->MD3 MD4 Optimize Instrumental Conditions MD3->MD4 MV1 Specificity / Selectivity MD4->MV1 Proceed to Validation MV2 Linearity & Range MV1->MV2 MV3 Limit of Detection (LOD) MV2->MV3 MV4 Limit of Quantification (LOQ) MV3->MV4 MV5 Accuracy (Recovery) MV4->MV5 MV6 Precision (Repeatability & Intermediate Precision) MV5->MV6 MV7 Robustness MV6->MV7 RA1 Sample Analysis MV7->RA1 Implement Validated Method RA2 Quality Control RA1->RA2 RA3 Reporting RA2->RA3

References

Cross-Resistance Patterns of Pyraclostrobin with Other QoI Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pyraclostrobin's cross-resistance profiles with other Quinone outside Inhibitor (QoI) fungicides. The information is supported by experimental data to aid in research and development efforts against fungal pathogens.

Quantitative Cross-Resistance Data

Positive cross-resistance is a common phenomenon among Quinone outside Inhibitor (QoI) fungicides. This means that fungal strains resistant to this compound are often also resistant to other fungicides in the same class, such as azoxystrobin, trifloxystrobin, and kresoxim-methyl.[1] The primary mechanism underlying this resistance is a target-site modification, most frequently a point mutation in the cytochrome b (cyt b) gene.[1]

The following table summarizes the 50% effective concentration (EC₅₀) values for this compound and other QoI fungicides against sensitive (wild-type) and resistant fungal isolates from various studies. The EC₅₀ value represents the concentration of a fungicide that inhibits 50% of fungal growth or spore germination. A higher EC₅₀ value indicates lower sensitivity and, therefore, higher resistance.

Fungal SpeciesFungicideIsolate TypeMean EC₅₀ (µg/mL)Resistance Factor (RF)¹Reference
Alternaria alternataThis compoundSensitive1.57-[2]
Resistant>100>63[2]
AzoxystrobinSensitive1.86-[2]
Resistant>100>53
Colletotrichum siamenseThis compoundSensitive1.586-[1]
Resistant21.15813.3[1]
Kresoxim-methylResistant--[1]
AzoxystrobinResistant--[1]
Ustilaginoidea virensThis compoundSensitive0.079 ± 0.006-[3][4]
AzoxystrobinSensitive0.203 ± 0.012-[3][4]
Ascochyta rabieiThis compoundSensitive0.0023-[5]
AzoxystrobinSensitive0.0272-[5]

¹Resistance Factor (RF) is calculated as the EC₅₀ of the resistant isolate divided by the EC₅₀ of the sensitive isolate.

Mechanism of QoI Fungicide Action and Resistance

QoI fungicides act by inhibiting the mitochondrial respiratory chain at the Quinone 'outside' (Qo) binding site of the cytochrome bc1 complex (Complex III). This disruption of the electron transport chain prevents ATP synthesis, ultimately leading to fungal cell death.

The most common mechanism of resistance to QoI fungicides is a single point mutation in the cytochrome b gene. The substitution of glycine (B1666218) with alanine (B10760859) at position 143 (G143A) is the most frequently observed mutation and confers a high level of resistance.[1] This mutation alters the binding site of the fungicide, reducing its efficacy.

QoI_Resistance_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain cluster_Resistance Resistance Mechanism ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces This compound This compound & other QoIs This compound->ComplexIII Binds to Qo site & Inhibits e- transfer G143A G143A Mutation in Cytochrome b G143A->ComplexIII Alters Qo site

Caption: Mechanism of QoI fungicide action and resistance.

Experimental Protocols

The following are detailed methodologies for two common assays used to determine fungicide resistance.

Mycelial Growth Inhibition Assay

This assay determines the effect of a fungicide on the vegetative growth of a fungus.

1. Preparation of Fungicide Stock Solutions:

  • Prepare a stock solution of this compound and other test fungicides (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or acetone.

  • Perform serial dilutions of the stock solution to create a range of working concentrations.

2. Media Preparation:

  • Prepare a suitable culture medium, such as Potato Dextrose Agar (B569324) (PDA).

  • Autoclave the medium and allow it to cool to approximately 50-60°C in a water bath.

  • Add the fungicide working solutions to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates containing the solvent (DMSO or acetone) at the same concentration used in the treatment plates.

  • Pour the amended and control media into sterile Petri dishes.

3. Inoculation:

  • From the edge of an actively growing fungal culture (typically 5-7 days old), take a mycelial plug (e.g., 5 mm in diameter) using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, onto the center of each fungicide-amended and control agar plate.

4. Incubation:

  • Seal the Petri dishes with parafilm and incubate them in the dark at the optimal temperature for the specific fungal species (e.g., 25°C).

5. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control.

  • Determine the EC₅₀ value by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Caption: Workflow for Mycelial Growth Inhibition Assay.

Conidial Germination Assay

This assay assesses the impact of a fungicide on the germination of fungal spores (conidia).

1. Preparation of Spore Suspension:

  • Harvest conidia from a mature fungal culture (typically 10-14 days old) by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

  • Gently scrape the surface of the culture with a sterile glass rod to dislodge the conidia.

  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the concentration of the spore suspension to a desired level (e.g., 1 x 10⁵ conidia/mL) using a hemocytometer.

2. Assay Setup:

  • Prepare a series of fungicide dilutions in sterile distilled water or a suitable buffer.

  • In the wells of a microtiter plate or on a glass slide, mix a small volume of the spore suspension with an equal volume of each fungicide dilution. Include a control with no fungicide.

3. Incubation:

  • Incubate the microtiter plates or slides in a humid chamber at the optimal temperature for spore germination (e.g., 20-25°C) for a specific period (e.g., 12-24 hours).

4. Data Collection and Analysis:

  • After incubation, add a drop of a stain (e.g., lactophenol cotton blue) to stop further germination.

  • Using a microscope, examine a predetermined number of spores (e.g., 100) per replicate to determine the percentage of germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculate the percentage of germination inhibition for each fungicide concentration relative to the control.

  • Determine the EC₅₀ value using probit or logistic regression analysis as described for the mycelial growth inhibition assay.

Caption: Workflow for Conidial Germination Assay.

References

A Comparative Analysis of Pyraclostrobin and Boscalid Fungicide Combinations: Efficacy and Synergistic Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fungicidal efficacy of pyraclostrobin, boscalid (B143098), and their combination products. By examining experimental data from various in vitro and field studies, this document aims to offer an objective resource for professionals engaged in the development and evaluation of novel fungicidal agents. The synergistic relationship between these two active ingredients, their modes of action, and detailed experimental protocols are presented to facilitate a deeper understanding of their performance against a range of economically important plant pathogens.

Modes of Action and Synergism

This compound and boscalid are fungicides with distinct modes of action that, when combined, exhibit a synergistic effect, leading to enhanced disease control.[1]

  • This compound , a Quinone outside Inhibitor (QoI) fungicide, belongs to the FRAC (Fungicide Resistance Action Committee) Group 11. It targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, inhibiting fungal respiration and ultimately leading to cell death.[2][3]

  • Boscalid , a Succinate Dehydrogenase Inhibitor (SDHI), is classified under FRAC Group 7. It acts on Complex II of the mitochondrial respiratory chain, disrupting the fungus's energy supply.[2][3]

The combination of these two different modes of action not only provides a broader spectrum of disease control but also serves as a crucial tool in managing the development of fungicide resistance.[1]

Quantitative Performance Data

The following tables summarize the efficacy of this compound, boscalid, and their combination against various fungal pathogens based on available experimental data.

Table 1: Efficacy Against Grape Powdery Mildew (Erysiphe necator)

TreatmentApplication RateDisease Incidence (%)Disease Severity (%)Efficacy (%)Reference
Untreated Control-85.045.0-[1]
Boscalid + this compound12.8% + 25.2%5.01.596.7[1]
Myclobutanil (Standard)40%10.03.093.3[1]

Table 2: Efficacy Against Gray Mold (Botrytis cinerea) in Pepper

TreatmentConcentration (g/L)Average Control Efficiency (%)Reference
Signum® (this compound + Boscalid)2.093.8[4]
Signum® (this compound + Boscalid)1.588.25[4]
Captan (Standard)3.0-[4]
Untreated Control--[4]

Table 3: In Vitro Efficacy Against Alternaria alternata

FungicideConcentration (µg/mL)Mycelial Growth Inhibition (%)Reference
Boscalid + this compound (Bellis®)580[5]
Propiconazole (Tilt®)1100[5]
Azoxystrobin (Ortiva®)5~75[5]

Table 4: Efficacy Against Early Blight (Alternaria solani) in Tomato

TreatmentActive IngredientsPDI (Percent Disease Index) at HarvestReference
Untreated Control-45.33[6]
Metiram + this compound55% + 5%13.3[6]
Azoxystrobin + Tebuconazole11% + 18.3%8.00[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols employed in the cited studies.

Field Efficacy Trials (General Protocol)

A common experimental design for evaluating fungicide efficacy in field settings is the Randomized Complete Block Design (RCBD) .

  • Plot Establishment : Trials are typically conducted in commercial fields or research farms with a history of the target disease. Plots are established with multiple replicates (e.g., 4-5) for each treatment to ensure statistical validity.[1]

  • Treatments : Treatments generally include an untreated control, the test fungicides (this compound and boscalid applied individually and in combination), and a standard commercial fungicide for comparison.[1]

  • Application : Fungicides are applied at recommended label rates using calibrated spray equipment, such as backpack sprayers or tractor-mounted sprayers, to ensure uniform coverage of the plant canopy. Applications are often initiated prior to disease onset or at the first sign of symptoms and continue at regular intervals (e.g., 7-14 days).[4]

  • Disease Assessment : Disease incidence (percentage of infected plants or plant parts) and severity (percentage of tissue area affected) are assessed visually at various time points throughout the trial. Standardized rating scales are often used to quantify disease severity.[4][6]

  • Data Analysis : Collected data are subjected to statistical analysis, typically Analysis of Variance (ANOVA), to determine significant differences in efficacy between treatments.[1]

In Vitro Fungicide Synergy Testing (Checkerboard Assay)

The checkerboard assay is a common in vitro method to assess the synergistic, additive, or antagonistic effects of antimicrobial combinations.

  • Preparation of Fungicide Solutions : Stock solutions of this compound and boscalid are prepared in an appropriate solvent and then serially diluted to a range of concentrations.

  • Plate Setup : In a 96-well microtiter plate, serial dilutions of this compound are added to the wells along the x-axis, and serial dilutions of boscalid are added along the y-axis. This creates a matrix of various concentration combinations.

  • Inoculum Preparation : A standardized suspension of fungal spores or mycelial fragments is prepared from a pure culture of the target pathogen.

  • Inoculation and Incubation : Each well is inoculated with the fungal suspension. The plate is then incubated under optimal conditions for fungal growth.

  • Data Analysis : Fungal growth is assessed visually or by measuring optical density. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FICI of ≤0.5 typically indicates synergy.[7][8]

Visualizing Mechanisms and Workflows

Fungal Mitochondrial Electron Transport Chain and Fungicide Targets

The following diagram illustrates the sites of action for this compound and boscalid within the fungal mitochondrial electron transport chain.

G Fungal Mitochondrial Electron Transport Chain cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibitors Fungicide Inhibition ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- Proton_pumping_I H+ ComplexI->Proton_pumping_I ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- Proton_pumping_III H+ ComplexIII->Proton_pumping_III ComplexIV Complex IV (Cytochrome c Oxidase) O2 O2 ComplexIV->O2 e- Proton_pumping_IV H+ ComplexIV->Proton_pumping_IV ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP CoQ->ComplexIII e- CytC->ComplexIV e- H2O H2O O2->H2O Boscalid Boscalid Boscalid->ComplexII Inhibits This compound This compound This compound->ComplexIII Inhibits Proton_gradient Proton Gradient (Intermembrane Space) Proton_pumping_I->Proton_gradient Proton_pumping_III->Proton_gradient Proton_pumping_IV->Proton_gradient Proton_gradient->ATP_Synthase Drives ATP Production

Caption: this compound and boscalid inhibit fungal respiration at Complexes III and II.

Generalized Experimental Workflow for Fungicide Efficacy Field Trials

The logical flow of a typical field trial to assess fungicide efficacy is depicted below.

G start Trial Initiation exp_design Experimental Design (e.g., RCBD) start->exp_design plot_setup Plot Setup & Replication exp_design->plot_setup treatments Treatment Allocation (Control, Fungicides) plot_setup->treatments application Fungicide Application treatments->application assessment Disease Assessment (Incidence & Severity) application->assessment Scheduled Intervals data_collection Data Collection assessment->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis results Results Interpretation & Efficacy Determination analysis->results end Conclusion results->end

Caption: Workflow for conducting fungicide efficacy field trials.

Conclusion

The combination of this compound and boscalid offers a potent and synergistic approach to the management of a wide array of fungal plant diseases. The dual-action on the mitochondrial respiratory chain not only enhances the efficacy and spectrum of control but also serves as a valuable strategy for mitigating the development of fungicide resistance. The quantitative data from various studies consistently demonstrate the superior performance of the combination product compared to individual treatments or older fungicide standards. For researchers and professionals in drug development, the distinct modes of action and synergistic relationship of this compound and boscalid provide a compelling model for the development of next-generation fungicidal formulations. Further research focusing on direct, head-to-head comparisons across a broader range of pathogens and environmental conditions will continue to refine our understanding and optimize the application of these important agricultural tools.

References

Inter-laboratory Validation of Pyraclostrobin Residue Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of inter-laboratory proficiency tests highlights the robustness and reliability of analytical methods for the determination of pyraclostrobin residues in complex food matrices. Data from multiple European Union Proficiency Tests (EUPTs) demonstrate the widespread and successful application of QuEChERS-based extraction methods coupled with advanced chromatographic techniques by official control laboratories.

This guide provides a comparative analysis of the performance of different laboratory methodologies for the quantification of this compound residues, drawing upon data from several EUPTs conducted on various cereal matrices. The presented data and protocols are intended to assist researchers, scientists, and drug development professionals in the selection and implementation of validated analytical methods.

Performance of Analytical Methods in Inter-laboratory Studies

The determination of this compound residues in challenging matrices such as hay flour, rye kernels, and barley kernels has been the subject of several EUPTs organized by the European Union Reference Laboratories (EURLs). These proficiency tests provide a valuable independent assessment of the analytical capabilities of participating laboratories and offer insights into the performance of the methods employed.

A summary of the key performance indicators for this compound from three distinct EUPTs is presented in the table below. The data consistently demonstrate a high level of proficiency among the participating laboratories, with the robust relative standard deviation (RSD), a measure of inter-laboratory precision, generally falling within acceptable limits for pesticide residue analysis.

Proficiency TestMatrixAssigned Value (mg/kg)Robust Relative Standard Deviation (RSD) (%)Number of ParticipantsPredominant Analytical Method
EUPT-CF12Hay Flour0.08818.1119QuEChERS with LC-MS/MS or GC-MS
EUPT-CF13Rye Kernels0.08321.7149QuEChERS with LC-MS/MS or GC-MS
EUPT-CF16Barley Kernels0.05724.6>100QuEChERS with LC-MS/MS or GC-MS

Experimental Protocols: A Closer Look at the Methodologies

The majority of laboratories participating in these proficiency tests employed variations of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation. This approach has become the industry standard for pesticide residue analysis due to its simplicity, speed, and broad applicability.

General QuEChERS Protocol for Cereal Matrices

The fundamental steps of the QuEChERS method as applied in the EUPTs for cereal matrices are outlined below. It is important to note that individual laboratories may introduce minor modifications to this general protocol to optimize performance for their specific equipment and target analytes.

  • Sample Homogenization: A representative portion of the cereal sample (typically 10 g) is weighed into a 50 mL centrifuge tube.

  • Hydration (for dry matrices): For dry samples like cereals, a specific volume of water is added to the tube to hydrate (B1144303) the matrix and improve extraction efficiency.

  • Extraction: Acetonitrile (B52724) (typically 10 mL) is added to the tube, which is then sealed and shaken vigorously for a set period (e.g., 1 minute) to ensure thorough extraction of the this compound residues.

  • Salting-out Liquid-Liquid Partitioning: A mixture of salts, commonly magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), is added to the tube. This step induces phase separation between the aqueous and organic layers, driving the pesticides into the acetonitrile layer.

  • Centrifugation: The tube is centrifuged to achieve a clean separation of the acetonitrile extract from the solid matrix and aqueous layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up: An aliquot of the supernatant (acetonitrile extract) is transferred to a smaller centrifuge tube containing a mixture of sorbents. For this compound analysis in cereals, a combination of primary secondary amine (PSA) to remove organic acids and other polar interferences, and C18 to remove non-polar interferences like fats and waxes, is commonly used. Anhydrous MgSO₄ is also added to remove any remaining water.

  • Final Centrifugation and Analysis: The tube is shaken and centrifuged one final time. The resulting cleaned-up extract is then ready for analysis by either liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).

Determinative Analysis: LC-MS/MS and GC-MS/MS

The final quantification of this compound is typically performed using highly sensitive and selective instrumental techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most commonly employed technique for this compound analysis due to its high sensitivity and applicability to a wide range of pesticide polarities. The cleaned-up extract is injected into a liquid chromatograph, where this compound is separated from other components on a C18 column. The separated analyte then enters a tandem mass spectrometer, where it is ionized and fragmented. Specific precursor and product ion transitions are monitored for highly selective and sensitive quantification.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): While less common than LC-MS/MS for this compound, GC-MS/MS can also be used for its determination. This technique is suitable for thermally stable and volatile compounds. The extract is injected into a gas chromatograph, where this compound is vaporized and separated in a capillary column. The separated analyte is then detected by a tandem mass spectrometer.

Visualizing the Workflow and Validation Process

To further clarify the experimental and logical processes involved in the inter-laboratory validation of this compound residue analysis, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleReception Sample Reception & Homogenization Extraction QuEChERS Extraction (Acetonitrile) SampleReception->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Primary Method GCMS GC-MS Analysis Cleanup->GCMS Alternative Method Quantification Quantification & Data Review LCMS->Quantification GCMS->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: General workflow for this compound residue analysis.

validation_logic cluster_pt_organization Proficiency Test Organization cluster_lab_analysis Laboratory Analysis cluster_evaluation Performance Evaluation PT_Material Preparation of Homogenous Test Material (Spiked Matrix) Distribution Distribution to Participating Laboratories PT_Material->Distribution LabAnalysis Analysis of Test Material using In-house Methods Distribution->LabAnalysis DataSubmission Submission of Analytical Results LabAnalysis->DataSubmission StatAnalysis Statistical Analysis (z-scores, RSD) DataSubmission->StatAnalysis Performance Assessment of Laboratory Performance StatAnalysis->Performance

Comparative Transcriptome Analysis of Pyraclostrobin Treatment in Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the transcriptomic and physiological effects of pyraclostrobin on plants. While direct comparative transcriptome studies between this compound and other fungicides are limited in publicly available research, this document synthesizes data from a detailed analysis of this compound's impact on tomato (Solanum lycopersicum L.) and contrasts these findings with the known effects of other widely used fungicide classes, such as strobilurins (e.g., azoxystrobin) and triazoles. This guide is intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison of this compound's performance.

This compound: A Detailed Transcriptomic and Physiological Profile in Tomato

A comprehensive study on tomato plants treated with this compound revealed significant changes in gene expression and overall plant physiology. The fungicide was shown to induce positive physiological effects, moving beyond its primary role in pathogen control.

Quantitative Data Summary

The following tables summarize the key quantitative data from a comparative transcriptome analysis of tomato leaves treated with this compound versus a control group.

Table 1: Differentially Expressed Genes (DEGs) in Tomato Leaves After this compound Treatment

CategoryNumber of Genes
Upregulated Genes1,952
Downregulated Genes835

Table 2: Fold Change in Expression of Key Genes

GenePathwayFold Change
RBCs (Ribulose-bisphosphate carboxylase small chain)Photosynthesis2.5-fold increase
GA20o (Gibberellin 20-oxidase)Gibberellic Acid Synthesis3-fold increase
NR (Nitrate Reductase)Nitrogen Assimilation1.4-fold increase

Table 3: Physiological and Biochemical Changes in this compound-Treated Tomato Plants

ParameterMeasurement IntervalFold Change vs. Control
Plant Height15 Days After Application (DAA)1.6-fold increase
Number of Leaves15 DAA3.3-fold increase
Number of Flowers15 DAA2.8-fold increase
Total Protein Content1 DAA1.7-fold increase
4 DAA1.4-fold increase
7 DAA1.2-fold increase
10 DAA1.2-fold increase
13 DAA1.4-fold increase
Phenol Content4 DAA1.14-fold increase
7 DAA1.5-fold increase
10 DAA2.4-fold increase
13 DAA1.5-fold increase
Nitrate Reductase Activity1 DAA2-fold increase
7 DAA1.8-fold increase
10 DAA1.5-fold increase
13 DAA1.15-fold increase
Experimental Protocols

The following methodologies were employed in the transcriptome analysis of this compound-treated tomato plants:

  • Plant Material and Treatment: Tomato (Solanum lycopersicum L.) plants were grown under standard field conditions. A group of plants was treated with a foliar spray of this compound, while a control group was left untreated.

  • RNA Isolation and Library Preparation: Leaf samples were collected from both control and treated plants 24 hours after application. Total RNA was isolated using the Trizol method. The quality and quantity of RNA were assessed using gel electrophoresis and spectrophotometry. Subsequently, cDNA libraries were prepared for sequencing.

  • Illumina Sequencing: Paired-end sequencing of the cDNA libraries was performed on the Illumina HiSeq platform.

  • Data Analysis: The raw sequencing reads were pre-processed to ensure data quality. The high-quality reads were then mapped to the tomato reference genome using the HISAT2 alignment tool. StringTie was used for transcript assembly and quantification. Differential gene expression analysis was conducted using DESeq2 to identify genes that were significantly upregulated or downregulated in the this compound-treated plants compared to the control.

Comparative Overview with Other Fungicides

Other Strobilurins (e.g., Azoxystrobin)

Azoxystrobin (B1666510), another widely used strobilurin fungicide, shares the same mode of action as this compound by inhibiting mitochondrial respiration in fungi.[1][2] Like this compound, azoxystrobin has been reported to have positive physiological effects on plants, including:

  • Enhanced Photosynthesis: Both fungicides can increase chlorophyll (B73375) content and promote photosynthesis.[1][3]

  • Improved Nitrogen Assimilation: Azoxystrobin can also enhance nitrogen uptake and metabolism.[1]

  • Stress Resistance: Both compounds have been shown to improve plant tolerance to various stresses.[2][3]

A key difference lies in their systemic properties; azoxystrobin is described as having stronger systemic conductivity, allowing it to be absorbed by roots and translocated throughout the plant, whereas this compound has more localized penetration and diffusion.[1]

Triazole Fungicides

Triazoles represent a different class of fungicides that inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes.[4] Their effects on plant physiology are distinct from strobilurins and primarily manifest as plant growth regulation.[5] Key effects of triazoles on plants include:

  • Hormonal Balance Alteration: Triazoles are known to inhibit gibberellin synthesis, which can lead to more compact plant growth. They can also increase the levels of abscisic acid (ABA) and cytokinins.[5][6]

  • Photosynthesis and Stress Tolerance: Studies have shown that triazoles can enhance photosynthetic ability and increase plant resistance to various stresses.[5]

  • Transcriptomic Changes: In a study on pea plants, triazole treatment led to the differential expression of 55 genes, with upregulated genes being involved in processes like sulfate (B86663) assimilation and polysaccharide catabolism.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a generalized experimental workflow for comparative transcriptome analysis.

pyraclostrobin_pathways cluster_photosynthesis Photosynthesis cluster_gibberellin Gibberellin Biosynthesis cluster_nitrogen Nitrogen Assimilation cluster_growth Plant Growth & Development This compound This compound Application RBCs RBCs Gene This compound->RBCs GA20o GA20o Gene This compound->GA20o NR NR Gene This compound->NR Photosynthesis_efficiency Increased Photosynthetic Efficiency RBCs->Photosynthesis_efficiency Plant_height Increased Plant Height Photosynthesis_efficiency->Plant_height Leaf_number Increased Leaf Number Photosynthesis_efficiency->Leaf_number Gibberellin_synthesis Increased Gibberellin Synthesis GA20o->Gibberellin_synthesis Gibberellin_synthesis->Plant_height Flower_number Increased Flower Number Gibberellin_synthesis->Flower_number Nitrogen_assimilation Enhanced Nitrogen Assimilation NR->Nitrogen_assimilation Nitrogen_assimilation->Plant_height Nitrogen_assimilation->Leaf_number

Caption: Signaling pathways affected by this compound in tomato.

experimental_workflow Plant_Treatment Plant Treatment (Control vs. Fungicide) RNA_Isolation RNA Isolation from Leaf Samples Plant_Treatment->RNA_Isolation Library_Prep cDNA Library Preparation RNA_Isolation->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Mapping, Quantification) Sequencing->Data_Analysis DEG_Analysis Differential Gene Expression (DEG) Analysis Data_Analysis->DEG_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: Generalized workflow for transcriptome analysis.

References

Pyraclostrobin's Efficacy in Delaying Plant Senescence: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pyraclostrobin's performance in delaying plant senescence against other common alternatives. The information is supported by experimental data and detailed protocols to assist in research and development.

Comparative Performance Analysis

This compound, a strobilurin fungicide, has been shown to delay plant senescence through various physiological and biochemical modifications. This section compares its effects on key senescence markers with other alternatives like cytokinins, auxins, and triazole fungicides.

Chlorophyll (B73375) Content

Chlorophyll degradation is a primary indicator of senescence. This compound treatment has been observed to effectively maintain chlorophyll levels in aging leaves.

TreatmentPlant SpeciesChange in Chlorophyll ContentReference
This compoundSugarcaneIncreased chlorophyll a/b ratio compared to control.[1]
This compoundSoybeanIncreased chlorophyll levels.
Cytokinin (6-benzyl adenine)RiceDelayed reduction of chlorophyll pigments.[2]
Cytokinin (benzyladenine)Big BluestemHigher mean chlorophyll contents than untreated leaves.[3]
Auxin (overexpression of YUCCA6)ArabidopsisDelayed dark-induced chlorophyll loss.
Antioxidant Enzyme Activity

Senescence is associated with increased oxidative stress. This compound enhances the activity of antioxidant enzymes, thereby mitigating cellular damage.

TreatmentPlant SpeciesEffect on Antioxidant EnzymesReference
This compoundBarleyReduced superoxide (B77818) production by over 50%.[4]
This compoundSoybeanDecreased activity of guaiacol (B22219) peroxidase, ascorbic acid peroxidase, superoxide dismutase, and catalase, indicating reduced oxidative stress.
Triazole FungicidesGeneralCan increase the production of antioxidant phenolics.[5]
1,2,4-Triazole Derivativesin vitroSome derivatives show significant antioxidant activity.[6]
Ethylene (B1197577) Production

Ethylene is a key hormone that promotes senescence. This compound has been shown to inhibit its production, thus delaying the aging process.

TreatmentPlant SpeciesInhibition of Ethylene ProductionReference
This compoundWheat (stressed)Over 80% inhibition of ethylene release when applied 2 hours before stress.[4]
This compoundWheat (stressed)Reduced ethylene formation by more than 50% for 80 hours when applied 3 days before stress.[4]
Aminoethoxyvinylglycine (AVG)ChestnutMaximum rooting percentage achieved, indicating ethylene inhibition.[7]
Silver Nitrate (AgNO₃)ChestnutMaximum rooting percentage achieved, indicating ethylene action inhibition.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further research.

Chlorophyll Content Measurement

Objective: To quantify the total chlorophyll content in leaf tissue as an indicator of senescence.

Protocol:

  • Sample Preparation: Collect fresh leaf tissue (approximately 0.1 g) and grind it in a mortar and pestle with 10 mL of 80% acetone (B3395972). Protect the sample from light to prevent chlorophyll degradation.

  • Extraction: Transfer the homogenate to a centrifuge tube and centrifuge at 5000 x g for 10 minutes.

  • Spectrophotometry: Transfer the supernatant to a clean cuvette. Measure the absorbance at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculation: Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (for 80% acetone):

    • Chlorophyll a (mg/g) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] × V / (1000 × W)

    • Chlorophyll b (mg/g) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] × V / (1000 × W)

    • Total Chlorophyll (mg/g) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] × V / (1000 × W)

    • Where:

      • A = absorbance at the respective wavelength

      • V = final volume of the chlorophyll extract (mL)

      • W = fresh weight of the leaf tissue (g)

Antioxidant Enzyme Activity Assays

Objective: To measure the activity of key antioxidant enzymes (Superoxide Dismutase, Catalase, and Ascorbate (B8700270) Peroxidase) involved in mitigating oxidative stress.

  • Homogenize 0.5 g of fresh leaf tissue in 5 mL of ice-cold 50 mM phosphate (B84403) buffer (pH 7.8) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (B124986) (PVP).

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • The resulting supernatant is the crude enzyme extract.

  • The assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

  • The reaction mixture (3 mL) contains 50 mM phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, 0.1 mM EDTA, and 100 µL of the enzyme extract.

  • The reaction is initiated by placing the tubes under a 15 W fluorescent lamp. The reaction is stopped after 15 minutes by switching off the light.

  • The absorbance is recorded at 560 nm. A control without the enzyme extract is run simultaneously.

  • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

  • CAT activity is determined by monitoring the decomposition of H₂O₂.

  • The reaction mixture (3 mL) contains 50 mM phosphate buffer (pH 7.0), 10 mM H₂O₂, and 100 µL of the enzyme extract.

  • The decrease in absorbance is monitored at 240 nm for 1 minute.

  • Enzyme activity is calculated using the extinction coefficient of H₂O₂ (40 mM⁻¹ cm⁻¹).

  • APX activity is measured by monitoring the rate of ascorbate oxidation.

  • The reaction mixture (3 mL) contains 50 mM phosphate buffer (pH 7.0), 0.5 mM ascorbic acid, 0.1 mM EDTA, 0.1 mM H₂O₂, and 100 µL of the enzyme extract.

  • The decrease in absorbance is recorded at 290 nm for 1 minute.

  • Enzyme activity is calculated using the extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹).

Ethylene Measurement

Objective: To quantify the rate of ethylene production by plant tissue.

Protocol:

  • Sample Incubation: Place a known weight of plant tissue (e.g., 1 g of leaf discs) in a sealed airtight vial (e.g., 10 mL).

  • Headspace Sampling: After a specific incubation period (e.g., 24 hours) in the dark at a constant temperature, withdraw a 1 mL gas sample from the headspace of the vial using a gas-tight syringe.

  • Gas Chromatography (GC) Analysis: Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina-packed column).

  • Quantification: The ethylene concentration is determined by comparing the peak area of the sample with that of a known ethylene standard. The rate of ethylene production is then calculated and expressed as nL g⁻¹ h⁻¹.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound in delaying senescence and a typical experimental workflow for its validation.

Pyraclostrobin_Signaling_Pathway This compound This compound Mitochondria Mitochondrial Respiration This compound->Mitochondria Inhibits Antioxidant_Enzymes Antioxidant Enzyme Activity (SOD, CAT, APX) This compound->Antioxidant_Enzymes Increases Ethylene_Biosynthesis Ethylene Biosynthesis (ACC Synthase/Oxidase) This compound->Ethylene_Biosynthesis Inhibits ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant_Enzymes->ROS Scavenges Senescence_Genes Senescence-Associated Gene Expression Oxidative_Stress->Senescence_Genes Induces Ethylene_Signaling Ethylene Signaling Ethylene_Biosynthesis->Ethylene_Signaling Ethylene_Signaling->Senescence_Genes Activates Senescence Plant Senescence Senescence_Genes->Senescence

Caption: Proposed signaling pathway of this compound in delaying plant senescence.

Experimental_Workflow Plant_Material Select Plant Material (e.g., Leaf Discs) Treatment Apply Treatments: - Control - this compound - Alternatives Plant_Material->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Data_Collection Data Collection at Time Intervals Incubation->Data_Collection Chlorophyll Chlorophyll Content Data_Collection->Chlorophyll Antioxidant Antioxidant Enzyme Activity Data_Collection->Antioxidant Ethylene Ethylene Production Data_Collection->Ethylene Data_Analysis Data Analysis and Comparison Chlorophyll->Data_Analysis Antioxidant->Data_Analysis Ethylene->Data_Analysis

References

A comparative study of pyraclostrobin degradation in different soil types

Author: BenchChem Technical Support Team. Date: December 2025

Pyraclostrobin, a broad-spectrum strobilurin fungicide, is extensively used in agriculture to control a wide range of fungal pathogens. Its fate in the soil is a critical aspect of its environmental risk assessment. The degradation of this compound in soil is a complex process influenced by a multitude of factors, primarily the physicochemical properties of the soil and the composition of its microbial communities. This guide provides a comparative overview of this compound degradation in different soil types, supported by experimental data, detailed methodologies, and visual representations of the key processes involved.

Comparative Degradation Rates in Different Soil Types

The persistence of this compound in soil, often expressed as its half-life (DT₅₀), varies significantly across different soil types. This variability is primarily attributed to differences in soil organic matter content, pH, texture, and microbial activity.

Soil TypepHOrganic Matter (%)Clay (%)Half-life (DT₅₀) in daysReference
Loamy Sand6.21.1-25[1]
Loamy Silt6.82.5-37[1]
Loamy Sand5.60.8-26[1]
Sandy Loam/Loamy Sand7.60.6-Not Specified[1]
Anyang Soil---15.7 - 43.4[2]
Qingdao Soil---15.7 - 43.4[2]
Yangling Soil---15.7 - 43.4[2]
Rosa roxburghii field soil (2019)---5.95[3]
Rosa roxburghii field soil (2020)---3.86[3]
Apple Orchard Soil---8.6 - 19.8[4]

Key Observations:

  • Influence of Organic Matter: Higher organic matter content generally leads to increased adsorption of this compound to soil particles. This can have a dual effect: while it reduces the bioavailability of the fungicide for microbial degradation, it can also protect it from other degradation processes like photolysis.[5]

  • Impact of pH: Soil pH can influence both the chemical stability of this compound and the activity of soil microorganisms responsible for its degradation.[6]

  • Role of Microbial Activity: The primary route of this compound degradation in soil is through microbial metabolism.[7] Soils with higher microbial biomass and diversity tend to exhibit faster degradation rates. Repeated applications of this compound have been shown to alter the soil bacterial community structure, sometimes enriching for potentially degradative bacterial genera such as Methylibium and Nocardioides.[2]

  • Field vs. Laboratory Studies: Degradation half-lives are often shorter in field studies (ranging from 2 to 37 days) compared to laboratory studies (12 to 101 days).[1] This difference is likely due to the combined effects of various environmental factors in the field, such as fluctuating temperature, moisture, and exposure to sunlight.

Experimental Protocols

A standardized approach is crucial for studying the degradation of this compound in soil. The following is a generalized experimental protocol based on common methodologies described in the literature.

Soil Collection and Characterization:
  • Collect soil samples from the desired locations, typically from the top 0-20 cm layer.

  • Air-dry the soil samples and sieve them through a 2 mm mesh to remove stones and large debris.

  • Thoroughly characterize the soil for its physicochemical properties, including:

    • pH and electrical conductivity (in a 1:2.5 soil-to-water or 0.01 M CaCl₂ solution).

    • Organic matter content (e.g., by Walkley-Black method).

    • Soil texture (particle size distribution of sand, silt, and clay) using the hydrometer method.

    • Cation exchange capacity (CEC).

    • Microbial biomass.

Degradation Study Setup:
  • Weigh a specific amount of the characterized soil (e.g., 50 g) into individual incubation flasks or containers.

  • Fortify the soil samples with a standard solution of this compound in an organic solvent (e.g., acetone) to achieve the desired concentration. The solvent should be allowed to evaporate completely in a fume hood.

  • Adjust the moisture content of the soil to a specific level, typically 40-60% of the maximum water holding capacity.

  • Incubate the samples in the dark at a constant temperature (e.g., 20-25 °C).

  • Include control samples (soil without this compound) and sterile control samples (sterilized soil with this compound) to differentiate between microbial and abiotic degradation.

Sample Extraction and Analysis:
  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, 42, and 60 days), collect replicate soil samples for analysis.

  • Extract this compound and its metabolites from the soil samples using an appropriate solvent system. A common method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which typically involves extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) and C18.[3][8]

  • Analyze the extracts using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for accurate quantification of the parent compound and its metabolites.[3][8]

Data Analysis:
  • Calculate the concentration of this compound at each time point.

  • Determine the degradation kinetics, which often follows first-order kinetics. The first-order rate equation is C_t = C₀ * e^(-kt), where C_t is the concentration at time t, C₀ is the initial concentration, and k is the degradation rate constant.

  • Calculate the half-life (DT₅₀) using the formula: DT₅₀ = ln(2) / k.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation Study cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Soil Collection (0-20 cm) Sieving Sieving (2 mm) Soil_Collection->Sieving Characterization Soil Characterization (pH, OM, Texture) Sieving->Characterization Fortification Fortification with This compound Characterization->Fortification Moisture_Adjustment Moisture Adjustment Fortification->Moisture_Adjustment Incubation Incubation (Controlled Temp. & Dark) Moisture_Adjustment->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Extraction (e.g., QuEChERS) Sampling->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Kinetics Degradation Kinetics (First-order) LCMS_Analysis->Kinetics Half_life Half-life (DT₅₀) Calculation Kinetics->Half_life

Caption: Experimental workflow for a this compound soil degradation study.

This compound Degradation Pathway in Soil

The degradation of this compound in soil proceeds through several metabolic reactions, primarily hydrolysis of the carbamate (B1207046) group and demethylation.

Degradation_Pathway This compound This compound (BAS 500 F) Metabolite_BF500_3 Metabolite BF 500-3 (Demethoxythis compound) This compound->Metabolite_BF500_3 Hydrolysis Metabolite_Azo_dimer trans-azo-dimer This compound->Metabolite_Azo_dimer Metabolite_Azooxy_dimer trans-azooxy-dimer This compound->Metabolite_Azooxy_dimer Bound_Residues Bound Residues Metabolite_BF500_3->Bound_Residues Metabolite_Azo_dimer->Bound_Residues Metabolite_Azooxy_dimer->Bound_Residues Mineralization Mineralization (CO₂) Bound_Residues->Mineralization

Caption: Proposed degradation pathway of this compound in soil.

References

Pyraclostrobin: A Comparative Guide to its Human Health Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profile of pyraclostrobin, a widely used strobilurin fungicide, with several alternative fungicides. The information is intended to support human health risk assessments by presenting key experimental data, detailed methodologies, and visual representations of critical biological pathways and assessment workflows.

Executive Summary

This compound is a broad-spectrum fungicide that acts by inhibiting mitochondrial respiration in fungi.[1][2] While effective in agriculture, its potential impact on human health is a subject of ongoing research and regulatory evaluation. This guide compares the toxicity of this compound with other commonly used fungicides: azoxystrobin (B1666510) (another strobilurin), boscalid (B143098) (a succinate (B1194679) dehydrogenase inhibitor), and the multi-site inhibitors mancozeb (B1675947) and chlorothalonil. The data presented is compiled from various toxicological studies to provide a basis for informed risk assessment and the development of safer alternatives.

Comparative Toxicological Data

The following tables summarize the acute, subchronic, chronic, developmental, and reproductive toxicity data for this compound and its selected alternatives. The data is primarily derived from studies on mammalian models (rats, rabbits, and mice) and is presented to facilitate a direct comparison of their toxic potential.

Table 1: Acute Toxicity
FungicideOral LD50 (rat, mg/kg)Dermal LD50 (rat, mg/kg)Inhalation LC50 (rat, mg/L)
This compound >5000[3]>2000[3]0.31 - 1.07[3]
Azoxystrobin >5000[4]>4000[4]>4.0[4]
Boscalid >5000[5][6]>2000[5][6]>6.7[5][6]
Mancozeb >5000[2]>10,000[2]>5.14[7]
Chlorothalonil >10,000[1]>10,000[1]0.1[1]
Table 2: Subchronic and Chronic Toxicity (No-Observed-Adverse-Effect Level - NOAEL)
FungicideSubchronic Oral NOAEL (rat, mg/kg/day)Chronic Oral NOAEL (rat, mg/kg/day)
This compound 8.2 (90-day)[3]9 (2-year)[3]
Azoxystrobin 18.2 (90-day)[8]18.2 (2-year)[9]
Boscalid 10 (90-day)[10]4.4 (2-year)[5]
Mancozeb 50 (90-day)[2]Not explicitly found
Chlorothalonil 1.8 (90-day)[11]1.8 (2-year)[11]
Table 3: Developmental and Reproductive Toxicity (No-Observed-Adverse-Effect Level - NOAEL)
FungicideDevelopmental Toxicity NOAEL (rat, mg/kg/day)Developmental Toxicity NOAEL (rabbit, mg/kg/day)Reproductive Toxicity NOAEL (rat, mg/kg/day)
This compound 25[3]5[12]33[13]
Azoxystrobin 100[8]150[9]32.3[8]
Boscalid 1000[10]300[14]1034[10]
Mancozeb 50[2]Not explicitly found50[2]
Chlorothalonil 100[11]10[11]8[11]

Experimental Protocols

Detailed methodologies are crucial for the critical evaluation of toxicological data. Below are representative experimental protocols for key toxicity studies, based on OECD guidelines and published research.

Chronic Toxicity/Carcinogenicity Study (Based on OECD Guideline 452 & 453)[15][16]
  • Test Species: Wistar rats (or other appropriate rodent strain).

  • Animal Model: Young, healthy animals, approximately 6-8 weeks old at the start of the study. Equal numbers of males and females per group (typically 50/sex/group).

  • Housing: Animals are housed individually or in small groups in environmentally controlled conditions (temperature, humidity, light/dark cycle).

  • Diet and Dosing: The test substance is administered in the diet at a minimum of three dose levels plus a control group. The highest dose should induce minimal toxicity without significantly altering lifespan. The lowest dose should not produce any observable toxic effects. Dosing is continuous for 24 months.

  • Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

    • Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24 months for analysis of key parameters.

    • Ophthalmology: Examinations are performed prior to the study and at termination.

  • Pathology:

    • Gross Necropsy: All animals (including those that die or are euthanized) undergo a full necropsy.

    • Organ Weights: Weights of major organs are recorded.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from intermediate and low-dose groups showing treatment-related changes are also examined.

Developmental Toxicity Study (Based on OECD Guideline 414)[17][18]
  • Test Species: Pregnant female rats or rabbits.

  • Animal Model: Mated female animals are used.

  • Dosing: The test substance is administered daily by gavage during the period of major organogenesis (e.g., gestation days 6-15 for rats, 6-18 for rabbits). At least three dose levels and a control group are used.

  • Maternal Observations:

    • Clinical Signs: Observed daily.

    • Body Weight and Food Consumption: Monitored throughout gestation.

  • Fetal Examination:

    • Near the end of gestation (e.g., day 20 for rats, day 29 for rabbits), females are euthanized.

    • The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

    • Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416)
  • Test Species: Rats.

  • Study Design: The test substance is administered to parental (F0) animals before mating, during mating, gestation, and lactation. The offspring (F1 generation) are then selected and also administered the test substance through to the production of the F2 generation.

  • Endpoints Evaluated:

    • Parental Animals: Mating performance, fertility, gestation length, parturition, and lactation.

    • Offspring: Viability, body weight, sex ratio, and developmental landmarks (e.g., anogenital distance, nipple retention).

  • Pathology: Gross necropsy and histopathology of reproductive organs are performed on parental and selected offspring.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the human health risk assessment of this compound.

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 ATP Synthesis Complex I Complex I Complex II Complex II H+ gradient H+ gradient Complex I->H+ gradient H+ pumping Ubiquinone Ubiquinone Complex II->Ubiquinone e- Complex III Complex III Ubiquinone->Complex III e- Cytochrome c Cytochrome c Complex III->Cytochrome c e- Complex III->H+ gradient H+ pumping ATP ATP Complex IV Complex IV Cytochrome c->Complex IV e- O2 O2 Complex IV->O2 e- Complex IV->H+ gradient H+ pumping H2O H2O O2->H2O + 2H+ ATP Synthase ATP Synthase H+ gradient->ATP Synthase ATP Synthase->ATP This compound This compound This compound->Complex III Inhibits G cluster_0 Data Inputs Start Start Hazard Identification Hazard Identification Start->Hazard Identification Dose-Response Assessment Dose-Response Assessment Hazard Identification->Dose-Response Assessment Risk Characterization Risk Characterization Dose-Response Assessment->Risk Characterization Exposure Assessment Exposure Assessment Exposure Assessment->Risk Characterization Risk Management Risk Management Risk Characterization->Risk Management Toxicology Studies Toxicology Studies Toxicology Studies->Hazard Identification Toxicology Studies->Dose-Response Assessment Epidemiology Data Epidemiology Data Epidemiology Data->Hazard Identification Exposure Scenarios Exposure Scenarios Exposure Scenarios->Exposure Assessment G cluster_0 Hazard Assessment cluster_1 Exposure Assessment cluster_2 Risk Characterization Potential for Harm Potential for Harm Likelihood of Harm Likelihood of Harm Potential for Harm->Likelihood of Harm Mechanism of Action Mechanism of Action Mechanism of Action->Likelihood of Harm Sources Sources Sources->Likelihood of Harm Routes Routes Routes->Likelihood of Harm Populations Populations Populations->Likelihood of Harm Regulatory Decision Regulatory Decision Likelihood of Harm->Regulatory Decision Informs

References

Comparative Proteomic Analysis of Fungal Response to Pyraclostrobin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of the fungal cellular response to the fungicide pyraclostrobin, supported by experimental data from transcriptomic and proteomic studies. It details the molecular mechanisms of action, outlines affected cellular pathways, and provides comprehensive experimental protocols for researchers in mycology, drug development, and agricultural science.

This compound's Primary Mechanism of Action

This compound is a broad-spectrum quinone outside inhibitor (QoI) fungicide widely used to control pathogenic fungi.[1][2] Its primary mode of action is the inhibition of mitochondrial respiration.[3][4] By binding to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, this compound blocks electron transfer between cytochrome b and cytochrome c1.[3][5] This disruption halts the production of ATP, the cell's primary energy currency, ultimately leading to fungal cell death.[3][5]

cluster_ETC Mitochondrial Electron Transport Chain (ETC) ComplexI Complex I Q Coenzyme Q (Ubiquinone) ComplexI->Q e- transfer ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- transfer ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII e- transfer CytC Cytochrome C ComplexIII->CytC e- transfer ATP_Synthase ATP Synthase (Complex V) ComplexIII->ATP_Synthase H+ gradient disrupted ComplexIV Complex IV CytC->ComplexIV e- transfer This compound This compound This compound->ComplexIII INHIBITS ATP ATP Synthesis (Energy) ATP_Synthase->ATP BLOCKED CellDeath Fungal Cell Death ATP->CellDeath Depletion leads to

Caption: this compound inhibits Complex III of the mitochondrial ETC, blocking ATP synthesis.

Global Cellular Response: Proteomic and Transcriptomic Insights

Beyond direct respiratory inhibition, this compound induces a wide-ranging stress response in fungi. A study on Magnaporthe oryzae, the rice blast fungus, using transcriptome and methylome analysis revealed significant changes in gene expression following this compound treatment, providing a proxy for the proteomic landscape.[1][2] These findings highlight a broader mechanism of toxicity and the fungus's adaptive response.

Table 1: Summary of Differentially Regulated Processes in Magnaporthe oryzae Exposed to this compound

Biological Process/PathwayRegulation DirectionNumber of Genes AffectedFunctional ImplicationReference
Overall Gene Expression -564 Total Broad cellular stress response.[1]
Upregulated340Activation of stress defense and protein degradation pathways.[1]
Downregulated224Inhibition of core anabolic and replicative processes.[1]
Protein Processing in ER UpregulatedNot SpecifiedIncreased processing of aberrant proteins due to cellular stress.[1][2]
Ubiquitin-Mediated Proteolysis UpregulatedNot SpecifiedEnhanced degradation of damaged or misfolded proteins.[1][2]
Glutathione Metabolism UpregulatedNot SpecifiedResponse to oxidative stress caused by mitochondrial dysfunction.[1][2]
Lipid Metabolism Downregulated (Impaired)Not SpecifiedDisruption of membrane biosynthesis and energy storage.[1][2]
DNA Replication and Repair Downregulated (Inhibited)Not SpecifiedImpairment of cell division and genomic maintenance.[1][2]

Data synthesized from transcriptomic analysis, which is often correlated with proteomic changes.

These results suggest that this compound exposure forces the fungus to reallocate resources from growth and replication towards survival and damage control. The upregulation of protein degradation and stress response pathways indicates an attempt to clear damaged proteins and mitigate oxidative stress stemming from the compromised mitochondrial function.[1][2]

Experimental Protocols for Fungal Proteomics

Analyzing the fungal proteome in response to fungicides requires a robust workflow. The exceptionally tough fungal cell wall presents a significant challenge for protein extraction.[6][7] The following protocol provides a generalized methodology for comparative proteomics.

A. Fungal Culture and Treatment

  • Grow the fungal species of interest (e.g., M. oryzae, Botrytis cinerea) in a suitable liquid medium (e.g., Potato Dextrose Broth) to mid-log phase.

  • Introduce this compound at a predetermined concentration (e.g., EC50 value) to the treatment group, while adding a solvent control to the other.

  • Incubate for a defined period to allow for cellular response.

  • Harvest mycelia by filtration, wash with sterile water, and immediately freeze in liquid nitrogen to halt metabolic activity.

B. Protein Extraction Effective cell lysis is critical for fungal proteomics.[7]

  • Mechanical Lysis: Grind the frozen mycelia to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Chemical Extraction: Resuspend the powder in an extraction buffer (e.g., Tris-HCl) containing protease and phosphatase inhibitors. Common methods include:

    • TCA/Acetone Precipitation: Precipitates proteins while removing contaminants like salts and polysaccharides.[7]

    • Phenol Extraction: Separates proteins into a phenolic phase, away from other cellular components.[7]

    • Protoplast Method (Alternative): Enzymatically digest the cell wall to create protoplasts, allowing for gentler lysis and higher protein yield.[6]

  • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the total protein extract.

  • Determine protein concentration using a standard assay (e.g., Bradford or BCA).

C. Protein Separation and Quantification (Example: LC-MS/MS)

  • Protein Digestion: Reduce, alkylate, and digest the proteins into smaller peptides using an enzyme like trypsin.

  • Peptide Separation: Separate the complex peptide mixture using liquid chromatography (LC), typically reverse-phase, over a gradient.

  • Mass Spectrometry (MS): Eluted peptides are ionized and analyzed in a mass spectrometer. In a typical "bottom-up" proteomics experiment, the instrument performs:

    • MS1 Scan: Measures the mass-to-charge ratio of intact peptides.

    • MS2 Scan (Tandem MS): Selects and fragments peptides to determine their amino acid sequence.

  • Quantification: Relative protein abundance can be determined using label-free quantification (LFQ) or labeling techniques like iTRAQ.[8][9]

D. Data Analysis

  • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to match the acquired MS/MS spectra against a protein database for the specific fungus.

  • Perform statistical analysis to identify proteins that are differentially expressed between the control and this compound-treated groups.

  • Conduct bioinformatics analysis (e.g., GO and KEGG pathway enrichment) to determine the biological processes and pathways that are significantly affected.[9]

Culture 1. Fungal Culture (Control vs. This compound) Harvest 2. Mycelia Harvest (Flash Freeze) Culture->Harvest Lysis 3. Cell Lysis & Protein Extraction (e.g., Grinding, TCA/Acetone) Harvest->Lysis Digestion 4. Protein Digestion (Trypsin) Lysis->Digestion LC 5. Peptide Separation (Liquid Chromatography) Digestion->LC MS 6. Mass Spectrometry (LC-MS/MS Analysis) LC->MS Data 7. Data Analysis (Protein ID & Quantification) MS->Data Bioinfo 8. Bioinformatics (Pathway Analysis) Data->Bioinfo

Caption: A generalized workflow for a comparative proteomics experiment in fungi.

Alternative Fungal Responses and Resistance

While direct target-site inhibition is the primary mechanism, fungi can develop resistance. Some studies on QoI-resistant isolates have found that resistance is not always attributable to mutations in the target Cytb gene.[3] This suggests alternative mechanisms may be at play, such as:

  • Metabolic Resistance: Changes in enzyme activity that detoxify the fungicide or bypass the inhibited pathway.[3]

  • Increased Efflux: Upregulation of membrane transporters that actively pump the fungicide out of the cell.

Proteomic studies are essential tools for elucidating these alternative resistance mechanisms, identifying the specific enzymes and transporters involved, and informing the development of next-generation fungicides.[5][8]

References

A Comparative Guide to the Cost-Effectiveness of Pyraclostrobin Versus a New Generation of Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of agricultural fungicides is continuously evolving, with new active ingredients emerging to address the challenges of resistance and demand for higher efficacy. This guide provides a comparative analysis of the cost-effectiveness of the established strobilurin fungicide, pyraclostrobin, against a new generation of fungicides, including fluxapyroxad, pydiflumetofen, and mefentrifluconazole. The following sections present a synthesis of publicly available experimental data on their performance, application costs, and the methodologies employed in their evaluation.

Executive Summary

This compound remains a widely used broad-spectrum fungicide valued for its efficacy against a range of plant diseases. However, the development of newer fungicides with different modes of action, such as SDHIs (Succinate Dehydrogenase Inhibitors) and novel triazoles, presents alternatives that may offer improved disease control, resistance management benefits, and enhanced plant health. This guide indicates that while some newer fungicide products may have a higher initial price per unit, their superior efficacy in certain situations can lead to a greater return on investment through increased yields, making them a more cost-effective option. The choice between this compound and a newer fungicide will ultimately depend on the target disease, crop, local disease pressure, and resistance management strategies.

Data Presentation: Performance and Cost Comparison

The following tables summarize quantitative data from various field trials, comparing the efficacy and calculated cost per hectare of this compound and newer fungicide products. Prices are estimated based on publicly available retail information and may vary.

Table 1: Fungicide Product Composition and Estimated Cost

Product NameActive Ingredient(s)FRAC Group(s)Estimated Price (USD)Application Rate per HectareEstimated Cost per Hectare (USD)
Headline SCThis compound11$554.95 / 2.5 gal[1]0.44 - 1.09 L$25.46 - $63.09
Priaxor®Fluxapyroxad + this compound7 + 11$1,220.00 / 2.5 gal[2]0.29 - 0.58 L$37.01 - $74.02
Miravis® NeoPydiflumetofen + Azoxystrobin + Propiconazole7 + 11 + 3$529.95 / 2.5 gal[3]1.0 L$56.00
Revytrex®Mefentrifluconazole + Fluxapyroxad3 + 7~$62.03/ha (converted from EUR)[4]1.2 L~$62.03
Veltyma™Mefentrifluconazole + this compound3 + 11$1,249.00 / 2.5 gal[5]0.36 - 0.73 L$45.81 - $92.89
Univoq™Fenpicoxamid + Prothioconazole21 + 3Not readily available2.0 LPrice not available

Note: Prices are estimates and subject to change. Application rates can vary based on crop and target disease.

Table 2: Efficacy Data - Wheat Disease Control

Fungicide ProductTarget DiseaseDisease Incidence (%) (Treated)Disease Incidence (%) (Control)Yield ( kg/ha ) (Treated)Yield ( kg/ha ) (Control)Data Source
Fluxapyroxad + this compoundYellow & Brown Rust5.2121.8756503394[6]

Table 3: Efficacy Data - Soybean Disease Control

Fungicide ProductTarget DiseaseYield Response (bu/acre) vs. ControlData Source
Multiple Fungicides (Average)Foliar Diseases0.8 to 7.4[7]

Table 4: Efficacy Data - Corn Disease Control

Fungicide ProductTarget DiseaseYield Increase (bu/A) vs. CompetitorsData Source
Veltyma™General Foliar DiseasesAverage of 7[8]

Experimental Protocols

The data presented in this guide are derived from field trials conducted by various research institutions. While specific protocols vary between studies, the general methodologies employed are outlined below.

General Field Trial Protocol

A common experimental design for fungicide efficacy trials is the Randomized Complete Block Design (RCBD) . This design helps to minimize the effects of field variability.

  • Plot Establishment: Trials are typically conducted in fields with a history of the target disease. Plots are of a standardized size, for example, 25.5 to 40 feet long and 10 to 15 feet wide, often consisting of 4 rows with 30-inch spacing[7]. Each treatment, including an untreated control, is replicated multiple times (commonly four replications) within the experimental area[7].

  • Fungicide Application: Fungicides are applied at specified crop growth stages using calibrated research sprayers to ensure accurate and uniform coverage. Application timings are critical and are often designated by standardized scales such as the Zadoks scale for cereals or staging based on vegetative (V) and reproductive (R) stages in soybeans and corn.

  • Disease Assessment: Disease severity and incidence are evaluated at predetermined intervals. This is often done visually by trained raters who estimate the percentage of leaf area affected by the disease or by counting the number of lesions per leaf. For some diseases like Septoria brown spot in soybeans, the height of the disease progression in the canopy is also measured[7].

  • Yield Measurement: At crop maturity, the center rows of each plot are harvested using a research combine. The harvested grain is weighed, and the moisture content is determined. Yields are then adjusted to a standard moisture content to allow for accurate comparisons between treatments.

  • Statistical Analysis: The collected data on disease severity, incidence, and yield are subjected to statistical analysis, typically an Analysis of Variance (ANOVA). A least significant difference (LSD) test is often used to determine if the observed differences between treatments are statistically significant.

Mandatory Visualization

Fungicide Mode of Action Signaling Pathways

The following diagrams illustrate the mode of action for this compound and the new generation of fungicides.

Pyraclostrobin_MoA cluster_fungus Fungal Cell Mitochondrion Mitochondrion Complex_III Complex III (Cytochrome bc1) ATP_Production ATP Production (Energy) Complex_III->ATP_Production Electron Transport This compound This compound (QoI Fungicide) This compound->Inhibition

This compound's Mode of Action

SDHI_MoA cluster_fungus Fungal Cell Mitochondrion Mitochondrion Complex_II Complex II (Succinate Dehydrogenase) ATP_Production ATP Production (Energy) Complex_II->ATP_Production Electron Transport SDHI Fluxapyroxad / Pydiflumetofen (SDHI Fungicides) SDHI->Inhibition

SDHI Fungicides' Mode of Action

DMI_MoA cluster_fungus Fungal Cell Ergosterol_Biosynthesis Ergosterol (B1671047) Biosynthesis Pathway C14_demethylase C14-demethylase (Enzyme) Ergosterol_Biosynthesis->C14_demethylase requires Cell_Membrane Fungal Cell Membrane (Integrity) C14_demethylase->Cell_Membrane produces ergosterol for DMI Mefentrifluconazole (DMI Fungicide) DMI->Inhibition

DMI Fungicide Mode of Action
Experimental Workflow

The following diagram outlines a typical workflow for a fungicide efficacy field trial.

Fungicide_Trial_Workflow A 1. Site Selection & Experimental Design (e.g., RCBD) B 2. Plot Establishment & Planting A->B C 3. Fungicide Application (at specific growth stages) B->C D 4. Data Collection (Disease Assessment) C->D E 5. Data Collection (Yield at Harvest) D->E F 6. Statistical Analysis (ANOVA, LSD) E->F G 7. Interpretation & Reporting F->G

Fungicide Efficacy Trial Workflow

Conclusion

The selection of a fungicide is a complex decision that requires careful consideration of efficacy, cost, and resistance management. This compound continues to be a valuable tool in disease management programs. However, the newer generation of fungicides, including fluxapyroxad, pydiflumetofen, and mefentrifluconazole, demonstrate significant advancements in the control of specific, often difficult-to-manage, diseases. While the initial investment for these newer products may be higher, their potential for substantial yield protection can result in greater cost-effectiveness. It is imperative for researchers and crop protection professionals to base their decisions on data from local or regional trials that reflect the specific agronomic conditions and disease pressures they face. The integration of these novel fungicides into a rotational program with existing chemistries like this compound is a sound strategy for sustainable and effective long-term disease management.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of Pyraclostrobin Waste

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the disposal of chemical waste. Pyraclostrobin, a widely used fungicide, requires specific handling and disposal procedures to ensure the safety of personnel and the protection of the environment. Adherence to these protocols is not only a matter of best practice but also a legal and ethical obligation.

Immediate Safety and Disposal Protocols

The disposal of this compound and its containers is governed by stringent regulations due to its potential environmental impact. The primary directive is to avoid release into the environment, including drains, surface waters, and soil.[1][2] All waste materials, including the chemical itself, contaminated personal protective equipment (PPE), and absorbent materials from spills, must be treated as hazardous waste.

Key Disposal Principles:

  • Hazardous Waste Collection: Dispose of this compound and its containers at a designated hazardous or special waste collection point.[1][2]

  • Incineration: The preferred method of disposal is through a suitable incineration plant, in accordance with local regulations.[1]

  • Professional Consultation: For specific guidance, it is recommended to contact your state's Pesticide or Environmental Control Agency or the nearest Environmental Protection Agency (EPA) Regional Office.[2][3]

Step-by-Step Disposal Procedures

For Unused or Excess this compound:

  • Do Not Dispose On-Site: Never pour leftover this compound down the sink, toilet, or any sewer or street drain.[4] Pesticides can disrupt wastewater treatment processes and contaminate waterways.[4]

  • Original Container: Keep the chemical in its original, clearly labeled container.

  • Hazardous Waste Facility: Arrange for disposal at a licensed hazardous waste facility. This may involve contacting a specialized waste management company.

For Empty this compound Containers:

Improperly handled empty containers can still pose a significant risk due to residual chemicals.[4]

  • Triple Rinsing: Immediately after emptying, all liquid formulation containers must be triple-rinsed.[3][4][5]

    • Fill the container one-quarter full with a suitable diluent (e.g., water).[5]

    • Securely cap the container and shake for at least 30 seconds to rinse all interior surfaces.[4][6]

    • Pour the rinsate into the spray tank for application according to the product label.[4][5]

    • Repeat this rinsing procedure two more times.[4][5]

  • Container Decontamination: For dry formulations, ensure the container is completely empty.[5] If possible, rinse the container and add the rinsate to the spray mixture.[7]

  • Prevent Reuse: After rinsing, puncture the top and bottom of the container and crush it to prevent any possibility of reuse.[5]

  • Final Disposal: The properly rinsed and punctured containers are now considered solid waste and can typically be disposed of in a licensed sanitary landfill, or recycled if a program is available.[5][6][7][8] Always confirm with local authorities for approved procedures.[2][3][9][10]

In Case of Spills:

  • Containment: Immediately dike the spill to prevent it from spreading.[9][10]

  • Absorption: Use a suitable absorbent material to collect the spilled product.[9][10]

  • Collection: Place the absorbed material into a suitable, labeled container for disposal as hazardous waste.[9][10]

  • Decontamination: Clean the spill area with water and detergent, collecting the wash water for approved disposal.[1][9][10]

Below is a diagram outlining the decision-making workflow for the proper disposal of this compound.

Pyraclostrobin_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_classification Waste Classification cluster_container_disposal Container Disposal Path cluster_product_disposal Product/Spill Disposal Path Waste_Generated This compound Waste Generated (Unused Product, Empty Containers, Spill Debris) Is_Container Is it an empty container? Waste_Generated->Is_Container Triple_Rinse Triple-Rinse Container (Add rinsate to spray tank) Is_Container->Triple_Rinse Yes Hazardous_Waste Classify as Hazardous Waste Is_Container->Hazardous_Waste No (Unused product or spill debris) Puncture_Crush Puncture and Crush Container to Prevent Reuse Triple_Rinse->Puncture_Crush Dispose_Container Dispose as Solid Waste (Landfill or Recycle per local regulations) Puncture_Crush->Dispose_Container Contact_Agency Contact State/Local Environmental Agency or EPA Regional Office for Guidance Hazardous_Waste->Contact_Agency Incineration Dispose via a Licensed Hazardous Waste Incinerator Contact_Agency->Incineration

This compound Disposal Decision Workflow

References

Personal protective equipment for handling Pyraclostrobin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pyraclostrobin

This guide provides critical safety protocols and logistical information for laboratory professionals working with this compound. It offers procedural, step-by-step guidance on the selection and use of Personal Protective Equipment (PPE), safe handling practices, and emergency response to ensure the well-being of researchers, scientists, and drug development professionals.

Hazard Identification

This compound is a fungicide that presents several health hazards. According to safety data sheets, it can be harmful if swallowed or inhaled, causes skin irritation, may cause respiratory irritation, and is suspected of damaging an unborn child.[1][2][3] It may also cause damage to organs through prolonged or repeated exposure.[1] Furthermore, this compound is very toxic to aquatic life with long-lasting effects.[1][2] Adherence to proper safety measures is therefore mandatory.

Personal Protective Equipment (PPE) Specifications

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required equipment for handling this compound. Users should always refer to the specific Safety Data Sheet (SDS) for the exact product and formulation being used, as requirements may vary.

Body Part PPE Type Specification and Standard
Respiratory Air-Purifying RespiratorWhen handling concentrated or highly toxic pesticides, a NIOSH-approved respirator is necessary.[4][5] For manufacturing and packaging, a NIOSH-certified TC23C Chemical/Mechanical type filter system is recommended to remove particles, gas, and vapors.[3]
Eyes and Face Goggles and/or Face ShieldWear tight-fitting, non-fogging chemical splash goggles.[4] A face shield can be used in conjunction with goggles for maximum protection against splashes.[5][6]
Hands Chemical-Resistant GlovesUse unlined, elbow-length, chemical-resistant gloves (e.g., Nitrile).[4][7] Do not use leather or cotton gloves as they absorb pesticides.[4][6] Before removal, wash the outside of the gloves with soap and water.[4]
Body Protective Clothing / CoverallsWear a long-sleeved shirt, long pants, or chemical-resistant coveralls.[2][8][9] For mixing concentrated pesticides, a waterproof apron worn over coveralls is recommended.[9]
Feet Chemical-Resistant BootsWear unlined, lightweight, non-absorbent boots that extend to mid-calf.[4] Pants should be worn over the boots to prevent pesticides from entering.[4][6]

Operational and Disposal Plans

Safe Handling Protocol

Adherence to a strict handling protocol minimizes the risk of exposure and ensures a safe laboratory environment.

  • Preparation : Before handling, ensure all safety precautions have been read and understood.[1][3] Work only in a well-ventilated area or outdoors.[1][2][8]

  • Avoid Contact : Prevent any contact with skin, eyes, and clothing.[10][11] Do not breathe in dust, gas, mist, or vapors.[1][2][8]

  • Hygiene : Do not eat, drink, or smoke when using this product.[1][8] Wash hands and any contaminated body parts thoroughly after handling and before breaks.[1][2][8]

  • Clothing : Remove contaminated clothing and protective equipment before entering eating areas.[1] Contaminated clothing must be washed before reuse.[1][2]

  • Storage : Store in a locked, well-ventilated place and keep the container tightly closed.[1][2]

Personal Protective Equipment (PPE) Workflow

The correct sequence for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) Sequence cluster_doffing Doffing (Taking Off) Sequence Don1 Wash Hands Don2 Put on Coveralls/Gown Don1->Don2 Don3 Put on Respirator Don2->Don3 Don4 Put on Goggles/Face Shield Don3->Don4 Don5 Put on Gloves (over cuffs) Don4->Don5 Doff1 Remove Gloves Doff2 Remove Gown/Coveralls Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Goggles/Face Shield Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Wash Hands and Face Doff5->Doff6

Caption: Workflow for Donning and Doffing PPE.

Disposal Protocol

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Product Disposal : Unused or unwanted this compound is considered hazardous waste and must be disposed of at a suitable incineration plant or a designated hazardous waste collection point, observing all local, state, and federal regulations.[1][8]

  • Container Disposal : Containers should be emptied as much as possible.[1] Triple-rinse containers in accordance with EPA recommendations.[12][13] The rinsate should be treated as hazardous waste. Puncture and dispose of the container in the same manner as the product itself.[13]

  • Spill Cleanup Waste : All materials used to clean up spills (absorbents, contaminated PPE, etc.) must be collected in suitable, sealed, and labeled containers for disposal as hazardous waste.[12][14]

Emergency Procedures

Spill Response Plan

A swift and organized response to a spill is crucial to contain the hazard and protect personnel.

  • Evacuate and Notify : Immediately evacuate all personnel from the spill area.[14][15] Notify others in the vicinity.[16]

  • Assess the Spill : From a safe distance, assess the extent of the spill. If the spill is large, highly volatile, or involves a fire, call emergency services immediately.[14][15]

  • Control the Source : If it is safe to do so, stop the source of the leak.[16][17]

  • Don PPE : Before attempting cleanup, put on the appropriate PPE, including respiratory protection, chemical-resistant gloves, boots, and coveralls.[12][17]

  • Contain the Spill : Prevent the spill from spreading or entering drains or waterways by creating a dike around it with absorbent material like sand, soil, or a commercial sorbent.[10][12][17]

  • Clean Up : For liquid spills, apply absorbent material from the perimeter inward.[14] Once absorbed, carefully sweep or scoop the material into a labeled, sealed container for hazardous waste.[16][17]

  • Decontaminate : Clean the spill area with detergent and water.[17] Collect the cleaning water for disposal as hazardous waste.[13]

  • Dispose : Dispose of all contaminated materials (including PPE) as hazardous waste according to regulations.[14]

Emergency Spill Response Flowchart

Spill_Response Spill Spill Occurs Assess Assess Severity & Risk Spill->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate Major Spill (Fire/Toxic Vapor) DonPPE Don Emergency PPE Assess->DonPPE Minor/Manageable Spill Call911 Call Emergency Services Evacuate->Call911 Contain Contain the Spill (Use Dikes/Absorbents) DonPPE->Contain Cleanup Absorb & Collect Material Contain->Cleanup Decon Decontaminate Area & Equipment Cleanup->Decon Dispose Dispose of Waste (as Hazardous) Decon->Dispose

Caption: Flowchart for Emergency Spill Response.

First Aid Measures

In case of exposure, immediate first aid is critical. Call a poison control center or physician for treatment advice.[1][8]

  • If Inhaled : Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration.[1][8]

  • If on Skin or Clothing : Take off contaminated clothing immediately.[8] Rinse skin immediately with plenty of soap and water for 15-20 minutes.[1][2][8]

  • If in Eyes : Hold eyelids open and rinse slowly and gently with water for at least 15 minutes.[10][12] If contact lenses are present, remove them after the first 5 minutes, then continue rinsing.[12]

  • If Swallowed : Call a poison control center or doctor immediately.[8] Rinse mouth with water.[1][10] Do NOT induce vomiting unless told to do so by a poison control center or doctor.[2][8] Do not give anything by mouth to an unconscious person.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.